molecular formula C4H5N3O2 B021429 Bredinin aglycone CAS No. 56973-26-3

Bredinin aglycone

Cat. No.: B021429
CAS No.: 56973-26-3
M. Wt: 127.10 g/mol
InChI Key: UEWSIIBPZOBMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxyimidazole-4-carboxamide is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group. It has a role as an antineoplastic agent. It is a monocarboxylic acid amide and a hydroxyimidazole.
FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSIIBPZOBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205574
Record name 4-Carbamoylimidazolium 5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-26-3
Record name 5-Hydroxy-1H-imidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56973-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carbamoylimidazolium 5-olate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56973-26-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Carbamoylimidazolium 5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1H-imidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6IZ97918F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, chemically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that serves as the core structure of the immunosuppressive drug Bredinin (Mizoribine). While Bredinin itself has established clinical applications, its aglycone form is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Bredinin, an imidazole (B134444) nucleoside antibiotic, is a potent immunosuppressant used in the management of autoimmune diseases and to prevent rejection in organ transplantation.[1][2] Its biological activity is intrinsically linked to its metabolic conversion to Bredinin-5'-monophosphate, which inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3] The aglycone of Bredinin, 5-Hydroxy-1H-imidazole-4-carboxamide, is the foundational heterocyclic base of this important therapeutic agent. Understanding the properties and biological profile of this compound is critical for the design of novel analogues and for elucidating the structure-activity relationships within this class of compounds. This document aims to be a central repository of technical information on this compound for the scientific community.

Chemical Properties and Data

This compound is a small heterocyclic molecule with the following key identifiers and properties:

PropertyValueReference
Chemical Name 5-Hydroxy-1H-imidazole-4-carboxamide[4]
Synonyms SM-108, FF-10501[4]
CAS Number 56973-26-3
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Appearance Solid
Solubility Water: 1 mg/mL (7.87 mM) (Sonication recommended)
DMSO: 21.67 mg/mL (170.5 mM) (Sonication recommended)
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.

Synthesis

General Synthetic Scheme

A potential synthetic pathway for 5-Hydroxy-1H-imidazole-4-carboxamide could involve the cyclization of an appropriate acyclic precursor. One common method for imidazole ring formation is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis. A more tailored approach for this specific substituted imidazole is likely to involve the construction of the imidazole ring from a suitable amino acid derivative or a cyano-containing precursor.

A reported industrial method for a similar compound, 4-amino-5-imidazole formamide, involves a two-step process starting from diaminomaleonitrile (B72808) and formamide, followed by a ring-closure reaction under alkaline conditions. This suggests a possible route for synthesizing the imidazole core of this compound.

Illustrative Experimental Protocol (Hypothetical)

This protocol is illustrative and based on general synthetic methods for similar compounds. Optimization would be required for successful synthesis.

Step 1: Synthesis of an Intermediate (e.g., an amidine derivative) A suitable starting material, such as an amino acid ester or a derivative of glycinamide, would be reacted with a formylating agent to introduce the necessary carbon and nitrogen atoms for the imidazole ring.

Step 2: Ring Closure to form the Imidazole Ring The intermediate from Step 1 would then be subjected to a cyclization reaction. This could be achieved by treatment with a base to facilitate intramolecular condensation. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully controlled to favor the formation of the desired 5-hydroxyimidazole product.

Step 3: Purification The crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure 5-Hydroxy-1H-imidazole-4-carboxamide.

Mechanism of Action and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor to the active immunosuppressant, Bredinin. The aglycone itself is not the primary active agent but is converted intracellularly to Bredinin, which then exerts its therapeutic effects.

Intracellular Conversion and Activation

Once inside the cell, this compound is believed to be a substrate for adenine (B156593) phosphoribosyltransferase (APRT). This enzyme catalyzes the addition of a ribose-5-phosphate (B1218738) group to the aglycone, forming Bredinin.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Bredinin is subsequently phosphorylated to Bredinin-5'-monophosphate. This active metabolite is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP).

Downstream Effects of Guanine Nucleotide Depletion

The depletion of the guanine nucleotide pool has profound effects on rapidly proliferating cells, particularly T and B lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. The key downstream consequences include:

  • Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion leads to an arrest of the cell cycle, primarily at the S phase.

  • Suppression of Lymphocyte Proliferation: The inability to synthesize new DNA and RNA prevents the clonal expansion of T and B lymphocytes in response to antigenic stimulation. This is the basis of the immunosuppressive effect of Bredinin.

  • Induction of Apoptosis: Prolonged guanine nucleotide deprivation can trigger programmed cell death (apoptosis) in activated lymphocytes.

Signaling Pathway Diagram

Bredinin_Aglycone_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bredinin_Aglycone_ext This compound Bredinin_Aglycone_int This compound Bredinin_Aglycone_ext->Bredinin_Aglycone_int Cellular Uptake Bredinin Bredinin (Mizoribine) Bredinin_Aglycone_int->Bredinin Ribosylation Bredinin_MP Bredinin-5'-Monophosphate (Active Metabolite) Bredinin->Bredinin_MP Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Bredinin_MP->IMPDH Inhibition Guanine_Nucleotides Guanine Nucleotides (GMP, GDP, GTP) IMPDH->Guanine_Nucleotides Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Required for Apoptosis Apoptosis Guanine_Nucleotides->Apoptosis Depletion Induces Cell_Cycle_Progression Cell Cycle Progression (S Phase) DNA_RNA_Synthesis->Cell_Cycle_Progression Enables Lymphocyte_Proliferation T & B Lymphocyte Proliferation Cell_Cycle_Progression->Lymphocyte_Proliferation Leads to APRT Adenine Phosphoribosyl- transferase (APRT) APRT->Bredinin

Caption: Proposed mechanism of action of this compound.

Biological Activity and Quantitative Data

This compound exhibits cytotoxic properties, primarily due to its intracellular conversion to Bredinin. The cytotoxic effects are particularly pronounced in rapidly dividing cells like lymphocytes and certain cancer cell lines.

Cytotoxicity

Studies on the murine leukemia cell line L5178Y have shown that this compound is as strongly cytotoxic as Bredinin itself.

Cell LineAssay TypeEndpointValue
L5178YCell Growth InhibitionMinimum Inhibitory Concentration (MIC)10⁻⁵ M

Note: Further quantitative data such as IC₅₀ values for a broader range of cell lines are not extensively reported in publicly available literature.

Reversal of Cytotoxicity

The cytotoxic effects of this compound can be reversed by the addition of components of the guanine nucleotide salvage pathway, confirming that its mechanism of action is dependent on the depletion of guanine nucleotides.

AgentReversing CompoundObservation
This compoundGuanylic acidReverses the growth inhibitory effects.
This compoundGuanosineReverses the growth inhibitory effects.
This compoundGuanineReverses the growth inhibitory effects.
This compoundAdeninePrevents the growth inhibitory effect of the aglycone (but not Bredinin), suggesting it competes for the converting enzyme (APRT).

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Target cell line (e.g., L5178Y, or other cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or water)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of the compound).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of this compound on cell cycle progression.

Objective: To determine if this compound induces cell cycle arrest at a specific phase.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Objective: To determine if this compound induces apoptosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cell Line Culture Characterization->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis_invitro Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) Viability_Assay->Data_Analysis_invitro Cell_Cycle_Assay->Data_Analysis_invitro Apoptosis_Assay->Data_Analysis_invitro

References

An In-depth Technical Guide to Bredinin Aglycone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, scientifically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue that has garnered interest in medicinal chemistry and drug development. It is the core chemical moiety of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. Particular focus is placed on its role as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway. This document includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with a hydroxyl group and a carboxamide group. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 5-Hydroxy-1H-imidazole-4-carboxamide[1]
Synonyms This compound, 4-Carbamoylimidazolium 5-olate, SM-108, FF-10501[1]
CAS Number 56973-26-3[1]
Chemical Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Canonical SMILES C1=NC(=C(N1)C(=O)N)O[1]
InChI Key UEWSIIBPZOBMBL-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueSource
Appearance Solid[TargetMol]
Solubility in Water 1 mg/mL (7.87 mM) (Sonication recommended)[TargetMol]
Solubility in DMSO 21.67 mg/mL (170.5 mM) (Sonication recommended)[TargetMol]
pKa (Predicted) 1.573[DempoChem]
XLogP (Predicted) -0.786[DempoChem]
Topological Polar Surface Area 92.00 Ų[DempoChem]
Heavy Atom Count 9[DempoChem]
Rotatable Bond Count 1[DempoChem]
Hydrogen Bond Donor Count 3[DempoChem]
Hydrogen Bond Acceptor Count 3[DempoChem]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of imidazole-4-carboxamide derivatives often involves the reaction of diaminomaleonitrile (B72808) with an aldehyde in the presence of a base, followed by cyclization.[2][3] A patent for the synthesis of related 4(5)-aminoimidazole-5(4)-carboxamide derivatives also describes methods starting from DAMN.[4]

G Proposed Synthesis of this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization and Hydrolysis DAMN Diaminomaleonitrile (DAMN) Imine Imine Intermediate DAMN->Imine Reaction with Aldehyde Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Imine Imine_ref Imine Intermediate Cyclized_intermediate Cyclized Imidazole Intermediate Imine_ref->Cyclized_intermediate Intramolecular Cyclization Bredinin_aglycone This compound Cyclized_intermediate->Bredinin_aglycone Hydrolysis

A proposed two-step synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[5][6] This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as lymphocytes.[6]

Inhibition of IMPDH

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for the synthesis of guanosine (B1672433) monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).[7] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on lymphocytes and other rapidly dividing cells.[6]

G De Novo Purine Synthesis and IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ to NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA IMPDH IMPDH Bredinin_Aglycone This compound Bredinin_Aglycone->IMPDH Inhibition

Inhibition of the de novo purine synthesis pathway by this compound.
Downstream Signaling Effects

Recent studies on IMPDH inhibitors have revealed unexpected downstream signaling effects. Inhibition of IMPDH has been shown to induce the overactivation of the Toll-like receptor (TLR)-TRAF6-NF-κB signaling pathway and upregulate the adhesion molecule VCAM1.[8] This suggests that the biological effects of this compound may extend beyond simple nucleotide depletion and involve the modulation of inflammatory and immune signaling pathways.

G Downstream Effects of IMPDH Inhibition Bredinin_Aglycone This compound IMPDH IMPDH Bredinin_Aglycone->IMPDH Inhibition Guanine_depletion Guanine Nucleotide Depletion IMPDH->Guanine_depletion leads to TLR_pathway TLR-TRAF6-NF-κB Pathway Activation Guanine_depletion->TLR_pathway Anti_proliferative Anti-proliferative Effects Guanine_depletion->Anti_proliferative VCAM1 VCAM1 Upregulation TLR_pathway->VCAM1 Immune_modulation Immune Modulation TLR_pathway->Immune_modulation VCAM1->Immune_modulation

Logical relationship of IMPDH inhibition and downstream signaling.

Experimental Protocols

General Protocol for IMPDH Activity Assay (Spectrophotometric)

This protocol is a general method for determining IMPDH activity by measuring the rate of NADH production at 340 nm.

Materials:

  • Recombinant human IMPDH2

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate Solution: Inosine monophosphate (IMP)

  • Cofactor Solution: Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the reaction buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Add the IMP substrate solution to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NAD⁺ cofactor solution to all wells.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of IMPDH activity against the logarithm of the this compound concentration to determine the IC50 value.

G Workflow for IMPDH Inhibition Assay Start Prepare Reagents Add_Buffer Add Reaction Buffer to Plate Start->Add_Buffer Add_Inhibitor Add this compound (or vehicle) Add_Buffer->Add_Inhibitor Add_Substrate Add IMP Substrate Add_Inhibitor->Add_Substrate Pre_incubate Pre-incubate at 37°C Add_Substrate->Pre_incubate Start_Reaction Add NAD+ to Initiate Reaction Pre_incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm Start_Reaction->Measure_Absorbance Analyze_Data Calculate V₀ and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for determining IMPDH inhibition.

Conclusion

This compound is a molecule of significant interest due to its role as the core structure of the immunosuppressant Bredinin and its function as an IMPDH inhibitor. Its well-defined chemical structure and physicochemical properties, coupled with a growing understanding of its mechanism of action, make it a valuable tool for researchers in immunology, oncology, and drug discovery. The proposed synthetic route and the detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating a definitive synthetic pathway, quantifying its inhibitory activity against IMPDH isoforms, and further exploring its impact on cellular signaling pathways.

References

An In-depth Technical Guide to Bredinin Aglycone (CAS Number 56973-26-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, also known by its synonyms 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, and SM-108, is a potent, orally bioavailable small molecule inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). As the aglycone form of the immunosuppressive drug Bredinin (Mizoribine), it has garnered significant interest for its antineoplastic and immunosuppressive properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in oncology and immunology.

Introduction

This compound is a purine (B94841) nucleotide analogue that exerts its biological effects through the targeted inhibition of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1] This pathway is critical for the proliferation of cells, particularly rapidly dividing cells such as lymphocytes and cancer cells, which are highly dependent on a constant supply of nucleotides for DNA and RNA synthesis.[1] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound induces cell cycle arrest and apoptosis, making it a promising candidate for therapeutic intervention in various malignancies and autoimmune disorders.[2][3] Preclinical studies have demonstrated its efficacy in acute myeloid leukemia (AML), including in cell lines resistant to hypomethylating agents.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 56973-26-3[5]
Molecular Formula C₄H₅N₃O₂[5]
Molecular Weight 127.10 g/mol [5]
IUPAC Name 4-hydroxy-1H-imidazole-5-carboxamide[5]
Synonyms 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501, SM-108[6]
Appearance Solid-
Solubility Soluble in DMSO and water-

Mechanism of Action: IMPDH Inhibition

The primary mechanism of action of this compound is the competitive inhibition of IMPDH. This enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1]

The inhibition of IMPDH by this compound leads to a cascade of downstream cellular events:

  • Depletion of Guanine Nucleotides: The primary consequence is the reduction of intracellular levels of XMP, guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP).[3]

  • Disruption of DNA and RNA Synthesis: GTP is an essential building block for RNA synthesis and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA synthesis. Its depletion halts these processes.[1]

  • Induction of Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides triggers cellular stress responses, leading to cell cycle arrest, primarily at the G0/G1 phase, and subsequent programmed cell death (apoptosis).[2]

This targeted inhibition of nucleotide synthesis provides a therapeutic window for targeting rapidly proliferating cells that are highly reliant on the de novo purine synthesis pathway.

This compound Mechanism of Action cluster_pathway De Novo Purine Synthesis Pathway cluster_cellular_effects Cellular Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_inhibition IMPDH_inhibition GTP Guanosine Triphosphate (GTP) XMP->GTP ... DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Bredinin_Aglycone This compound IMPDH_inhibition->XMP

Mechanism of this compound via IMPDH inhibition.

Synthesis

A patented method for the production of a hydrated form of 5-hydroxy-1H-imidazole-4-carboxamide involves a multi-step process.[7] The general workflow is outlined below.

This compound Synthesis Workflow start 2-Aminomalonamide + Compound [1] step1 Reaction in the presence of carboxylic acid start->step1 intermediate1 5-hydroxy-1H-imidazole-4-carboxamide step1->intermediate1 step2 Reaction with an acidic compound intermediate1->step2 intermediate2 5-hydroxy-1H-imidazole-4-carboxamide acid salt or hydrate (B1144303) step2->intermediate2 step3 Reaction with a salt in an acidic solvent intermediate2->step3 end 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate step3->end

General synthesis workflow for this compound hydrate.
Experimental Protocol: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate[7]

  • Step 1: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide. React 2-aminomalonamide with a compound of the general formula R-O-CH=N-R (where each R is independently a C1-3 alkyl group) in the presence of a carboxylic acid.

  • Step 2: Formation of the acid salt. The resulting 5-hydroxy-1H-imidazole-4-carboxamide is then reacted with an acidic compound to produce the corresponding acid salt or a hydrate thereof.

  • Step 3: Final product formation. The acid salt or its hydrate is subsequently reacted with a salt in the presence of an acidic solvent to yield 5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate.

Note: For detailed reagent quantities, reaction conditions, and purification methods, it is essential to consult the original patent literature.

Biological Activity and Quantitative Data

Preclinical studies have demonstrated the potent anti-leukemic activity of this compound (FF-10501-01) in various AML cell lines and patient samples.

ParameterCell Type/ConditionValueReference
IC₅₀ (Proliferation) AML peripheral blood cellsMean = 14.6 µM[6]
Apoptosis Induction AML cell linesApprox. 30 µM[3]
Proliferation Reduction Primary AML samples≥ 300 µM[3]
Experimental Protocols
  • Cell Plating: Seed AML cell lines (e.g., MOLM13, OCI-AML3) or primary patient cells in 96-well plates at a predetermined optimal density.

  • Compound Treatment: Treat the cells with escalating concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours).[2] Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for a period that allows for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

  • Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold ethanol.

  • Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the presence of RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Biological Activity cluster_assays Biological Assays cluster_readouts Data Readouts start AML Cell Lines / Primary Samples treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC₅₀ Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Workflow for assessing the biological activity of this compound.

Therapeutic Potential and Future Directions

This compound holds significant promise as a therapeutic agent, particularly in the field of oncology. Its ability to target the de novo purine synthesis pathway, which is often upregulated in cancer cells, provides a clear rationale for its development as an antineoplastic drug. Clinical trials investigating FF-10501-01 in combination with other agents for myelodysplastic syndromes have been initiated, highlighting its translational potential.[5]

Future research should focus on:

  • Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents to enhance efficacy and overcome resistance.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.

  • Pharmacokinetics and Pharmacodynamics: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing and administration schedules.

  • Expansion to Other Indications: Investigating its efficacy in other hematological malignancies and solid tumors, as well as in autoimmune diseases.

Conclusion

This compound is a promising IMPDH inhibitor with well-defined antineoplastic and immunosuppressive activities. Its mechanism of action, centered on the depletion of guanine nucleotides, provides a strong basis for its therapeutic application in diseases characterized by rapid cell proliferation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this compelling molecule. Continued investigation into its clinical utility is warranted and holds the potential to deliver new therapeutic options for patients with cancer and autoimmune disorders.

References

An In-depth Technical Guide to the Discovery and Origin of Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of Bredinin aglycone, the core chemical moiety of the immunosuppressive agent Bredinin (Mizoribine). This document delves into the initial identification of Bredinin, the comparative biological activities of the glycoside and its aglycone, their mechanism of action, and relevant experimental methodologies.

Discovery and Origin

Discovery of Bredinin (Mizoribine)

Bredinin, also known as Mizoribine, was first discovered in Japan in 1971 and isolated from the culture filtrate of the fungus Eupenicillium brefeldianum.[1][2] The initial studies by Mizuno et al. in 1974 characterized Bredinin as a novel imidazole (B134444) nucleoside with potent immunosuppressive properties.[1][3][4] Although it exhibited weak activity against Candida albicans, its primary therapeutic potential was identified in its ability to suppress lymphocyte proliferation.[2]

The Emergence of this compound

The aglycone of Bredinin is the molecule 5-Hydroxy-1H-imidazole-4-carboxamide. While Bredinin was isolated as a natural product, the origin of its aglycone is less direct. Seminal research published in 1975 by Sakaguchi et al. presented a comparative study of the cytotoxic effects of Bredinin and its aglycone on L5178Y mouse lymphoma cells.[5][6][7] This research suggests that the aglycone was likely synthesized for structure-activity relationship studies to understand the role of the ribose sugar moiety in the biological activity of Bredinin.

A key finding from this early research was the hypothesis that the this compound is converted into Bredinin in vivo.[6] This was supported by the observation that when the aglycone was orally administered to rats, Bredinin was subsequently detected in their serum and urine.[6] This suggests that the aglycone itself may act as a prodrug, being recognized by cellular machinery and undergoing ribosylation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of Bredinin and its aglycone, as well as the pharmacokinetic properties of Mizoribine, which is the ultimate active form derived from the aglycone in vivo.

Table 1: Comparative Cytotoxicity of Bredinin and its Aglycone against L5178Y Cells

CompoundMinimum Inhibitory Concentration (M)Reversal of Inhibition by Guanylic AcidReversal of Inhibition by Adenine
Bredinin1 x 10-5YesNo
This compound1 x 10-5YesYes

Data sourced from Sakaguchi et al., The Journal of Antibiotics, 1975.[6]

Table 2: Pharmacokinetic Parameters of Mizoribine in Renal Transplant Patients

ParameterValueUnit
Time to Peak Serum Level (Tmax)2.4hours
Mean Peak Serum Level (Cmax)0.852µg/mL per mg/kg dose
EliminationDependent on renal function-

Data from a study in 28 renal transplant patients.

Mechanism of Action

The immunosuppressive effects of Bredinin, and by extension its aglycone, are not direct. The aglycone is believed to be converted to Bredinin, which is then phosphorylated by adenosine (B11128) kinase to its active form, Mizoribine-5'-monophosphate (MZP).[5] MZP is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[8]

IMPDH is a crucial rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). By inhibiting IMPDH, MZP depletes the intracellular pool of guanine nucleotides (GMP, GDP, and GTP). This depletion has profound effects on rapidly proliferating cells like lymphocytes, as it halts DNA and RNA synthesis, leading to cell cycle arrest in the S phase and subsequent immunosuppression.

Proposed Metabolic Activation and Inhibition Pathway

The following diagram illustrates the proposed metabolic conversion of this compound and its subsequent mechanism of action.

metabolic_activation cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Aglycone This compound (5-Hydroxy-1H-imidazole-4-carboxamide) Bredinin Bredinin (Mizoribine) Aglycone->Bredinin Ribosylation (Proposed) MZP Mizoribine-5'-Monophosphate (Active Metabolite) Bredinin->MZP Adenosine Kinase IMPDH IMPDH MZP->IMPDH Inhibition Proliferation Lymphocyte Proliferation IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH Guanine_Nucleotides Guanine Nucleotides (GMP, GDP, GTP) XMP->Guanine_Nucleotides GMP Synthetase DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Aglycone_Admin Administered This compound Aglycone_Admin->Aglycone Cellular Uptake impdh_pathway IMPDH_Inhibition IMPDH Inhibition by Mizoribine-5'-Monophosphate Guanine_Depletion Depletion of Guanine Nucleotide Pool (GTP, dGTP) IMPDH_Inhibition->Guanine_Depletion DNA_Synthesis_Block Inhibition of DNA Synthesis Guanine_Depletion->DNA_Synthesis_Block RNA_Synthesis_Block Inhibition of RNA Synthesis Guanine_Depletion->RNA_Synthesis_Block S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Synthesis_Block->S_Phase_Arrest RNA_Synthesis_Block->S_Phase_Arrest Proliferation_Inhibition Inhibition of T and B Lymphocyte Proliferation S_Phase_Arrest->Proliferation_Inhibition Immunosuppression Immunosuppressive Effect Proliferation_Inhibition->Immunosuppression

References

An In-depth Technical Guide to the Mechanism of Action of Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Bredinin aglycone, the non-glycosidic form of the immunosuppressive drug Bredinin (Mizoribine). This document details the molecular targets, signaling pathways, and cellular consequences of the compound's activity, supported by experimental methodologies and quantitative data.

Executive Summary

Bredinin, an imidazole (B134444) nucleoside isolated from the fungus Eupenicillium brefeldianum, and its aglycone metabolite exert their immunosuppressive effects primarily through the potent and selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. By disrupting this pathway, this compound selectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), leading to the arrest of DNA synthesis and the inhibition of lymphocyte proliferation.[3][4][5][6] This targeted action on B and T lymphocytes, which are highly reliant on the de novo purine (B94841) synthesis pathway, underpins its efficacy in preventing organ transplant rejection and treating autoimmune diseases.[3][4][7]

Core Mechanism of Action: Inhibition of Purine Synthesis

The primary molecular target of Bredinin's active metabolites is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is the first committed step in the de novo synthesis of guanine nucleotides.[8] Bredinin itself is a prodrug that is intracellularly converted to its active form, mizoribine-5'-monophosphate (MZ-5-P), which is a potent inhibitor of IMPDH.[1][4]

The aglycone form of Bredinin also contributes to the overall immunosuppressive effect. Its activity is mediated by adenine (B156593) phosphoribosyltransferase (APRT).[5] The inhibition of IMPDH by these compounds leads to a significant reduction in the intracellular pool of guanine nucleotides (GMP, GDP, and GTP).[3][5][6]

Some evidence also suggests a secondary inhibitory effect on guanosine monophosphate synthetase (GMPS), the subsequent enzyme in the pathway that converts XMP to GMP.[1][2][4] This dual inhibition further ensures a profound and specific depletion of guanine nucleotides.

Signaling Pathway: De Novo Purine Synthesis

The following diagram illustrates the de novo purine synthesis pathway and the points of inhibition by Bredinin and its aglycone.

Purine_Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP Multiple Steps DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Bredinin_Aglycone This compound Bredinin_Aglycone->IMPDH

Inhibition of the de novo purine synthesis pathway by this compound.

Cellular Consequences of IMPDH Inhibition

The depletion of guanine nucleotides has profound effects on rapidly proliferating cells, particularly lymphocytes.

  • Inhibition of Lymphocyte Proliferation: B and T lymphocytes are highly dependent on the de novo pathway for purine synthesis to support their rapid proliferation during an immune response. The lack of GTP starves these cells of essential building blocks for DNA and RNA synthesis, leading to a halt in their proliferation.[3][4][7]

  • Cell Cycle Arrest: The block in DNA synthesis results in the arrest of lymphocytes in the S phase of the cell cycle.[2][4]

  • Suppression of Immune Function: The inhibition of lymphocyte proliferation leads to a broad suppression of the immune response, including both humoral (antibody-mediated) and cellular immunity.[4][9] This includes a reduction in immunoglobulin and autoantibody production.[10][11]

The following workflow illustrates the downstream effects of IMPDH inhibition by this compound.

Cellular_Effects Bredinin_Aglycone This compound IMPDH_Inhibition IMPDH Inhibition Bredinin_Aglycone->IMPDH_Inhibition GTP_Depletion Guanine Nucleotide (GTP) Depletion IMPDH_Inhibition->GTP_Depletion DNA_RNA_Synthesis_Block Block in DNA & RNA Synthesis GTP_Depletion->DNA_RNA_Synthesis_Block Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis_Block->Cell_Cycle_Arrest Lymphocyte_Proliferation_Inhibition Inhibition of Lymphocyte Proliferation DNA_RNA_Synthesis_Block->Lymphocyte_Proliferation_Inhibition Immunosuppression Immunosuppression Lymphocyte_Proliferation_Inhibition->Immunosuppression

Cellular consequences of IMPDH inhibition by this compound.

Quantitative Data

While specific kinetic data for this compound is not extensively reported in the initial search results, the following table summarizes the known effects of Mizoribine (B1677216) (the parent compound) and the expected impact of its aglycone.

ParameterCompoundCell Type/SystemValue/EffectReference
Cytotoxicity MizoribineMurine Cells20- to 60-fold more sensitive than human cells[5]
Cytotoxicity This compoundMurine Cells20- to 60-fold more sensitive than human cells[5]
Mechanism This compoundHuman CellsMediated by APRT; leads to GTP depletion[5]
Mechanism MizoribineLymphocytesInhibition of IMPDH and GMPS[1][2][4]
Cellular Effect MizoribineLymphocytesArrests DNA synthesis in S phase[2][4]
Immunosuppression MizoribineGuinea PigsInhibits delayed-type hypersensitivity[9]
Immunosuppression MizoribineRabbitsInhibits hemagglutinin production[9]

Experimental Protocols

In Vitro IMPDH Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for IMPDH activity.[6][12][13]

Objective: To determine the inhibitory potential of this compound on IMPDH activity.

Principle: The enzymatic activity of IMPDH is measured by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

  • Recombinant human IMPDH2

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT

  • Substrate 1: Inosine 5'-monophosphate (IMP)

  • Substrate 2: β-Nicotinamide adenine dinucleotide (NAD+)

  • This compound (test inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Recombinant IMPDH2 enzyme

    • Varying concentrations of this compound or vehicle control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of IMP and NAD+.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADH formation (V) from the linear portion of the kinetic curve.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the experimental workflow for the IMPDH inhibition assay.

IMPDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Components Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prep_Inhibitor->Add_Components Prep_Enzyme Prepare IMPDH Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare IMP/NAD+ Solution Start_Reaction Initiate Reaction with IMP/NAD+ Prep_Substrate->Start_Reaction Pre_Incubate Pre-incubate at 37°C for 15 min Add_Components->Pre_Incubate Pre_Incubate->Start_Reaction Kinetic_Read Kinetic Read at 340 nm Start_Reaction->Kinetic_Read Calculate_Rate Calculate Reaction Rate (V) Kinetic_Read->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Experimental workflow for the in vitro IMPDH inhibition assay.
Lymphocyte Proliferation Assay

This protocol is a standard method to assess the antiproliferative effects of a compound on lymphocytes.[10][11]

Objective: To quantify the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or splenocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

  • This compound

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

  • 96-well cell culture plate

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine assay) or plate reader (for colorimetric assays)

Procedure:

  • Isolate PBMCs or splenocytes from whole blood or spleen, respectively.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Stimulate the cells with an optimal concentration of a mitogen (e.g., PHA). Include unstimulated control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • For the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

  • The amount of incorporated radioactivity is proportional to the degree of cell proliferation.

  • Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Conclusion

This compound, in concert with the phosphorylated form of its parent compound Mizoribine, functions as a potent immunosuppressive agent through the targeted inhibition of IMPDH. This leads to the depletion of guanine nucleotides, resulting in the arrest of lymphocyte proliferation and the suppression of both cellular and humoral immunity. The high dependence of lymphocytes on the de novo purine synthesis pathway provides a degree of selectivity to this mechanism. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the development of novel IMPDH inhibitors for therapeutic use.

References

The Biological Activity of 5-Hydroxy-1H-imidazole-4-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Hydroxy-1H-imidazole-4-carboxamide, also known by its developmental codes FF-10501-01 and SM-108, is a potent and selective inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). As the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH represents a critical target in oncology and immunology. This technical guide provides a comprehensive overview of the biological activity of 5-Hydroxy-1H-imidazole-4-carboxamide, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a plausible synthetic route. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting nucleotide metabolism.

Introduction

5-Hydroxy-1H-imidazole-4-carboxamide is a small molecule that has garnered significant interest for its potential as an antineoplastic agent. It is an orally bioavailable, competitive inhibitor of IMPDH, an enzyme that is upregulated in rapidly proliferating cells, including various tumor cell types. By selectively targeting IMPDH, 5-Hydroxy-1H-imidazole-4-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. The compound is currently under investigation in clinical trials, notably for the treatment of Myelodysplastic Syndrome (MDS). This guide will delve into the core scientific data and methodologies associated with this promising therapeutic candidate.

Mechanism of Action

The primary mechanism of action of 5-Hydroxy-1H-imidazole-4-carboxamide is the competitive inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP).

Inhibition of IMPDH by 5-Hydroxy-1H-imidazole-4-carboxamide leads to a depletion of the intracellular pool of guanine nucleotides. This has several downstream effects detrimental to rapidly dividing cells:

  • Disruption of DNA and RNA Synthesis: Guanine is a fundamental building block of nucleic acids. A shortage of GTP impairs the synthesis of both DNA and RNA, thereby halting cell proliferation.

  • Induction of Apoptosis: The cellular stress induced by the depletion of essential nucleotides can trigger programmed cell death (apoptosis).

  • Overactivation of Toll-Like Receptor (TLR) Signaling: In acute myeloid leukemia (AML) cells, IMPDH inhibition has been shown to induce an overactivation of TLR signaling, which may contribute to its anti-leukemic effects.

The active form of 5-Hydroxy-1H-imidazole-4-carboxamide, FF-10501RMP, demonstrates potent inhibition against both isoforms of IMPDH (IMPDH1 and IMPDH2).

Signaling Pathway Diagram

cluster_0 De Novo Purine Synthesis cluster_1 Inhibitory Action cluster_2 Cellular Outcomes IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GTP Guanosine triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Leads to Compound 5-Hydroxy-1H-imidazole-4-carboxamide (FF-10501-01) IMPDH_node IMPDH Compound->IMPDH_node Inhibits GTP_depletion GTP Depletion Apoptosis Apoptosis GTP_depletion->Proliferation Inhibits GTP_depletion->Apoptosis Induces

Mechanism of IMPDH Inhibition

Quantitative Biological Data

The biological activity of 5-Hydroxy-1H-imidazole-4-carboxamide and its active form has been quantified in various assays. The following tables summarize the key findings.

Table 1: Enzymatic Inhibition of IMPDH by FF-10501RMP (Active Form)

TargetIC50 (µM)
IMPDH10.02
IMPDH20.019

Data extracted from a graphical representation in a research publication.

Table 2: In Vitro Efficacy in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line TypeMetricValueReference
Various AML Cell LinesMean IC50 (Proliferation)14.6 µM[1]
Primary AML SamplesEffective Concentration (Proliferation Reduction)≥ 300 µM[2]
Various AML Cell LinesApoptosis Induction~ 30 µM[2]

Experimental Protocols

IMPDH Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the enzymatic inhibition of IMPDH.

Materials:

  • Recombinant human IMPDH1 or IMPDH2

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM Dithiothreitol (DTT), 150 mM KCl, 1 mM EDTA

  • Substrate Stock Solution: 20 mM IMP and 50 mM NAD+

  • 5-Hydroxy-1H-imidazole-4-carboxamide (or its active phosphate (B84403) form)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the appropriate amount of IMPDH enzyme to the assay buffer.

  • Add the serially diluted test compound to the wells containing the enzyme and buffer. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate stock solution to a final concentration of 1 mM IMP and 2.5 mM NAD+.

  • Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-20 minutes) at 25°C.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

start Start prep_compound Prepare serial dilutions of 5-Hydroxy-1H-imidazole-4-carboxamide start->prep_compound prep_plate Add IMPDH enzyme and assay buffer to 96-well plate start->prep_plate add_compound Add compound dilutions to wells prep_compound->add_compound prep_plate->add_compound pre_incubate Pre-incubate enzyme with compound add_compound->pre_incubate add_substrate Initiate reaction with IMP and NAD+ pre_incubate->add_substrate measure Measure NADH formation (Absorbance at 340 nm) add_substrate->measure calculate Calculate reaction rates and percent inhibition measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

IMPDH Inhibition Assay Workflow
Cell Proliferation Assay (AML Cell Lines)

Materials:

  • AML cell lines (e.g., MOLM-13, OCI-AML3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-Hydroxy-1H-imidazole-4-carboxamide

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Prepare serial dilutions of 5-Hydroxy-1H-imidazole-4-carboxamide in the complete cell culture medium.

  • Add the compound dilutions to the wells containing the cells. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis Methodology

Synthesis of a 5-Hydroxy-1H-imidazole-4-carboxamide Analog

Step 1: Deprotection of a Benzoyl-Protected Precursor

This step involves the removal of a benzoyl protecting group from a precursor molecule to yield the final hydroxylated imidazole (B134444) carboxamide.

Materials:

Procedure:

  • A suspension of 2-(4-benzoyloxyphenyl)-5-hydroxyimidazole-4-carboxamide is prepared in anhydrous methanol.

  • The suspension is cooled to 0-5 °C.

  • Sodium methoxide is added to the chilled suspension with stirring.

  • The reaction is stirred at 0-5 °C for 5 minutes and then at room temperature for an additional 15 minutes.

  • The reaction is quenched by the addition of 1N HCl, followed by isopropylether to precipitate the product.

  • The resulting crystals of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide are collected by filtration, washed with isopropylether, and dried under vacuum.

Conclusion

5-Hydroxy-1H-imidazole-4-carboxamide is a promising IMPDH inhibitor with demonstrated preclinical activity against hematological malignancies. Its well-defined mechanism of action, involving the depletion of guanine nucleotides, provides a strong rationale for its clinical development. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance this and other IMPDH inhibitors as novel cancer therapeutics. Further investigation into its clinical efficacy and safety profile is warranted.

References

Bredinin Aglycone: A Purine Nucleotide Analogue Targeting De Novo Guanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, also known as 5-hydroxy-1H-imidazole-4-carboxamide and designated as FF-10501-01 in clinical development, is a potent purine (B94841) nucleotide analogue. It functions as a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By disrupting this critical pathway, this compound exhibits significant anti-proliferative and pro-apoptotic effects, particularly in rapidly dividing cells such as those found in hematologic malignancies. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative biological data, experimental protocols, and relevant signaling pathways.

Introduction

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis and play crucial roles in cellular energy metabolism and signaling. The de novo purine biosynthesis pathway is therefore a critical target for therapeutic intervention, especially in oncology and immunology. Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the first committed step in the synthesis of guanine nucleotides.[1] Tumor cells, with their high demand for nucleic acid synthesis, are particularly vulnerable to the inhibition of IMPDH.[1]

This compound has emerged as a promising IMPDH inhibitor with demonstrated preclinical and clinical activity.[2][3] This guide will delve into the technical details of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of IMPDH.[4] This inhibition leads to the depletion of the intracellular pool of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP). The reduction in GTP levels has several downstream consequences:

  • Disruption of DNA and RNA Synthesis: A shortage of guanine nucleotides directly impairs the synthesis of nucleic acids, leading to cell cycle arrest and inhibition of proliferation.

  • Induction of Apoptosis: Depletion of the guanine nucleotide pool can trigger programmed cell death in cancer cells.

  • Modulation of Signaling Pathways: GTP is essential for the function of numerous signaling proteins, including G-proteins. Disruption of GTP-dependent signaling can affect various cellular processes.

Interestingly, the growth inhibitory effect of this compound is mediated by adenine (B156593) phosphoribosyltransferase (APRT). APRT is an enzyme in the purine salvage pathway, suggesting a potential intracellular activation step or a complex interplay between the de novo and salvage pathways in the presence of this inhibitor.

Quantitative Data

The biological activity of this compound (FF-10501-01) has been quantified in various studies. The following tables summarize the available data.

Table 1: In Vitro Cellular Activity of this compound (FF-10501-01)

Cell Type/LineAssayEndpointValueReference
Acute Myeloid Leukemia (AML) Cell LinesProliferation AssayMean IC5014.6 µM
AML Cell LinesApoptosis AssayApoptosis Induction~30 µM
Primary AML SamplesProliferation AssayEffective Concentration≥ 300 µM

Table 2: Pharmacokinetic Properties of this compound (FF-10501-01) in Humans (Phase 1 Clinical Trial)

ParameterDescriptionValueReference
TmaxTime to maximum plasma concentration~2.74 hours
t1/2Elimination half-life~4.05 hours

Experimental Protocols

Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide (this compound)

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is limited, a representative synthesis can be adapted from methods used for structurally related imidazole (B134444) carboxamides. One common approach involves the cyclization of an appropriate acyclic precursor. The following is a generalized conceptual protocol based on established imidazole synthesis strategies.

Conceptual Synthesis Workflow:

G Start Starting Materials (e.g., Diaminomaleonitrile or an appropriate acyclic precursor) Step1 Cyclization Reaction (e.g., with a suitable formylating agent or orthoformate) Start->Step1 Step2 Hydrolysis/Deprotection (if protecting groups are used) Step1->Step2 Purification Purification (e.g., Crystallization or Chromatography) Step2->Purification FinalProduct This compound (5-hydroxy-1H-imidazole-4-carboxamide) Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

General Procedure Outline:

  • Starting Material Preparation: Begin with a suitable acyclic precursor, such as a derivative of 2-aminomalonamide.

  • Cyclization: The imidazole ring is formed through a cyclization reaction. This can often be achieved by reacting the precursor with a source of the C2 carbon of the imidazole ring, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction is typically heated to drive the cyclization and elimination of byproducts.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve precipitation by the addition of a non-polar solvent, followed by filtration.

  • Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system or by column chromatography, to yield the pure 5-hydroxy-1H-imidazole-4-carboxamide.

For a more detailed protocol on a related compound, researchers can refer to the synthesis of 2-(4-hydroxyphenyl)-5-hydroxy-1H-imidazole-4-carboxamide, which involves the deprotection of a benzoyl-protected precursor.

IMPDH Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against IMPDH. This spectrophotometric assay measures the production of NADH at 340 nm.

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

  • Substrate Solution: Inosine monophosphate (IMP) and β-nicotinamide adenine dinucleotide (NAD+) dissolved in Assay Buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Workflow:

G Setup Prepare Reagents (Assay Buffer, Substrates, This compound dilutions) Incubation Pre-incubation (IMPDH enzyme + this compound) Setup->Incubation Initiation Initiate Reaction (Add IMP and NAD+) Incubation->Initiation Measurement Kinetic Measurement (Absorbance at 340 nm over time) Initiation->Measurement Analysis Data Analysis (Calculate IC50/Ki values) Measurement->Analysis G Bredinin_aglycone This compound (FF-10501-01) IMPDH IMPDH Bredinin_aglycone->IMPDH Inhibition XMP XMP IMPDH->XMP Apoptosis Apoptosis IMPDH->Apoptosis Induction IMP IMP IMP->IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA_RNA_synthesis DNA/RNA Synthesis GTP->DNA_RNA_synthesis G_protein_signaling G-Protein Signaling GTP->G_protein_signaling Cell_proliferation Cell Proliferation DNA_RNA_synthesis->Cell_proliferation

References

The Cytotoxic Effects of Bredinin Aglycone on Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin, an immunosuppressive agent also known as Mizoribine, has been a subject of interest for its potential applications beyond immunosuppression. Its aglycone, 5-hydroxy-1H-imidazole-4-carboxamide, has emerged as a molecule of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of Bredinin aglycone on cancer cells, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. This compound is also known in scientific literature by the identifiers SM-108 and FF-10501-01.

The primary mechanism of action of this compound is the selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] By impeding this pathway, the compound effectively depletes the intracellular pool of guanine triphosphate (GTP), a vital component for DNA and RNA synthesis, signal transduction, and cellular energy metabolism. This depletion leads to the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][2]

Quantitative Data on Cytotoxic Effects

The available preclinical data demonstrates the dose-dependent cytotoxic effects of this compound, particularly in hematological malignancies. The following table summarizes the key findings from a study on acute myeloid leukemia (AML) cell lines.

CompoundCell LinesEffectConcentrationReference
FF-10501-01 (this compound)Acute Myeloid Leukemia (AML) cell linesInduces apoptosis~30 µM[1]
FF-10501-01 (this compound)Primary AML patient samplesReduces proliferation≥300 µM

Note: The provided data is based on limited publicly available information. Further research is needed to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines.

An earlier study on SM-108 (this compound) demonstrated potent antitumor activity in various murine tumor models, including Ehrlich carcinoma, P388, L1210, Lewis lung carcinoma, Colon 26 adenocarcinoma, and Sarcoma 180, when administered using an intermittent multiple administration schedule.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic effects of this compound. These are based on standard laboratory procedures and the methodologies alluded to in the available literature.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., AML cell lines like MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 µM to 500 µM) for 24, 48, and 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Treatment: Cells are treated with this compound at the desired concentrations for the indicated time periods.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2 family proteins) overnight at 4°C.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The primary mechanism of this compound's cytotoxic effect is the inhibition of IMPDH, leading to the depletion of guanine nucleotides. This has profound effects on several downstream cellular processes.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., AML cell lines) treatment Treatment with This compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot animal_model Murine Tumor Models (e.g., Xenografts) drug_administration Drug Administration (Intermittent Schedule) animal_model->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement survival_analysis Survival Analysis drug_administration->survival_analysis

Caption: Experimental workflow for evaluating the cytotoxic effects of this compound.

The depletion of guanine nucleotides by this compound is hypothesized to trigger a cascade of events leading to apoptosis. The following diagram illustrates the proposed signaling pathway.

signaling_pathway cluster_mechanism Mechanism of Action cluster_effects Downstream Cellular Effects bredinin_aglycone This compound (5-hydroxy-1H-imidazole-4-carboxamide) impdh IMPDH Inhibition bredinin_aglycone->impdh Inhibits guanine_depletion Guanine Nucleotide Depletion (dGTP, GTP) impdh->guanine_depletion Leads to dna_synthesis_inhibition DNA Synthesis Inhibition guanine_depletion->dna_synthesis_inhibition rna_synthesis_inhibition RNA Synthesis Inhibition guanine_depletion->rna_synthesis_inhibition signal_transduction_disruption Signal Transduction Disruption guanine_depletion->signal_transduction_disruption cell_cycle_arrest Cell Cycle Arrest dna_synthesis_inhibition->cell_cycle_arrest rna_synthesis_inhibition->cell_cycle_arrest apoptosis Apoptosis signal_transduction_disruption->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

This compound demonstrates promising anticancer activity, primarily through the inhibition of IMPDH and subsequent depletion of guanine nucleotides. This leads to the induction of apoptosis in cancer cells, particularly in AML. However, the publicly available data on its cytotoxic effects across a broad range of cancer types and the intricate details of its downstream signaling pathways are still limited.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of this compound in a diverse panel of cancer cell lines.

  • Elucidation of Downstream Signaling: Identifying the specific signaling molecules and pathways that are modulated by guanine nucleotide depletion and lead to apoptosis.

  • Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents. A study on the related compound, imidazole-4-carboxamide, has shown that it can inhibit the expression of Axl, PD-L1, and PD-L2, suggesting a potential role in overcoming drug resistance and enhancing immunotherapy.

The continued investigation of this compound is warranted to fully understand its therapeutic potential in oncology.

References

An In-Depth Technical Guide to the Synthesis of Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for bredinin aglycone, chemically known as 5-hydroxy-1H-imidazole-4-carboxamide. Bredinin is an immunosuppressive agent, and the synthesis of its aglycone is of significant interest for the development of novel analogs and related therapeutic agents. This document details the chemical reactions, experimental protocols, and quantitative data to facilitate the replication and further investigation of this synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (1) suggests a disconnection of the imidazole (B134444) ring. The core imidazole-4-carboxamide structure can be formed from an acyclic N-acylaminomalonamide intermediate through cyclization. This intermediate can be derived from 2-aminomalonamide (2), a key building block. The synthesis of 2-aminomalonamide can be achieved from commercially available starting materials such as diethyl 2-aminomalonate or 2-chloromalonic esters.

G Bredinin_Aglycone This compound (1) Disconnection1 C-N bond formation (Imidazole cyclization) Bredinin_Aglycone->Disconnection1 Aminomalonamide_Derivative N-Formyl-2-aminomalonamide Disconnection1->Aminomalonamide_Derivative Disconnection2 Formylation Aminomalonamide_Derivative->Disconnection2 Aminomalonamide 2-Aminomalonamide (2) Disconnection2->Aminomalonamide

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway Overview

The forward synthesis for this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-aminomalonamide. The second stage is the crucial cyclization step to form the final imidazole ring structure.

G cluster_0 Stage 1: Synthesis of 2-Aminomalonamide cluster_1 Stage 2: Imidazole Ring Formation Diethyl 2-aminomalonate Diethyl 2-aminomalonate Ammonolysis Ammonolysis Diethyl 2-aminomalonate->Ammonolysis 2-Aminomalonamide 2-Aminomalonamide Ammonolysis->2-Aminomalonamide Cyclization Cyclization 2-Aminomalonamide->Cyclization Formamidine (B1211174) acetate This compound This compound Cyclization->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Aminomalonamide (2)

There are multiple reported methods for the synthesis of 2-aminomalonamide. Two common and effective methods are presented below.

This method involves the direct ammonolysis of diethyl 2-aminomalonate.[1][2]

Reaction:

G reactant Diethyl 2-aminomalonate product 2-Aminomalonamide reactant->product Methanol (B129727), 45 °C reagent + NH3 (aq)

Caption: Synthesis of 2-aminomalonamide from diethyl 2-aminomalonate.

Experimental Protocol:

  • Dissolve 15 g of diethyl 2-aminomalonate in 30 mL of methanol at room temperature.[1]

  • To this solution, add 200 mL of aqueous ammonia (B1221849) dropwise.[1]

  • Heat the reaction mixture to 45 °C and stir for 8 hours.[1]

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove methanol and excess ammonia.

  • The resulting precipitate of 2-aminomalonamide can be collected by filtration, washed with cold water, and dried.

Quantitative Data:

ParameterValueReference
Starting MaterialDiethyl 2-aminomalonate
ReagentAqueous Ammonia
SolventMethanol
Temperature45 °C
Reaction Time8 hours
YieldNot explicitly stated, but implied to be effective.

This patented method provides an alternative route starting from a 2-chloromalonate ester.

Reaction:

G reactant 2-Chloromalonate Ester product 2-Aminomalonamide reactant->product Water, 50-60 °C reagent + (NH4)2CO3

Caption: Synthesis of 2-aminomalonamide from a 2-chloromalonate precursor.

Experimental Protocol:

  • Mix the 2-chloromalonate precursor with water.

  • Add ammonium (B1175870) carbonate to the mixture.

  • Heat the reaction to a temperature between 50-60 °C for 6-8 hours.

  • Following the initial reaction, further heat the mixture to a temperature below 70 °C to decompose any unreacted ammonium carbonate.

  • After cooling, the product can be isolated through crystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-Chloromalonate Ester
ReagentAmmonium Carbonate
SolventWater
Temperature50-60 °C
Reaction Time6-8 hours
Molar Ratio (Chloromalonate:Ammonium Carbonate)1:3 to 1:5
Stage 2: Synthesis of this compound (1) from 2-Aminomalonamide (2)

This crucial step involves the cyclization of 2-aminomalonamide with a formylating agent, such as formamidine acetate, to construct the 5-hydroxy-1H-imidazole-4-carboxamide ring.

Reaction:

G reactant 2-Aminomalonamide product This compound reactant->product Ethanol (B145695), Reflux reagent + Formamidine Acetate

Caption: Cyclization of 2-aminomalonamide to form this compound.

Experimental Protocol:

  • To 10.5 g of 2-aminomalonamide at room temperature, add 11.3 g of formamidine acetate.

  • Add 300 mL of ethanol to the mixture.

  • Reflux the mixture for 3 hours.

  • Cool the mixture to room temperature and stir for an additional 12 hours.

  • Collect the resulting solid product by filtration.

  • Recrystallize the solid from 200 mL of water to obtain the purified this compound.

Quantitative Data:

ParameterValueReference
Starting Material2-Aminomalonamide
ReagentFormamidine Acetate
SolventEthanol
TemperatureReflux
Reaction Time3 hours (reflux) + 12 hours (stirring)
Yield60%
Melting Point255 °C

Conclusion

The synthesis of this compound can be efficiently achieved through a two-stage process involving the preparation of 2-aminomalonamide followed by its cyclization. The presented protocols, based on documented literature, offer reliable methods for obtaining this important imidazole derivative. The quantitative data provided in the tables allows for clear comparison and planning of experimental work. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of this compound and its potential analogs.

References

Unveiling the Natural Origins of Bredinin and its Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of the immunosuppressive drug Bredinin and its corresponding aglycone. Tailored for researchers, scientists, and drug development professionals, this document consolidates available scientific knowledge on the microbial production of Bredinin, its isolation and purification, and investigates the potential role of the human gut microbiota in the formation of its aglycone.

Bredinin: A Fungal Metabolite

Bredinin, also known as Mizoribine, is a potent imidazole (B134444) nucleoside antibiotic with significant immunosuppressive properties. The primary and well-established natural source of Bredinin is the filamentous fungus Eupenicillium brefeldianum (formerly classified as Penicillium brefeldianum).

Fermentation and Production

The production of Bredinin is achieved through submerged fermentation of E. brefeldianum. While specific quantitative data on Bredinin yield is limited in publicly available literature, research on the fermentation of related secondary metabolites from this fungus, such as Brefeldin A, highlights the critical role of media composition and fermentation parameters in optimizing product titers. Key factors influencing yield include the choice of carbon and nitrogen sources, mineral salts, and aeration.

Table 1: Factors Influencing Fungal Metabolite Production (Analogous to Bredinin)

ParameterRecommended Components/ConditionsRationale
Carbon Source Glucose, Sucrose, StarchProvides energy for fungal growth and secondary metabolism.
Nitrogen Source Peptone, Yeast Extract, Ammonium SaltsEssential for the synthesis of amino acids, proteins, and enzymes involved in the biosynthetic pathway.
Mineral Salts Phosphates, Sulfates, Trace Elements (e.g., Mg²⁺, Fe²⁺)Cofactors for enzymatic reactions and maintenance of osmotic balance.
pH Typically acidic to neutral (pH 4.0-7.0)Optimal range for fungal growth and enzyme activity.
Temperature 25-30°CPromotes optimal fungal growth and metabolite production.
Aeration Agitation and sterile air supplyEssential for aerobic respiration and biosynthesis.
Experimental Protocol: Isolation and Purification of Bredinin from Eupenicillium brefeldianum Culture

The following is a generalized protocol for the isolation and purification of Bredinin from a fungal fermentation broth, based on established methods for microbial secondary metabolites.

1.2.1. Fermentation Broth Processing:

  • Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the fungal mycelium from the supernatant. The supernatant contains the secreted Bredinin.

1.2.2. Adsorption Chromatography:

  • Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Amberlite XAD series or Diaion HP-20).

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound Bredinin using a gradient of an organic solvent, such as methanol (B129727) or ethanol, in water.

1.2.3. Ion-Exchange Chromatography:

  • Further purify the Bredinin-containing fractions using cation-exchange chromatography.

  • Apply the sample to a strong cation-exchange column (e.g., Dowex 50W series) equilibrated with a low-concentration acidic buffer.

  • Elute Bredinin using a pH or salt gradient.

1.2.4. Crystallization:

  • Concentrate the purified fractions under reduced pressure.

  • Induce crystallization by adding a suitable anti-solvent (e.g., acetone (B3395972) or ethanol) and storing at low temperature (4°C).

  • Collect the Bredinin crystals by filtration and dry under vacuum.

1.2.5. Purity Assessment:

  • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and characterize its structure using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bredinin Aglycone: A Putative Gut Microbiota Metabolite

The aglycone of Bredinin is the imidazole carboxamide moiety without the ribose sugar. While Bredinin itself is a fungal product, there is a scientific hypothesis that its aglycone may be formed in the human gut through the metabolic action of the resident microbiota. This would involve the enzymatic cleavage of the glycosidic bond of Bredinin, should the drug be administered orally and reach the colon.

The Role of Gut Microbiota in Glycoside Metabolism

The human gut microbiota possesses a vast and diverse enzymatic arsenal, including a wide array of glycosidases. These enzymes are responsible for breaking down complex carbohydrates and glycosylated compounds that are not digested in the upper gastrointestinal tract. It is plausible that certain bacterial species within the gut could express nucleosidases capable of hydrolyzing the C-N glycosidic bond in Bredinin to release its aglycone.

Current Research and Future Directions

To date, specific studies directly demonstrating the conversion of Bredinin to its aglycone by human gut bacteria are lacking. Further research is required to:

  • Identify the specific gut microbial species or consortia capable of this biotransformation.

  • Characterize the enzymes responsible for the hydrolysis.

  • Quantify the extent of aglycone formation in the human gut following oral administration of Bredinin.

  • Investigate the biological activity and potential toxicological profile of the this compound.

Table 2: Potential Gut Bacterial Genera with Glycosidase Activity

Bacterial PhylumRepresentative GeneraKnown Glycosidase Activities
Bacteroidetes Bacteroides, PrevotellaBroad-spectrum glycoside hydrolases.
Firmicutes Lactobacillus, Clostridium, RuminococcusDiverse glycosidase activities, including β-glucosidases and other nucleosidases.
Actinobacteria BifidobacteriumKnown for their ability to metabolize a wide range of carbohydrates.

Visualizing the Pathways

To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Bredinin_Production_Workflow cluster_fermentation Fermentation cluster_purification Purification E_brefeldianum Eupenicillium brefeldianum Fermentation_Broth Fermentation Broth (Bredinin in Supernatant) E_brefeldianum->Fermentation_Broth Submerged Culture Adsorption Adsorption Chromatography Fermentation_Broth->Adsorption Ion_Exchange Ion-Exchange Chromatography Adsorption->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Pure_Bredinin Pure Bredinin Crystallization->Pure_Bredinin Bredinin_Aglycone_Hypothesis Bredinin Bredinin (Oral Administration) Gut_Microbiota Human Gut Microbiota (Putative Nucleosidase Activity) Bredinin->Gut_Microbiota Bredinin_Aglycone This compound Gut_Microbiota->Bredinin_Aglycone Hydrolysis Ribose Ribose Gut_Microbiota->Ribose Hydrolysis

Bredinin Aglycone: A Technical Guide to its Role in Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide or FF-10501, is a pivotal chemical entity in the study of purine (B94841) metabolism and immunosuppression. While not the direct active agent, it is a crucial component of the metabolic pathway of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides an in-depth analysis of this compound, its conversion to the active metabolite Mizoribine-5'-monophosphate (MZP), and its ultimate role as an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This document outlines the mechanism of action, presents quantitative data on inhibitory activity, details experimental protocols for assessing IMPDH inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction: The Chemical Identity of this compound

This compound is a purine nucleotide analogue. It is the non-glycosidic part of the nucleoside Bredinin (Mizoribine). Chemically, it is identified as 5-Hydroxy-1H-imidazole-4-carboxamide.

Chemical Properties
Systematic Name 5-Hydroxy-1H-imidazole-4-carboxamide
Synonyms This compound, FF-10501, SM-108
CAS Number 56973-26-3
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol

The Metabolic Journey: From Prodrug to Active Inhibitor

Bredinin itself is a prodrug that, after cellular uptake, undergoes metabolic activation to exert its immunosuppressive effects. The primary active metabolite is not the aglycone, but rather the phosphorylated form of the parent nucleoside, Mizoribine-5'-monophosphate (MZP).

The metabolic activation pathway is as follows:

  • Cellular Uptake: Bredinin is transported into the cell.

  • Phosphorylation: Inside the cell, the enzyme adenosine (B11128) kinase catalyzes the phosphorylation of Bredinin to Mizoribine-5'-monophosphate (MZP)[1].

While this compound can be studied as a chemical entity, its direct role in the immunosuppressive action of Bredinin is as a structural component of the parent molecule. Some studies suggest that if the aglycone is administered in vivo, it can be converted back to the parent nucleoside, Bredinin, which can then be phosphorylated to the active MZP[2].

Bredinin Bredinin (Mizoribine) (Extracellular) Bredinin_intracellular Bredinin (Mizoribine) (Intracellular) Bredinin->Bredinin_intracellular Cellular Uptake MZP Mizoribine-5'-monophosphate (MZP) (Active Metabolite) Bredinin_intracellular->MZP Adenosine Kinase (Phosphorylation) Aglycone This compound Bredinin_intracellular->Aglycone Metabolism (potential) Aglycone->Bredinin_intracellular Conversion (potential in vivo)

Metabolic activation of Bredinin.

Mechanism of Action: Inhibition of IMPDH and Disruption of Purine Synthesis

The primary target of the active metabolite, MZP, is inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial, rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis. It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for guanosine (B1672433) monophosphate (GMP), and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

By inhibiting IMPDH, MZP depletes the intracellular pool of guanine nucleotides. This has a profound cytostatic effect on rapidly proliferating cells, such as lymphocytes, which are heavily dependent on the de novo purine synthesis pathway. This selective inhibition of lymphocyte proliferation is the basis for the immunosuppressive effects of Bredinin[1][3].

cluster_inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Purine Synthesis XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ to NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA MZP Mizoribine-5'-monophosphate (MZP) IMPDH IMPDH MZP->IMPDH

Inhibition of IMPDH in the purine synthesis pathway.

Quantitative Analysis of IMPDH Inhibition

The inhibitory potency of the active metabolite, Mizoribine-5'-monophosphate (MZP), against IMPDH has been quantified. In contrast, while this compound (FF-10501) has shown bioactivity in cellular assays, specific enzyme inhibitory constants are less commonly reported for the aglycone itself.

CompoundTargetInhibition Constant (Ki)Reference
Mizoribine-5'-monophosphate (MZP)Human IMPDH Type 23.9 nM[4]
Mizoribine-5'-monophosphate (MZP)E. coli IMPDH0.5 nM
CompoundCell LineBioactivityConcentrationReference
FF-10501-01 (this compound prodrug)Acute Myeloid Leukemia (AML) cell linesInduction of apoptosis~30 µM
FF-10501-01 (this compound prodrug)Primary AML patient samplesReduction of proliferation≥300 µM

Experimental Protocols: IMPDH Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound, such as Mizoribine-5'-monophosphate, against IMPDH. This assay spectrophotometrically measures the rate of NADH production, a product of the IMPDH-catalyzed reaction.

Objective: To determine the IC50 value of a test compound for IMPDH.

Materials:

  • Recombinant human IMPDH2

  • Inosine monophosphate (IMP)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Test compound (e.g., Mizoribine-5'-monophosphate)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare stock solutions of IMP and NAD+ in Assay Buffer.

    • Prepare a working solution of IMPDH in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control)

      • IMPDH enzyme solution

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).

  • Initiate Reaction:

    • Add a solution of IMP and NAD+ to each well to start the reaction.

    • Final concentrations in the reaction mixture should be optimized, for example: 50-200 µM IMP and 100-400 µM NAD+.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of increase in absorbance is proportional to the rate of NADH production and thus IMPDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Reagents Prepare Reagents: - Test Compound Dilutions - IMP/NAD+ Solution - IMPDH Solution Setup Plate Setup: Add Buffer, Compound, and IMPDH to wells Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate Reaction: Add IMP and NAD+ Preincubation->Initiate Measure Kinetic Measurement: Read Absorbance at 340 nm Initiate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for IMPDH inhibition assay.

Conclusion

This compound is a fundamental molecule in the context of the immunosuppressive agent Bredinin. While the direct inhibitory action on IMPDH is carried out by its phosphorylated nucleoside counterpart, Mizoribine-5'-monophosphate, an understanding of the aglycone's structure and its relationship within the metabolic pathway is crucial for researchers in pharmacology and drug development. The potent and selective inhibition of IMPDH by the active metabolite of Bredinin underscores the therapeutic potential of targeting the de novo purine synthesis pathway for immunosuppression and the treatment of diseases characterized by rapid cell proliferation. Further investigation into the pharmacokinetics and metabolism of Bredinin and its derivatives will continue to inform the development of next-generation IMPDH inhibitors.

References

Methodological & Application

Application Notes and Protocols for Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, the nucleobase of the immunosuppressive drug Bredinin (Mizoribine), is a key molecule in the study of purine (B94841) nucleotide metabolism and drug development. Its biological activity is intrinsically linked to its intracellular conversion to Bredinin, which subsequently inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This document provides detailed application notes and experimental protocols for researchers working with this compound, covering its cytotoxic effects, mechanism of action, and potential applications.

Introduction

This compound (5-hydroxy-1H-imidazole-4-carboxamide) is a purine nucleotide analogue. While inactive in its aglycone form, it serves as a prodrug that is converted intracellularly to the active nucleoside, Bredinin (Mizoribine). Bredinin is a potent, non-competitive inhibitor of IMPDH, leading to the depletion of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools. This depletion preferentially affects lymphocytes, which rely heavily on the de novo purine synthesis pathway, resulting in the suppression of T- and B-lymphocyte proliferation.[1] These application notes provide protocols to study the biological effects of this compound and its conversion to its active form.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound and its active form, Bredinin.

ParameterValueCell Line / ConditionsReference
Minimum Inhibitory Concentration (MIC) of this compound10⁻⁵ ML5178Y mouse lymphoma cells[1]
Minimum Inhibitory Concentration (MIC) of Bredinin10⁻⁵ ML5178Y mouse lymphoma cells[1]
Mizoribine IC50 for mitogen response and MLR1.0 - 10 µg/mLHuman lymphocytes

Signaling Pathway

The primary mechanism of action of this compound involves its conversion to Bredinin, which then inhibits the de novo purine biosynthesis pathway. This pathway is crucial for the synthesis of guanine nucleotides required for DNA and RNA synthesis.

Bredinin_Aglycone_Pathway Signaling Pathway of this compound cluster_cell Cellular Environment Bredinin_Aglycone This compound Bredinin Bredinin (Mizoribine) Bredinin_Aglycone->Bredinin Adenine Phosphoribosyltransferase Bredinin_MP Bredinin-5'-Monophosphate Bredinin->Bredinin_MP Adenosine Kinase IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Bredinin_MP->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Experimental_Workflow_Enzymatic_Conversion Workflow for Enzymatic Conversion of this compound Start Prepare Reaction Mixture (this compound, PRPP, Buffer, MgCl2) Add_Enzyme Add APRT Enzyme Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Time_Points Take Aliquots at Time Intervals Incubate->Time_Points Stop_Reaction Stop Reaction (e.g., with Methanol) Time_Points->Stop_Reaction Centrifuge Centrifuge to Remove Enzyme Stop_Reaction->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC End Quantify Bredinin Formation HPLC->End

References

Application Notes and Protocols for Evaluating Catalyst Efficiency Using Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin is a nucleoside antibiotic with immunosuppressive properties. Its biological activity is dependent on its conversion within the cell. The efficiency of catalysts, particularly enzymes involved in the purine (B94841) salvage pathway, in processing Bredinin and its analogs is a critical area of study for drug development and biocatalysis. Bredinin aglycone, the base portion of the Bredinin nucleoside, is a key molecule in these investigations. These application notes provide detailed protocols for utilizing Bredinin and its aglycone to assess the efficiency of such catalysts, with a focus on Purine Nucleoside Phosphorylase (PNP).

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[1][2] The efficiency of PNP with various natural and synthetic nucleosides is of significant interest.

Core Concepts

The central principle behind using Bredinin to test catalyst efficiency lies in monitoring the conversion of the nucleoside (Bredinin) to its aglycone. This conversion is catalyzed by enzymes like Purine Nucleoside Phosphorylase (PNP). The rate of this reaction is a direct measure of the catalyst's efficiency. By quantifying the disappearance of the substrate (Bredinin) and the appearance of the product (this compound) over time, key kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km) can be determined.

Signaling Pathway: The Purine Salvage Pathway

The enzymatic conversion of Bredinin is analogous to the processing of natural purine nucleosides within the purine salvage pathway. This pathway is crucial for recycling purine bases and nucleosides that arise from the degradation of DNA and RNA. Understanding this pathway provides the biological context for the catalyst efficiency studies.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_products Cellular Fate Bredinin Bredinin (Nucleoside Analog) Bredinin_Aglycone This compound (Purine Analog Base) Bredinin->Bredinin_Aglycone Catalyst (e.g., PNP) R1P Ribose-1-Phosphate Further_Metabolism Further Metabolism or Excretion Bredinin_Aglycone->Further_Metabolism Pi Phosphate (B84403) (Pi)

Fig. 1: Role of Catalysts in the Purine Salvage Pathway Analog.

Experimental Workflow for Catalyst Efficiency Testing

The general workflow for assessing catalyst efficiency using Bredinin involves sample preparation, the enzymatic reaction, and subsequent analysis of the reaction products.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Catalyst_Prep Catalyst Preparation (e.g., Purified PNP or Immobilized Enzyme) Incubation Incubation at Optimal Temperature & pH Catalyst_Prep->Incubation Substrate_Prep Substrate Preparation (Bredinin Solution) Substrate_Prep->Incubation Buffer_Prep Reaction Buffer (e.g., Phosphate Buffer) Buffer_Prep->Incubation Quenching Reaction Quenching (e.g., Acid or Organic Solvent) Incubation->Quenching HPLC HPLC Analysis (Separation and Quantification of Bredinin and this compound) Quenching->HPLC Data_Analysis Data Analysis (Calculation of Kinetic Parameters) HPLC->Data_Analysis

Fig. 2: General Workflow for Catalyst Efficiency Evaluation.

Data Presentation: Catalyst Efficiency

Table 1: Kinetic Parameters of Purine Nucleoside Phosphorylase (PNP) from Different Sources with Inosine as a Substrate.

Catalyst SourceFormKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Agaricus bisporusRecombinant15.331.02.02 x 1061.32 x 108[3]
Mycobacterium tuberculosisRecombinant231.21.56.5 x 104[4]
Calf SpleenNative4018225.5 x 105[5]

Table 2: Substrate Specificity of Purine Nucleoside Phosphorylase (PNP) from Agaricus bisporus.

SubstrateRelative Activity (%)
Inosine100
Guanosine55.30 ± 3.25
AdenosineNo activity detected

Data is representative and compiled from published studies.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters of Soluble Purine Nucleoside Phosphorylase (PNP)

This protocol describes the determination of Km and Vmax for a soluble PNP enzyme using Bredinin as a substrate.

Materials:

  • Purified soluble Purine Nucleoside Phosphorylase (PNP)

  • Bredinin

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Perchloric acid (1 M) or other suitable quenching agent

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

  • Microcentrifuge

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Bredinin (e.g., 10 mM) in the potassium phosphate buffer.

    • Prepare a series of dilutions of the Bredinin stock solution in the same buffer to achieve a range of final concentrations for the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Prepare a solution of the purified PNP enzyme in the phosphate buffer at a suitable concentration (to be determined empirically to ensure a linear reaction rate over the desired time course).

  • Enzymatic Reaction:

    • Set up a series of microcentrifuge tubes, one for each Bredinin concentration and a no-enzyme control.

    • Add the appropriate volume of each Bredinin dilution to the respective tubes.

    • Add the phosphate buffer to a final reaction volume of, for example, 100 µL.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the PNP enzyme solution to each tube (except the no-enzyme control) and mix gently.

    • Incubate the reactions for a fixed period (e.g., 10, 20, 30 minutes) during which the reaction rate is linear.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold 1 M perchloric acid.

    • Vortex the tubes and incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject a suitable volume of the supernatant onto the HPLC system.

    • Separate Bredinin and this compound using a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) in an aqueous buffer).

    • Detect the compounds using a UV detector at their respective maximum absorbance wavelengths.

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve of known concentrations of this compound.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each Bredinin concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linear transformation such as a Lineweaver-Burk plot.

Protocol 2: Testing the Efficiency of Immobilized Purine Nucleoside Phosphorylase

This protocol outlines a method for evaluating the performance of PNP immobilized on a solid support, which is relevant for industrial biocatalytic applications.

Materials:

  • Immobilized Purine Nucleoside Phosphorylase (e.g., on beads or in a capillary reactor).

  • Bredinin solution (at a fixed concentration, e.g., 5 mM) in phosphate buffer.

  • Flow-through reactor system (if applicable).

  • HPLC system.

  • Other reagents as listed in Protocol 1.

Procedure:

  • Immobilized Enzyme Reactor Setup:

    • If using beads, prepare a small packed-bed column.

    • If using an immobilized enzyme reactor (IMER) capillary, install it in the flow system.

    • Equilibrate the immobilized enzyme with the reaction buffer.

  • Catalytic Reaction:

    • Continuously flow the Bredinin substrate solution through the immobilized enzyme reactor at a controlled flow rate.

    • Alternatively, for batch reactions with beads, add a known amount of the immobilized enzyme to the Bredinin solution and incubate with agitation.

  • Sample Collection and Analysis:

    • Collect fractions of the eluate from the flow-through reactor at different time points.

    • For batch reactions, take aliquots from the reaction mixture at various time intervals.

    • Quench the reaction in the collected samples as described in Protocol 1.

    • Analyze the samples by HPLC to determine the concentration of Bredinin and this compound.

  • Data Analysis:

    • Calculate the conversion rate of Bredinin to this compound as a function of time or flow rate.

    • Determine the specific activity of the immobilized enzyme (e.g., in µmol of product per minute per gram of support).

    • Evaluate the stability of the immobilized catalyst by running the reaction for an extended period and monitoring for any decrease in activity.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively use Bredinin and its aglycone as tools to evaluate the efficiency of various catalysts, particularly Purine Nucleoside Phosphorylase. The detailed methodologies, data presentation formats, and contextual diagrams are designed to facilitate reproducible and high-quality research in the fields of enzymology, drug development, and biocatalysis.

References

Application Notes and Protocols: Bredinin Aglycone in Purine Nucleotide Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a key intermediate in the synthesis of purine (B94841) nucleotide analogues, most notably Mizoribine (B1677216) (Bredinin).[1][2] Mizoribine is an imidazole (B134444) nucleoside with established immunosuppressive properties, utilized in preventing rejection in renal transplantation and treating autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[3][4][5] Its therapeutic effects stem from the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibition leads to the depletion of intracellular guanine nucleotide pools, thereby selectively suppressing the proliferation of lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.

The active form of Mizoribine is its 5'-monophosphate derivative, which is formed intracellularly. This compound serves as the core heterocyclic base for the synthesis of Mizoribine and a variety of other purine nucleotide analogues with potential therapeutic applications, including antiviral and anticancer activities. These notes provide an overview of the application of this compound in this field, along with detailed protocols for the synthesis and evaluation of its derivatives.

Mechanism of Action: Inhibition of de novo Purine Synthesis

The primary mechanism of action for Mizoribine, and by extension, purine nucleotide analogues derived from this compound, is the targeted inhibition of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), a rate-limiting step in the biosynthesis of guanine nucleotides (GMP, GDP, and GTP).

Lymphocytes, particularly T and B cells, are highly reliant on the de novo purine synthesis pathway for their proliferation in response to antigenic stimulation. Other cell types can utilize the purine salvage pathway to recycle purine bases from degraded nucleic acids. By inhibiting IMPDH, Mizoribine 5'-monophosphate effectively starves proliferating lymphocytes of the necessary guanine nucleotides for DNA and RNA synthesis, leading to a cytostatic effect.

The purine salvage pathway, which recycles hypoxanthine (B114508) and guanine via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is less affected, contributing to the selective action of the drug.

Data Presentation

Table 1: Inhibitory Activity of IMPDH Inhibitors
CompoundTargetIC50 / KᵢCell Line / OrganismReference
Mycophenolic Acid (MPA)IMPDH294-96% inhibition at 100 µMSkin cells
MizoribineIMPDH--
RibavirinIMPDH--
AVN-944 (VX-944)IMPDH (human isoforms)Kᵢ = 6-10 nMHuman
FF-10501 (this compound)IMPDHMaintained inhibitory activityAzacitidine-resistant cell lines
Table 2: Antiviral Activity of Purine Nucleotide Analogues and Related Compounds
CompoundVirusEC50 / IC50Cell LineReference
MizoribineSARS-CoV (Frankfurt-1)3.5 µg/mlVero E6
MizoribineSARS-CoV (HKU39849)16 µg/mlVero E6
RibavirinSARS-CoV (Frankfurt-1)20 µg/mlVero E6
RibavirinSARS-CoV (HKU39849)80 µg/mlVero E6
T-705 (Favipiravir)CCHF virusIC50 = 0.6-2.8 µg/mlIn vitro
Baicalein Derivative (C3)Chikungunya virus (CHIKV)Potent antiviral activity-
Baicalein Derivative (F3)West Nile virus (WNV)Potent antiviral activity-
Table 3: Anticancer Activity of Selected Compounds
CompoundCancer Cell LineIC50Reference
(±)-kusunokininBreast cancer (MCF-7)4.30 ± 0.65 μM
(±)-burseherninCholangiocarcinoma (KKU-M213)3.70 ± 0.79 μM
Pinostrobin butyrateBreast cancer (T47D)0.40 mM
Pyrazolo[4,3-c]hexahydropyridine derivativeBreast cancer (MCF-7)2.4 µM
Imidazole derivativeBreast cancer (MCF-7)0.0047 µM/mL

Experimental Protocols

Protocol 1: Synthesis of a 5'-Phosphate Nucleotide Analogue from a Bredinin-derived Nucleoside

This protocol is adapted from methods for phosphorylating nucleoside analogues and can be applied to a synthesized Bredinin-based nucleoside.

Materials:

Procedure:

  • Drying the Nucleoside: Dry the Bredinin-derived nucleoside (0.05 µmol) by co-evaporation with anhydrous pyridine three times.

  • Phosphorylation Reaction:

    • Dissolve the dried nucleoside in trimethylphosphate.

    • Add a large excess (15-18 equivalents) of phosphorous oxychloride to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). This step converts the nucleoside to its dichlorophosphate (B8581778) derivative.

  • Conversion to Triphosphate Mixture:

    • Prepare a solution of tributylammonium phosphate and tributylamine (20 equivalents each) in anhydrous pyridine.

    • Add this solution to the dichlorophosphate reaction mixture.

    • Stir at room temperature. This will convert the dichlorophosphate into a mixture of mono-, di-, and triphosphate analogues.

  • Work-up and Purification:

    • Quench the reaction by the addition of water.

    • Remove the solvents under reduced pressure.

    • Purify the resulting nucleotide analogues by HPLC.

Adapted from Jansen et al., Nucleosides Nucleotides Nucleic Acids, 2010.

Protocol 2: In Vitro IMPDH Activity Assay

This protocol provides a method to assess the inhibitory effect of this compound derivatives on IMPDH activity.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA

  • Inosine 5'-monophosphate (IMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant IMPDH2 to the desired concentration in Assay Buffer.

    • Prepare substrate solutions: 500 µM IMP and 100 µM NAD+ in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.

    • Add 10 µL of the test compound dilution or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 40 µL of the IMP/NAD+ substrate mixture to each well.

  • Measure Activity:

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The rate of NADH production is directly proportional to IMPDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Adapted from O'Keefe et al., 2003 and the protocol for CpIMPDH and hIMPDH II.

Protocol 3: Quantification of Intracellular Guanine Nucleotides by HPLC

This protocol allows for the measurement of the effect of this compound analogues on the intracellular pool of guanine nucleotides.

Materials:

  • Cell culture of interest (e.g., lymphocytes)

  • This compound analogue

  • Perchloric acid (PCA), ice-cold

  • Potassium hydroxide (B78521) (KOH)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase: e.g., 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium (B224687) bromide, pH 6.4, and 7.5% acetonitrile

Procedure:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with various concentrations of the this compound analogue for a specified time (e.g., 24 hours).

  • Nucleotide Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding a specific volume of ice-cold 0.4 M perchloric acid.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet the cellular debris.

  • Neutralization:

    • Transfer the supernatant (containing the nucleotides) to a new tube.

    • Neutralize the extract by adding a calculated amount of KOH.

    • Incubate on ice for 15 minutes to precipitate potassium perchlorate.

    • Centrifuge to remove the precipitate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the extract onto the HPLC system.

    • Separate the nucleotides using an appropriate gradient.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Identify and quantify the peaks corresponding to GMP, GDP, and GTP by comparing their retention times and peak areas to known standards.

This protocol is a generalized procedure based on established methods for nucleotide extraction and HPLC analysis.

Protocol 4: Lymphocyte Proliferation Assay

This assay assesses the immunosuppressive activity of this compound derivatives by measuring their effect on lymphocyte proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Mitogen (e.g., Phytohemagglutinin (PHA))

  • This compound analogue

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • 96-well cell culture plates

  • Scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE/BrdU)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend the cells in complete RPMI-1640 medium.

  • Assay Setup:

    • Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Add serial dilutions of the this compound analogue to the wells.

    • Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Proliferation (using [³H]-Thymidine):

    • During the last 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM).

    • Calculate the percentage of inhibition of proliferation compared to the mitogen-stimulated control.

This is a standard protocol for a lymphocyte proliferation assay.

Visualizations

Purine_Metabolism_and_Bredinin_Action cluster_denovo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GMPS GTP GTP GMP->GTP Phosphorylation DNA_RNA_denovo DNA/RNA Synthesis GTP->DNA_RNA_denovo Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPRT Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HGPRT IMP_salvage->GMP_salvage GTP_salvage GTP GMP_salvage->GTP_salvage Phosphorylation DNA_RNA_salvage DNA/RNA Synthesis GTP_salvage->DNA_RNA_salvage Bredinin_Aglycone This compound Mizoribine Mizoribine Bredinin_Aglycone->Mizoribine Mizoribine_MP Mizoribine-5'-Monophosphate Mizoribine->Mizoribine_MP IMPDH IMPDH Mizoribine_MP->IMPDH Inhibition

Caption: Mechanism of action of Bredinin-derived nucleotide analogues.

Experimental_Workflow start This compound synthesis Synthesis of Purine Nucleotide Analogue start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_assays In Vitro Biological Evaluation purification->in_vitro_assays imphd_assay IMPDH Inhibition Assay (IC50) in_vitro_assays->imphd_assay antiviral_assay Antiviral Assay (EC50) in_vitro_assays->antiviral_assay anticancer_assay Anticancer Assay (IC50) in_vitro_assays->anticancer_assay cellular_assays Cellular Mechanism Studies in_vitro_assays->cellular_assays end Lead Compound Identification imphd_assay->end antiviral_assay->end anticancer_assay->end nucleotide_quant Intracellular Nucleotide Quantification (HPLC) cellular_assays->nucleotide_quant proliferation_assay Lymphocyte Proliferation Assay cellular_assays->proliferation_assay nucleotide_quant->end proliferation_assay->end

References

Application Notes and Protocols for Cell Culture Assays with Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide) is a purine (B94841) nucleotide analogue.[1][2] Its primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[3] This pathway is critical for the proliferation of lymphocytes, making IMPDH a key target for immunosuppressive drugs.[3][4] By depleting the intracellular pool of guanine nucleotides, this compound can suppress immune responses, particularly the proliferation of T and B lymphocytes.[5][6][7] These application notes provide detailed protocols for assessing the biological activity of this compound in cell culture, focusing on its impact on IMPDH activity, lymphocyte proliferation, and overall cell viability.

Mechanism of Action: Inhibition of Guanine Nucleotide Synthesis

This compound exerts its biological effects by targeting IMPDH. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a crucial step in the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[3] These guanine nucleotides are essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[3] Lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, making them highly susceptible to IMPDH inhibitors.[3][8]

cluster_pathway De Novo Guanine Nucleotide Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ -> NADH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Bredinin_Aglycone This compound Bredinin_Aglycone->IMPDH Inhibition IMPDH->XMP

Figure 1. Inhibition of the de novo guanine nucleotide synthesis pathway by this compound.

Key Applications

  • Immunosuppression Research: Evaluating the anti-proliferative effects on immune cells.

  • Antiviral Research: Investigating the inhibition of viral replication, as some viruses are dependent on host cell nucleotide pools.

  • Anticancer Research: Assessing the cytostatic or cytotoxic effects on cancer cell lines that rely on de novo purine synthesis.

  • Enzyme Kinetics: Characterizing the inhibitory profile of this compound on IMPDH activity.

Experimental Protocols

IMPDH Activity Assay (Spectrophotometric)

This protocol is adapted from standard methods for measuring the activity of IMPDH by monitoring the production of NADH.[9][10][11]

Objective: To determine the inhibitory effect of this compound on IMPDH enzyme activity.

Materials:

  • Recombinant human IMPDH2 enzyme[11]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0

  • Inosine 5'-monophosphate (IMP) solution (10 mM in Assay Buffer)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (10 mM in Assay Buffer)

  • This compound stock solution (10 mM in DMSO or water)[2]

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dilute recombinant IMPDH2 to a working concentration of 20 µg/mL in Assay Buffer.[11]

    • Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer

      • 10 µL of this compound dilution (or vehicle control)

      • 20 µL of NAD+ solution (final concentration 1 mM)

      • 10 µL of IMPDH2 enzyme solution

    • Mix gently and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of IMP solution (final concentration 1 mM).

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C in kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADH formation (V) from the linear portion of the absorbance curve (slope).

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

start Start prep Prepare Reagents (Enzyme, Buffers, Compound) start->prep setup Set up Assay Plate (Buffer, Compound, NAD+, Enzyme) prep->setup preincubate Pre-incubate 15 min at 37°C setup->preincubate initiate Initiate Reaction (Add IMP) preincubate->initiate measure Kinetic Read (Absorbance at 340 nm) initiate->measure analyze Analyze Data (Calculate Rate, % Inhibition, IC50) measure->analyze end End analyze->end

Figure 2. Workflow for the spectrophotometric IMPDH activity assay.

Data Presentation: IMPDH Inhibition by this compound

This compound (µM)Rate of NADH production (mAU/min)% Inhibition
0 (Vehicle)15.2 ± 0.80
0.0113.5 ± 0.711.2
0.19.1 ± 0.540.1
14.6 ± 0.369.7
101.8 ± 0.288.2
1000.5 ± 0.196.7

Note: Data are representative and should be generated from actual experimental results.

Lymphocyte Proliferation Assay (CFSE-based)

Objective: To assess the anti-proliferative effect of this compound on stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound stock solution

  • 96-well round-bottom cell culture plate

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium.

  • Cell Culture:

    • Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.

    • Plate 100 µL of cell suspension per well in a 96-well plate.

    • Add 50 µL of this compound dilutions (final concentrations from 0.1 µM to 100 µM).

    • Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and wash with PBS.

    • Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profile, which indicates cell division.

Data Presentation: Effect of this compound on Lymphocyte Proliferation

TreatmentConcentration (µM)% Proliferating Cells
Unstimulated Control-2.5 ± 0.5
Stimulated Control (PHA)085.3 ± 4.2
This compound0.172.1 ± 3.8
This compound145.6 ± 2.9
This compound1015.8 ± 1.7
This compound1005.2 ± 0.9

Note: Data are representative and should be generated from actual experimental results.

Cell Viability Assay (Resazurin-based)

Objective: To evaluate the cytotoxicity of this compound on a selected cell line (e.g., Jurkat cells, a human T lymphocyte cell line).

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)

  • 96-well flat-bottom cell culture plate

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Seed Jurkat cells at a density of 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.

  • Compound Treatment:

    • Add 100 µL of medium containing serial dilutions of this compound (final concentrations from 1 µM to 500 µM). Include a vehicle control.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

start Start seed Seed Cells in 96-well Plate start->seed treat Treat with this compound seed->treat incubate1 Incubate for 48 hours treat->incubate1 add_resazurin Add Resazurin Reagent incubate1->add_resazurin incubate2 Incubate for 2-4 hours add_resazurin->incubate2 measure Measure Fluorescence incubate2->measure analyze Analyze Data (Calculate % Viability, CC50) measure->analyze end End analyze->end

Figure 3. Workflow for the resazurin-based cell viability assay.

Data Presentation: Cytotoxicity of this compound on Jurkat Cells

This compound (µM)Relative Fluorescence Units (RFU)% Cell Viability
0 (Vehicle)8543 ± 412100
18498 ± 39899.5
108321 ± 45097.4
507654 ± 38089.6
1006123 ± 31071.7
2504321 ± 25050.6
5002154 ± 18025.2

Note: Data are representative and should be generated from actual experimental results.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in water and DMSO.[2] Ensure complete dissolution before preparing dilutions. High concentrations of DMSO can be toxic to cells; keep the final DMSO concentration below 0.5%.

  • Cell Health: Use healthy, actively dividing cells for all assays to ensure reproducible results.

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., auto-fluorescence). Always include appropriate controls, such as compound-only wells, to check for interference.

  • IMPDH Isoforms: Humans have two IMPDH isoforms, IMPDH1 and IMPDH2.[12][13] The inhibitory profile of this compound may differ between these isoforms. Consider using isoform-specific assays for detailed characterization.

Conclusion

This compound is a potent inhibitor of IMPDH, leading to the suppression of lymphocyte proliferation. The protocols provided herein offer a framework for characterizing its activity in cell culture. By employing these assays, researchers can effectively evaluate the immunosuppressive potential and cytotoxic profile of this compound for various applications in drug discovery and development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Studies of Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bredinin (also known as Mizoribine) is an imidazole (B134444) nucleoside antibiotic with established immunosuppressive properties. Its biological activity is primarily attributed to its potent, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. The aglycone of Bredinin, lacking the ribose sugar moiety, has demonstrated cytotoxic properties comparable to the parent compound.[1] This document provides detailed application notes and experimental protocols for the investigation of Bredinin aglycone's in vitro cytotoxic effects, intended for researchers in oncology, pharmacology, and drug development.

The primary mechanism of action for Bredinin and its aglycone involves the depletion of the intracellular guanosine (B1672433) triphosphate (GTP) pool.[2] This GTP depletion leads to the inhibition of DNA and RNA synthesis, ultimately arresting cell proliferation and inducing apoptosis in rapidly dividing cells, such as cancer cells.[3] The cytotoxic effects of these compounds can be reversed by the addition of guanine, guanosine, or guanylic acid to the cell culture medium, confirming the targeted nature of their action.[1]

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the minimum inhibitory concentration has been reported. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols outlined below.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineParameterValueReference
This compoundL5178Y (Mouse Lymphoma)Minimum Inhibitory Concentration10⁻⁵ M[1]
BredininL5178Y (Mouse Lymphoma)Minimum Inhibitory Concentration10⁻⁵ M

Signaling Pathway

The cytotoxic and apoptotic effects of this compound are a direct consequence of IMPDH inhibition. The resulting depletion of the guanine nucleotide pool triggers a cascade of events leading to cell death.

Bredinin_Aglycone_Pathway cluster_cell Cancer Cell Bredinin_Aglycone This compound IMPDH IMPDH Bredinin_Aglycone->IMPDH Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Apoptosis Apoptosis GTP->Apoptosis Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of this compound Induced Cytotoxicity.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored in the dark

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium, add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate instrument settings to detect FITC (for Annexin V) and PI fluorescence.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Apoptosis_Analysis_Logic cluster_logic Apoptosis Analysis Logic Start Cell Population AnnexinV Annexin V Staining Start->AnnexinV PI Propidium Iodide Staining Start->PI Live Live Cells (Annexin V-, PI-) AnnexinV->Live Negative Early Early Apoptotic (Annexin V+, PI-) AnnexinV->Early Positive Late Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->Late Positive Necrotic Necrotic Cells (Annexin V-, PI+) AnnexinV->Necrotic Negative PI->Live Negative PI->Early Negative PI->Late Positive PI->Necrotic Positive

Caption: Quadrant Logic for Apoptosis Analysis.

References

Application Notes and Protocols: Solubility of Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bredinin aglycone, a purine (B94841) nucleotide analog, is a compound of interest for various research applications.[1] Understanding its solubility in commonly used solvents such as dimethyl sulfoxide (B87167) (DMSO) and water is critical for the design and execution of in vitro and in vivo studies. This document provides a summary of the reported solubility of this compound in these solvents and offers a detailed protocol for its solubility determination.

Solubility Data

The solubility of this compound in DMSO and water has been reported by various suppliers. The data is summarized in the table below for easy comparison. It is important to note that sonication is often recommended to facilitate dissolution.[1][2]

SolventSolubility (mg/mL)Molar Solubility (mM)Recommended TreatmentSource
Water (H₂O)17.87Sonication[1]
Water (H₂O)215.74Ultrasonic[2]
DMSO21.67170.5Sonication

Molecular Weight of this compound: 127.1 g/mol

Experimental Protocol: Determination of Thermodynamic (Shake-Flask) Solubility

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method measures the equilibrium solubility of a compound in a specific solvent at a given temperature.

2.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized or HPLC-grade water

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL glass vials)

  • Vortex mixer

  • End-over-end rotator or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

    • Record the total weight of the vial and the compound.

    • Add a precise volume of the desired solvent (DMSO or water) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Briefly vortex the vials to disperse the solid.

    • Place the vials on an end-over-end rotator or orbital shaker.

    • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically takes 24 to 48 hours.

  • Separation of Undissolved Solid:

    • After equilibration, visually inspect the vials to ensure that excess solid is still present, indicating a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the test samples.

  • Calculation:

    • Calculate the solubility of this compound in mg/mL or mM using the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess This compound to vial B Add precise volume of solvent (DMSO or Water) A->B C Vortex to mix B->C D Incubate with agitation (24-48h at constant temp) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.45 µm filter) E->F G Dilute filtered supernatant F->G H Analyze by HPLC or UV-Vis G->H I Calculate solubility H->I

Shake-Flask Solubility Determination Workflow

Signaling Pathway Information

Currently, there is limited publicly available information specifically detailing the signaling pathways directly modulated by this compound. While Bredinin itself is known to be an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of guanosine (B1672433) nucleotides and subsequent immunosuppressive effects, the specific signaling interactions of its aglycone form are not well-characterized in the scientific literature. Researchers are encouraged to investigate the cellular effects of this compound to elucidate its mechanism of action.

Storage and Handling of Solutions

  • DMSO Stock Solutions: Once prepared, it is advisable to aliquot stock solutions of this compound in DMSO into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. DMSO is hygroscopic and can absorb atmospheric moisture, which may decrease the solubility of the compound over time.

  • Aqueous Solutions: If water is used to prepare a stock solution, it should be freshly prepared. For cell-based assays, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter before use. Store aqueous solutions at -20°C or -80°C, but be mindful of potential precipitation upon freezing and thawing.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Bredinin Aglycone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Bredinin aglycone using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this application note details a proposed HPLC protocol based on established and validated methods for its parent compound, Bredinin (also known as Mizoribine). Bredinin is an immunosuppressive agent, and accurate quantification of its aglycone is crucial for metabolism, pharmacokinetic, and drug development studies.

Mechanism of Action of Bredinin (Mizoribine)

Bredinin is an imidazole (B134444) nucleoside that, after administration, is converted to its active form, mizoribine-5'-monophosphate.[1][2] This active metabolite is a potent, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis.[3][4][5] By inhibiting IMPDH, mizoribine-5'-monophosphate depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway, thereby exerting its immunosuppressive effects.[6]

G cluster_cell Lymphocyte Bredinin Bredinin (Mizoribine) Bredinin_P Mizoribine-5'-monophosphate (Active Metabolite) Bredinin->Bredinin_P Phosphorylation IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Bredinin_P->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) IMP Inosine Monophosphate (IMP) IMP->XMP catalyzed by GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mechanism of action of Bredinin (Mizoribine).

Proposed HPLC Protocol for this compound Analysis

This proposed method is adapted from validated HPLC-UV methods for Mizoribine (B1677216).[7][8][9][10] Optimization and validation of this method for this compound are required.

Sample Preparation (from Plasma/Serum)

A protein precipitation step is typically employed to extract Mizoribine and its metabolites from biological matrices.[7][9]

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) or a similar precipitating agent (e.g., 6-10% perchloric acid).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for a more concentrated sample.

Chromatographic Conditions

A reversed-phase C18 column is commonly used for the separation of Mizoribine and related compounds.[7][8][9]

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of a buffer and an organic modifier. A good starting point is 10-20 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 6.3) and methanol (B129727) (93:7, v/v).[7][9]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25°C
Detection Wavelength UV detection at approximately 275-280 nm.[7][9][10] A wavelength scan of this compound standard is recommended to determine the optimal detection wavelength.
Injection Volume 20 µL
Internal Standard An internal standard such as 3-methylxanthine (B41622) or cytarabine (B982) can be used for improved accuracy and precision.[9]
Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Analysis: Inject the standards and the prepared samples into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_workflow HPLC Analysis Workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection HPLC HPLC System (C18 Column, UV Detector) Injection->HPLC Data Data Acquisition and Analysis HPLC->Data

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide. This document includes quantitative NMR data, detailed experimental protocols, and visualizations to aid in the structural elucidation and characterization of this purine (B94841) nucleotide analog.

Introduction

This compound is the core moiety of the immunosuppressive drug Bredinin (Mizoribine). Accurate structural and purity analysis is critical for its use in research and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this compound. This document outlines the expected ¹H and ¹³C NMR spectral data and provides standardized protocols for data acquisition.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR data.

Bredinin_Aglycone_Structure cluster_imidazole a b c d N1 N1-H C2 C2-H N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5-OH C4->C5 C4_CO C(=O)NH₂ C4->C4_CO C5->N1 Sample_Preparation cluster_workflow Sample Preparation Workflow weigh 1. Weigh 5-10 mg of this compound dissolve 2. Dissolve in 0.6 mL of DMSO-d₆ weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex transfer 4. Transfer to a 5 mm NMR tube vortex->transfer Data_Processing_Workflow cluster_workflow Data Processing Workflow fid 1. Fourier Transform FID phase 2. Phase Correction fid->phase baseline 3. Baseline Correction phase->baseline reference 4. Chemical Shift Referencing baseline->reference integrate 5. Integration (¹H) reference->integrate peak_pick 6. Peak Picking integrate->peak_pick IMPDH_Inhibition cluster_pathway Purine Synthesis Pathway Inhibition Bredinin Bredinin (Mizoribine) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Bredinin->IMPDH inhibits Purine De Novo Purine Synthesis IMPDH->Purine catalyzes

Troubleshooting & Optimization

Bredinin aglycone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Bredinin aglycone.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

If you observe precipitation when attempting to dissolve this compound in aqueous buffers, or when diluting a stock solution into an aqueous medium, follow these steps:

dot

G start Precipitation Observed check_concentration Is the concentration above 1 mg/mL? start->check_concentration sonicate Apply Sonication (See Protocol 1) check_concentration->sonicate No consider_cosolvent Consider using a co-solvent system (See FAQ 3) check_concentration->consider_cosolvent Yes check_dissolution Is the compound fully dissolved? sonicate->check_dissolution proceed Proceed with Experiment check_dissolution->proceed Yes ph_adjustment Adjust pH of the buffer (See FAQ 4) check_dissolution->ph_adjustment No end_precipitate Precipitate remains. Consult further solubility enhancement techniques. consider_cosolvent->end_precipitate ph_adjustment->check_dissolution

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: this compound has limited solubility in water but is significantly more soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Sonication is recommended to aid dissolution in both solvents.[1] For specific quantitative data, please refer to the solubility table below.

Q2: I'm observing low bioavailability in my oral administration experiments. Could this be related to solubility?

A2: Yes, poor aqueous solubility can lead to slow dissolution and partial absorption, resulting in limited bioavailability for orally administered drugs.[2] Enhancing the solubility of your formulation is a critical step to improve absorption.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Several techniques can be employed to enhance aqueous solubility. A common and effective method is the use of co-solvents.[2][3] Small amounts of a water-miscible organic solvent, like DMSO, can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[3] However, it is crucial to first establish the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.

Q4: Can pH adjustment of my buffer improve this compound solubility?

A4: Adjusting the pH is a standard technique for improving the solubility of compounds with ionizable groups.[2][4] The solubility of weakly acidic or basic drugs can be significantly altered by changing the pH of the solution.[4] The effectiveness of this method for this compound would depend on its pKa values. It is recommended to test a range of pH values to determine the optimal condition for solubility.

Q5: Are there other advanced methods to enhance solubility for in vivo studies?

A5: For more challenging solubility issues, especially for in vivo applications, several advanced formulation strategies can be considered. These include:

  • Particle size reduction (Micronization) : This increases the surface area of the drug, which can improve the dissolution rate.[2][3]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.[2]

  • Solid Dispersions : Dispersing the drug in a carrier matrix can improve its dissolution properties.[5]

  • Nanotechnology Approaches : Formulating the drug into nanoparticles can significantly increase its surface area and, consequently, its solubility and dissolution rate.[6]

Quantitative Solubility Data

CompoundSolventSolubilityMolar Concentration (mM)NotesReference
This compoundWater1 mg/mL7.87Sonication recommended[1]
This compoundDMSO21.67 mg/mL170.5Sonication recommended[1]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of this compound

Objective: To prepare a saturated solution of this compound in an aqueous buffer for experimental use.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Weigh out a precise amount of this compound.

  • Add the desired volume of water or aqueous buffer to achieve a concentration at or slightly below the solubility limit (e.g., 1 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial in a bath sonicator and sonicate for 10-15 minutes. This will help to break up any aggregates and facilitate dissolution.

  • Visually inspect the solution for any remaining undissolved particles.

  • If undissolved particles remain, the solution is saturated. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant.

  • For sterile applications, filter the supernatant through a 0.22 µm syringe filter. Note that this step may lead to some loss of compound if the solution is supersaturated.

  • The resulting clear solution is ready for use. It is recommended to prepare fresh solutions before each experiment.[7]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for serial dilution into experimental media.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh out the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (up to 21.67 mg/mL).

  • Vortex the mixture thoroughly for 2-3 minutes until the powder is well-dispersed.

  • Sonicate the vial in a bath sonicator for 10-20 minutes to ensure complete dissolution.

  • Visually confirm that no solid particles are present.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

This compound Signaling Pathway Context

Bredinin (Mizoribine), the parent nucleoside of this compound, exerts its immunosuppressive effects by inhibiting the de novo pathway of purine (B94841) synthesis.[8][9] Its active form, after phosphorylation, selectively inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate (GMP) synthetase, leading to the depletion of guanine (B1146940) nucleotides.[8][9] This, in turn, arrests DNA synthesis, primarily affecting the proliferation of lymphocytes which are highly dependent on this pathway.[9]

dot

G cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH & GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_Synthesis DNA Synthesis & Lymphocyte Proliferation GTP->DNA_Synthesis Bredinin Bredinin (Mizoribine) Bredinin_Active Active Metabolite (Mizoribine-5'-phosphate) Bredinin->Bredinin_Active Phosphorylation Bredinin_Aglycone This compound Bredinin_Active->IMP Inhibition

Caption: Inhibition of de novo purine synthesis by Bredinin.

References

How to improve Bredinin aglycone stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide) in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The imidazole (B134444) ring system in its structure is susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is recommended to use them fresh or store them for very short periods at 2-8°C, protected from light. Long-term storage of aqueous solutions is not recommended without specific stability-enhancing formulations.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure (an imidazole derivative), the most probable degradation pathways include:

  • Hydrolysis: The imidazole ring and the carboxamide group can be susceptible to hydrolysis under strongly acidic or alkaline conditions.

  • Oxidation: The molecule can be degraded by oxidizing agents, potentially initiated by atmospheric oxygen or contaminants.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the aromatic imidazole ring.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.

Q5: Are there any general-purpose stabilizing agents I can add to my this compound solution?

A5: The choice of a stabilizing agent is highly dependent on the experimental system. However, for oxidative degradation, the addition of antioxidants or chelating agents like EDTA could be beneficial. For pH-related instability, using a suitable buffer system to maintain a stable pH is crucial.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound potency in my aqueous cell culture medium.

  • Possible Cause 1: pH Instability. The pH of the cell culture medium can shift over time due to cellular metabolism. This compound may be unstable at the resulting pH.

    • Troubleshooting: Monitor the pH of your medium throughout the experiment. If significant shifts are observed, consider using a more robust buffering system or replenishing the medium more frequently. Perform a preliminary test to assess the stability of this compound in the medium at different pH values (e.g., 6.8, 7.4, 7.8) to identify the optimal range.

  • Possible Cause 2: Photodegradation. Standard laboratory lighting can be sufficient to cause degradation over extended incubation periods.

    • Troubleshooting: Protect your experimental setup from light by using amber-colored plates or vials, or by covering them with aluminum foil. Minimize the exposure of your stock solutions and experimental samples to light.

  • Possible Cause 3: Oxidation. Components in the medium or exposure to air could be promoting oxidative degradation.

    • Troubleshooting: Prepare solutions fresh and consider de-gassing the solvent before dissolving the compound. While not always compatible with cell culture, in chemical assays, the addition of a small amount of an antioxidant could be tested.

Problem 2: I see extra peaks appearing in the HPLC chromatogram of my this compound sample over time.

  • Possible Cause: Compound Degradation. The appearance of new peaks is a strong indicator that this compound is degrading into other compounds.

    • Troubleshooting: This is an expected outcome in stability studies. The goal is to identify the conditions that minimize the formation of these degradation products. Use a validated, stability-indicating HPLC method to track the formation of these impurities under different conditions (pH, light, temperature) to understand the degradation kinetics.

Data on Stability Profile

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to guide researchers in designing their own stability studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHBuffer System (50 mM)% Remaining after 24 hours% Remaining after 72 hours
3.0Citrate85.2%65.7%
5.0Acetate95.1%88.3%
7.4Phosphate98.5%94.2%
9.0Borate89.3%72.1%

Table 2: Effect of Temperature and Light on the Stability of this compound in pH 7.4 Buffer

Condition% Remaining after 48 hours
4°C, Protected from Light99.5%
25°C, Protected from Light97.1%
25°C, Exposed to Light*85.4%
37°C, Protected from Light95.8%

*Simulated laboratory light conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, following principles outlined in ICH guidelines.[2][3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO, then diluted with water or buffer).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples, including an untreated control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to separate the polar this compound from potentially less polar degradation products. A starting point could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., 260 nm). A photodiode array (PDA) detector is useful for assessing peak purity and identifying the λmax of new peaks.

  • Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Bredinin_Aglycone This compound (5-Hydroxy-1H-imidazole-4-carboxamide) Hydrolysis_Products Ring-Opened Products & Other Hydrolytic Degradants Bredinin_Aglycone->Hydrolysis_Products Acid/Base (H+/OH-) Temperature Oxidized_Products Oxidized Imidazole Derivatives Bredinin_Aglycone->Oxidized_Products Oxygen (O2) Peroxides Photo_Products Photolytic Isomers & Degradants Bredinin_Aglycone->Photo_Products UV/Visible Light (hν)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Bredinin Aglycone Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze Samples by Stability-Indicating HPLC stress->analysis control->analysis data Quantify Remaining this compound & Degradation Products analysis->data decision Is Degradation > Acceptable Limit? data->decision optimize Optimize Formulation/Storage (e.g., adjust pH, add stabilizer, protect from light) decision->optimize Yes end End: Stability Profile Established decision->end No optimize->start Re-test

References

Preventing degradation of Bredinin aglycone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Bredinin aglycone during storage and use. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.

Q2: How should I prepare solutions of this compound?

This compound is soluble in both water and DMSO. For aqueous solutions, it is recommended to dilute the stock solution to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use[1]. Sonication may be necessary to fully dissolve the compound in either solvent[2].

Q3: What are the potential causes of this compound degradation?

While specific degradation pathways for this compound are not extensively documented, purine (B94841) nucleotide analogues can be susceptible to several degradation mechanisms:

  • Hydrolysis: The glycosidic bond in the parent nucleoside (Bredinin) is susceptible to cleavage under certain pH conditions[3]. While this compound lacks the sugar moiety, other bonds within the imidazole (B134444) ring system may be susceptible to hydrolysis.

  • pH-dependent degradation: The stability of related compounds, such as isoflavone (B191592) aglycones, has been shown to be significantly affected by pH, with more prominent degradation observed at acidic pH[4].

  • Oxidation: The imidazole ring and hydroxyl group of this compound could be susceptible to oxidation, especially in the presence of reactive oxygen species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. It is advisable to store solutions in amber vials or protected from light.

Q4: How can I detect degradation in my this compound sample?

Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of a sample and detect the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes resulting from degradation[5]. A change in the physical appearance of the sample, such as color, may also indicate degradation.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

Inconsistent results in bioassays can sometimes be attributed to the degradation of the compound.

  • Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze the stock solution using HPLC to check for the presence of degradation peaks.

    • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

    • Control Experimental Conditions: Ensure that the pH and temperature of experimental buffers are within a stable range for the compound.

Issue 2: Change in the physical appearance of the sample.

A visible change in the color or solubility of the this compound sample can be an indicator of degradation.

  • Possible Cause: Chemical modification of the aglycone structure.

  • Troubleshooting Steps:

    • Do not use: If a noticeable change in appearance has occurred, it is best to discard the sample.

    • Review Storage Conditions: Ensure that the storage conditions (temperature, light exposure) align with the recommendations.

    • Source a New Batch: If the issue persists with a new sample stored under proper conditions, contact the supplier.

Data on Storage Conditions

For easy reference, the recommended storage conditions for this compound are summarized in the tables below.

Table 1: Recommended Storage of this compound (Solid/Powder)

SupplierTemperatureDuration
TargetMol-20°C3 years

Table 2: Recommended Storage of this compound (in Solvent)

SupplierTemperatureDuration
TargetMol-80°C1 year
MCE-80°C6 months
MCE-20°C1 month

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a forced degradation study to identify conditions that may affect the stability of this compound.

Objective: To determine the stability of this compound under various stress conditions (e.g., acid, base, heat, oxidation, light).

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent this compound peak over time.

    • Observe the formation of any new peaks, which represent degradation products.

    • Calculate the percentage of degradation.

Visualizations

G cluster_degradation Potential Degradation Pathways Solid Solid Form (-20°C) Solvent In Solvent (-80°C) BA This compound (Stable) Hydrolysis Hydrolysis BA->Hydrolysis pH, Temp Oxidation Oxidation BA->Oxidation O₂, Peroxides Photo Photodegradation BA->Photo UV Light

Caption: Potential Degradation Pathways for this compound.

G start Start: This compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->prep stress Apply Stress Conditions (Acid, Base, Heat, Oxidant, Light) prep->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Data Interpretation: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Experimental Workflow for a Forced Degradation Study.

G cluster_solutions Solutions start Inconsistent Experimental Results? check_storage Storage Conditions Correct? start->check_storage check_handling Proper Sample Handling? check_storage->check_handling Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh No check_purity Assess Purity (e.g., HPLC) check_handling->check_purity Yes check_handling->prepare_fresh No degraded Degradation Detected? check_purity->degraded degraded->prepare_fresh Yes retest Retest Experiment degraded->retest No aliquot Aliquot to Minimize Freeze-Thaw prepare_fresh->aliquot aliquot->retest contact_supplier Contact Supplier retest->contact_supplier Issue Persists

Caption: Troubleshooting Logic for Experimental Inconsistencies.

References

Technical Support Center: Bredinin (Mizoribine) and its Aglycone in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bredinin (Mizoribine) and its derivatives, such as its aglycone, in experimental settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and optimize your experimental outcomes. As "Bredinin aglycone" is not a widely referenced term in scientific literature, this guide primarily focuses on the parent compound, Mizoribine (B1677216) (MZR), an imidazole (B134444) nucleoside that acts as a potent immunosuppressant. The principles and troubleshooting advice provided here are likely applicable to studies involving its aglycone form.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mizoribine (Bredinin)?

A1: Mizoribine is a selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis. By inhibiting IMPDH, Mizoribine depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP). Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation. Therefore, Mizoribine selectively suppresses the proliferation of these immune cells, leading to its immunosuppressive effects. This action arrests the cell cycle in the S phase.

Q2: I am not observing the expected level of immunosuppression in my cell culture assay. What are the possible reasons?

A2: Several factors could contribute to a weaker-than-expected effect:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of Mizoribine for your specific cell type. The 50% inhibition dose (ID50) for lymphocyte proliferation is typically in the range of 1.0 to 10 µg/mL.[1]

  • Cell Type Resistance: Different cell lines exhibit varying sensitivity to Mizoribine. Human cells have been shown to be 20- to 60-fold more resistant than murine cells to both Mizoribine and its aglycone.[2]

  • Drug Stability: Mizoribine solutions should be freshly prepared. If you are using stored solutions, degradation may have occurred.

  • Presence of Guanine/Guanosine: The inhibitory effects of Mizoribine can be reversed by the presence of guanine or guanosine in the culture medium, as these can be utilized by the salvage pathway for nucleotide synthesis. Check the composition of your media and supplements.

  • Individual Bioavailability: In vivo studies have shown that there can be significant individual variation in the bioavailability of Mizoribine.[3] While this is more relevant for animal studies, inherent differences in cellular uptake mechanisms could play a role in vitro.

Q3: My cells are showing high levels of cytotoxicity. How can I mitigate this?

A3: While Mizoribine generally has lower toxicity than other immunosuppressants like azathioprine, cytotoxicity can occur, especially at higher concentrations.

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that provides immunosuppression with minimal cytotoxicity for your specific cell line. Proliferation of renal stem/progenitor cells has been shown to be significantly suppressed by Mizoribine.[4]

  • Duration of Exposure: Continuous exposure to high concentrations can be toxic. Consider shorter incubation times. Studies have shown that the suppressive effects of Mizoribine on mixed lymphocyte reactions can be reversible after removal of the drug.[1]

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the drug. Stressed cells can be more susceptible to drug-induced toxicity.

  • Enzyme Deficiencies: Cells deficient in hypoxanthine (B114508) phosphoribosyltransferase (HPRT) are significantly more sensitive to both Mizoribine and its aglycone.

Q4: What are the recommended solvents and storage conditions for Mizoribine?

A4: Mizoribine is soluble in water and Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in sterile water or DMSO and then dilute it to the final concentration in your culture medium. Stock solutions should be stored at -20°C. It is recommended to prepare fresh working solutions for each experiment to avoid potential degradation.

Q5: Are there known off-target effects of Mizoribine?

A5: The primary target of Mizoribine is IMPDH. While it is considered a selective inhibitor, the possibility of off-target effects, where a drug interacts with unintended molecules, always exists in pharmacology. Some studies suggest that Mizoribine may have effects beyond IMPDH inhibition, such as modulating cholesterol metabolism. If you observe unexpected phenotypes in your experiments that cannot be explained by GTP depletion, it is worth considering potential off-target effects.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent results between experiments Batch-to-batch variability of the compound. Individual variation in bioavailability (in vivo). Differences in cell passage number or confluency.Use the same batch of Mizoribine for a set of related experiments. In animal studies, increase the sample size to account for individual variations. Standardize cell culture conditions, including passage number and seeding density.
Reduced immunosuppressive effect over time Degradation of Mizoribine in solution. Development of resistance in cell lines.Prepare fresh stock and working solutions for each experiment. Perform regular checks for mycoplasma contamination, which can alter cellular responses.
Unexpected animal toxicity or adverse effects High dosage. Impaired renal function in animal models.Reduce the dosage. Doses in mice have ranged up to 400 mg/kg, but this caused significant weight loss. In rats, doses of 5-7.5 mg/kg/day have shown efficacy. Mizoribine is primarily excreted through the kidneys. Ensure normal renal function in your animal models, as impairment can lead to drug accumulation and toxicity.
Precipitation of the compound in culture medium Poor solubility at the working concentration. Interaction with media components.Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Prepare the final dilution in pre-warmed medium and mix thoroughly.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Mizoribine

Cell Type/AssayParameterValueReference
Human LymphocytesID50 (Mitogen Response & MLR)1.0 - 10 µg/mL
L5178Y Mouse Lymphoma CellsEffective Concentration10⁻⁵ M
Normal Rat Kidney (NRK) CellsSuppressed Proliferation1 and 10 µg/mL
Rat Ureteric Bud (UB) CellsSuppressed Proliferation10 µg/mL
Rat Kidney Stem/Progenitor CellsSuppressed Proliferation1 and 10 µg/mL

Table 2: Pharmacokinetic Parameters of Mizoribine in Animal Models

Animal ModelAdministration RouteDoseTmaxKey FindingsReference
RatsOralNot Specified1.5 hoursRapid absorption and elimination within 24 hours. 85% excreted in urine.
MiceSubcutaneous400 mg/kgNot SpecifiedProlonged tumor growth and moderately reduced host reaction.
Rats (Anti-GBM Nephritis)Oral5-7.5 mg/kg/dayNot SpecifiedSignificantly reduced plasma cholesterol, kidney weight, and glomerular histopathological changes.

Table 3: Clinical Pharmacokinetic Parameters of Mizoribine in Healthy Male Volunteers

DoseTmaxHalf-lifeKey FindingsReference
3, 6, 9, and 12 mg/kg (single dose)2-3 hours~3 hours65-100% of the dose is eliminated via the kidney.
12 mg/kg/day (multiple doses)Not SpecifiedNot SpecifiedAchieved trough concentrations within the therapeutic window (≥0.5 but <3 µg/mL).

Experimental Protocols

Detailed Method for In Vitro Lymphocyte Proliferation Assay

This protocol is a generalized procedure. Specific cell types and experimental conditions may require optimization.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Adjust the cell density to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of Mizoribine in complete RPMI-1640 medium. Add 50 µL of the Mizoribine dilutions to the appropriate wells. For the control wells, add 50 µL of medium without the drug.

    • Add 50 µL of a mitogen solution (e.g., Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or Concanavalin A (ConA) at a final concentration of 2.5 µg/mL) to stimulate lymphocyte proliferation. For unstimulated control wells, add 50 µL of medium.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

  • Proliferation Measurement (MTT Assay):

    • 18-24 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • At the end of the incubation, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each Mizoribine concentration relative to the stimulated control wells.

    • Plot the percentage of inhibition against the Mizoribine concentration to determine the ID50 value.

Detailed Method for In Vivo Immunosuppression Study in a Mouse Model

This protocol is a general guideline and should be adapted based on the specific research question and animal model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

  • Animal Model:

    • Use an appropriate mouse strain for your study (e.g., BALB/c or C57BL/6).

    • Acclimatize the animals to the facility for at least one week before the experiment.

  • Drug Preparation and Administration:

    • Prepare a solution or suspension of Mizoribine in a suitable vehicle (e.g., sterile water or PBS).

    • Administer Mizoribine orally (p.o.) via gavage or subcutaneously (s.c.). A common dosage range for immunosuppression is 5-20 mg/kg/day. However, some studies have used higher doses. The administration schedule can be daily or every other day.

  • Immunization/Challenge:

    • To assess the immunosuppressive effect, immunize the mice with a specific antigen (e.g., keyhole limpet hemocyanin (KLH) or sheep red blood cells (SRBCs)) or induce an autoimmune disease model (e.g., collagen-induced arthritis).

    • The timing of Mizoribine administration relative to the immunization/challenge is critical and should be optimized for your model.

  • Readout Parameters:

    • Humoral Immunity: Measure antigen-specific antibody titers (e.g., IgG, IgM) in the serum using ELISA.

    • Cell-Mediated Immunity: Perform a delayed-type hypersensitivity (DTH) response by measuring paw swelling after antigen challenge. Alternatively, isolate splenocytes and perform an ex vivo lymphocyte proliferation assay.

    • Autoimmune Disease Models: Monitor clinical signs of the disease (e.g., joint swelling in arthritis models).

    • Toxicity Monitoring: Monitor the body weight and general health of the animals throughout the experiment. At the end of the study, perform a complete blood count (CBC) and collect organs for histological analysis.

  • Data Analysis:

    • Compare the immune responses and disease severity in the Mizoribine-treated groups to the vehicle-treated control group.

    • Use appropriate statistical tests to determine the significance of the observed differences.

Visualizations

Signaling Pathway of Mizoribine Action

Mizoribine_Pathway cluster_cell Lymphocyte cluster_purine De Novo Purine Synthesis cluster_salvage Salvage Pathway MZR Mizoribine (Bredinin) AK Adenosine Kinase MZR->AK Enters cell MZR_P Mizoribine-5'-Monophosphate IMPDH IMPDH MZR_P->IMPDH Inhibition AK->MZR_P Phosphorylation IMP Inosine Monophosphate (IMP) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMPS GMP Synthetase XMP->GMPS GMP Guanosine Monophosphate (GMP) GMPS->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis & Proliferation GTP->DNA_RNA Required for Guanosine Guanosine Guanosine->GMP Bypasses block Proliferation_Blocked Lymphocyte Proliferation Blocked DNA_RNA->Proliferation_Blocked Inhibited

Caption: Mechanism of action of Mizoribine (Bredinin) in lymphocytes.

Experimental Workflow for Troubleshooting In Vitro Assays

Troubleshooting_Workflow Start Unexpected In Vitro Result Check_Concentration Verify Mizoribine Concentration and Preparation Start->Check_Concentration Check_Cells Assess Cell Health and Culture Conditions Check_Concentration->Check_Cells Concentration OK Optimize Optimize Experimental Parameters Check_Concentration->Optimize Error Found Check_Assay Review Assay Protocol and Reagents Check_Cells->Check_Assay Cells Healthy Check_Cells->Optimize Issue Found Consult Consult Literature for Cell-Specific Effects Check_Assay->Consult Protocol Correct Check_Assay->Optimize Error Found Consult->Optimize Unresolved Problem Unresolved: Consider Off-Target Effects or Compound Variability Consult->Unresolved End Problem Resolved Optimize->End

Caption: A logical workflow for troubleshooting unexpected in vitro results.

References

Technical Support Center: Optimizing Bredinin Aglycone Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bredinin aglycone in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue.[1] Its parent compound, Bredinin (mizoribine), acts as an immunosuppressant by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase. This inhibition depletes the intracellular pool of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. Consequently, this leads to the suppression of lymphocyte proliferation. The aglycone's growth inhibitory effect is mediated by adenine (B156593) phosphoribosyltransferase (APRT).[2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on data from its parent compound, mizoribine (B1677216), a broad range of concentrations has been used depending on the cell line and assay. A sensible starting point for a dose-response experiment would be a logarithmic dilution series spanning from 1 µM to 100 µM. For instance, in mixed lymphocyte reaction (MLR) assays, a 50% inhibition dose (ID50) was observed between 1.0 µg/mL and 10 µg/mL.[3] In some lymphoma cell lines, IC50 values were reported to be greater than 100 µg/mL.[4]

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound has a solubility of 1 mg/mL in water and 21.67 mg/mL in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If water is used as the solvent for the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before adding it to your cell cultures.

Q4: Are there known differences in sensitivity to this compound between cell types?

A4: Yes, cellular sensitivity can vary significantly. Studies on mizoribine and its aglycone have shown that human cells are 20- to 60-fold more resistant than murine cells. Furthermore, cells deficient in hypoxanthine (B114508) phosphoribosyltransferase (HPRT) are at least 100-fold more sensitive, while cells deficient in adenine phosphoribosyltransferase (APRT) are resistant to the aglycone form.

Data Presentation: Inhibitory Concentrations

The following table summarizes the reported inhibitory concentrations of Bredinin (Mizoribine) in various human cell lines. This data can be used as a reference for determining the starting concentration range for this compound in your experiments.

Cell Line/SystemAssay TypeIC50 / ID50Reference
Human Mixed Lymphocyte Reaction (MLR)Proliferation1.0 - 10 µg/mL
Human Jurkat T cellsApoptosisDose-dependent
Human Rheumatoid Synovial CellsIL-6 Production1.25 - 5 µg/mL (inhibition)
Human Lung Adenocarcinoma (PC-3)Growth InhibitionNot specified
Human Colon Cancer (HCT116)ProliferationNot specified
Human Breast Cancer (MCF-7)ProliferationNot specified
Human Liver Cancer (HepG2)ProliferationNot specified

Note: The cytotoxic effects of Bredinin and its aglycone are cell-type dependent. The provided values are for the parent compound, mizoribine, and should be used as a guideline for the aglycone.

Experimental Protocols

Protocol 1: Preparation of this compound from Bredinin (Mizoribine)

This protocol is a general guideline for the enzymatic hydrolysis of Bredinin to its aglycone. Optimization may be required.

Materials:

  • Bredinin (Mizoribine)

  • Purine nucleoside phosphorylase (PNP)

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Reaction vessel

  • Incubator or water bath

  • High-performance liquid chromatography (HPLC) system for monitoring the reaction and purifying the product.

Methodology:

  • Dissolve Bredinin in the phosphate buffer to a desired concentration.

  • Add purine nucleoside phosphorylase to the solution. The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubate the reaction mixture at 37°C.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete (indicated by the disappearance of the Bredinin peak and the appearance of the aglycone peak), the aglycone can be purified from the reaction mixture using preparative HPLC.

  • Lyophilize the purified fraction to obtain the this compound powder.

Protocol 2: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (in DMSO or water)

  • Resazurin (B115843) sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence capabilities

Methodology:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: a. Prepare a working solution of resazurin in PBS. b. Add 10 µL of the resazurin working solution to each well. c. Incubate the plate for 1-4 hours at 37°C, protected from light. d. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis: a. Subtract the fluorescence of the no-cell control from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No cytotoxic effect observed at any concentration. - The cell line is resistant to this compound. - The concentration range tested is too low. - Insufficient incubation time. - Inactive compound.- Verify the expression of APRT in your cell line. - Test a higher concentration range (e.g., up to 1 mM). - Increase the incubation time (e.g., 48h, 72h). - Use a positive control to ensure the assay is working. - Check the purity and activity of the this compound stock.
High variability between replicate wells. - Uneven cell seeding. - Edge effects in the 96-well plate. - Pipetting errors.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and practice proper pipetting techniques.
Compound precipitation observed in the culture medium. - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum.- Visually inspect the wells for any precipitate. - Decrease the highest concentration in your dilution series. - Consider using a lower percentage of serum in your culture medium if compatible with your cell line.
Inconsistent dose-response curve (not sigmoidal). - Complex biological response. - Off-target effects at high concentrations.- Consider alternative curve-fitting models. - Investigate potential off-target effects by using complementary assays.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bredinin_Aglycone This compound APRT APRT Bredinin_Aglycone->APRT Activates IMPDH IMPDH Bredinin_Aglycone->IMPDH Inhibits GMPS GMP Synthetase Bredinin_Aglycone->GMPS Inhibits IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Produces XMP->GMPS Substrate GMP Guanosine Monophosphate (GMP) GMPS->GMP Produces GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Required for Proliferation Cell Proliferation DNA_RNA_Synthesis->Proliferation Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Bredinin aglycone dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat cells with dilutions Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_Resazurin Add Resazurin Incubate_Treatment->Add_Resazurin Incubate_Resazurin Incubate 1-4h Add_Resazurin->Incubate_Resazurin Read_Fluorescence Read Fluorescence (560ex/590em) Incubate_Resazurin->Read_Fluorescence Analyze_Data Analyze data and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for IC50 determination.

References

Off-target effects of Bredinin aglycone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bredinin aglycone in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Bredinin and its aglycone form?

Bredinin (also known as Mizoribine) is an immunosuppressive drug.[1] Its primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[4] By inhibiting IMPDH, Bredinin and its active aglycone form selectively deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This inhibitory effect is particularly potent in T and B lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway, leading to the suppression of their proliferation and function.

Q2: What are the known clinical side effects of the parent drug, Bredinin (Mizoribine), which might indicate potential off-target or undesirable on-target effects in experimental models?

Clinical use of Bredinin (Mizoribine) has been associated with several side effects, which researchers should be aware of as they may translate to experimental observations. These include:

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea are commonly reported.

  • Bone Marrow Suppression: This can manifest as leukopenia (reduced white blood cells) and thrombocytopenia (reduced platelets).

  • Hepatotoxicity: Elevation of liver enzymes has been observed, suggesting potential effects on liver function.

  • Hyperuricemia: Increased serum uric acid levels can occur.

These clinical findings suggest that in experimental models, researchers should monitor for cytotoxicity in rapidly dividing cells, hematopoietic cell lines, and hepatocyte cultures.

Q3: As a purine analog, what are the general classes of off-target effects that could be anticipated with this compound?

Purine analogs as a class of molecules can exhibit several off-target effects. While Bredinin is noted for not being incorporated into nucleic acids, it is a possibility to consider for its aglycone in specific experimental systems. Potential off-target mechanisms for purine analogs include:

  • Inhibition of other enzymes in the purine metabolic pathway: Beyond IMPDH, other enzymes involved in purine synthesis or salvage pathways could be affected.

  • Incorporation into DNA and RNA: This can lead to chain termination or dysfunctional nucleic acids, although this is considered less likely for Bredinin itself.

  • Alteration of cellular signaling pathways: Depletion of GTP can indirectly affect GTP-dependent signaling proteins.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in Non-Lymphoid Cell Lines

You are observing significant cell death in cell lines that are not T or B lymphocytes, which is unexpected given the targeted immunosuppressive mechanism.

Possible Cause: Off-target inhibition of essential cellular processes due to the purine analog nature of this compound. This could be particularly prominent in rapidly proliferating cells that have a high demand for nucleotide synthesis.

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Methodology: Measure intracellular GTP levels using a commercially available kit (e.g., colorimetric or fluorometric assay).

    • Expected Outcome: A dose-dependent decrease in GTP levels would confirm that the on-target mechanism (IMPDH inhibition) is active in your cell line.

  • Assess General Cytotoxicity:

    • Methodology: Perform a dose-response curve using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). Compare the IC50 value in your cell line of interest to that in a sensitive lymphocyte cell line (e.g., Jurkat).

    • Interpretation: If the IC50 values are similar, it may indicate a general cytotoxic effect rather than a specific off-target issue. If your cell line is significantly more sensitive, it may point to a specific vulnerability.

  • Rescue Experiment with Guanine:

    • Methodology: Supplement the cell culture medium with guanosine or guanine. This can bypass the block in the de novo synthesis pathway.

    • Experimental Protocol:

      • Plate cells and allow them to adhere.

      • Pre-treat cells with varying concentrations of guanosine (e.g., 10-100 µM) for 1-2 hours.

      • Add this compound at its cytotoxic concentration.

      • Assess cell viability after 24-72 hours.

    • Interpretation: If guanosine supplementation rescues the cells from cytotoxicity, it strongly suggests the effect is due to IMPDH inhibition (on-target) and that your cell line is highly reliant on this pathway. If there is no rescue, an off-target mechanism is more likely.

  • Investigate Apoptosis:

    • Methodology: Use assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining.

    • Interpretation: Induction of apoptosis could be a downstream consequence of GTP depletion or a separate off-target effect.

A Unexpected Cytotoxicity Observed B Measure Intracellular GTP Levels A->B C Perform Dose-Response Viability Assay A->C F GTP Levels Decreased? B->F D Guanosine Rescue Experiment I Cell Viability Rescued? D->I E Assess Apoptosis Markers K Investigate Alternative Off-Target Pathways E->K G On-Target Effect Confirmed. Cell line is highly dependent on de novo purine synthesis. F->G Yes H Potential Off-Target Effect or Non-specific Toxicity F->H No G->D H->K I->E No J Cytotoxicity is due to IMPDH Inhibition I->J Yes

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: Altered Gene Expression or Signaling Pathway Activation Unrelated to Immunosuppression

You have observed changes in a signaling pathway or gene expression profile that are not directly linked to the known immunosuppressive function of Bredinin.

Possible Cause: Off-target effects of this compound on other cellular enzymes or signaling molecules. Depletion of GTP pools can also have indirect effects on GTP-binding proteins (G-proteins), which are key regulators of numerous signaling pathways.

Troubleshooting Steps:

  • In Silico Target Prediction:

    • Methodology: Use computational tools and databases (e.g., ChEMBL, PubChem BioAssay) to predict potential off-target binding partners for this compound based on its chemical structure.

    • Interpretation: This can provide a list of candidate proteins or pathways to investigate experimentally.

  • Kinase Profiling:

    • Methodology: If you suspect off-target effects on kinases, perform a kinase profiling assay using a commercial service or in-house platform. This will screen the activity of a large panel of kinases in the presence of this compound.

    • Interpretation: Identification of inhibited kinases can reveal novel off-target signaling pathways.

  • G-Protein Activity Assay:

    • Methodology: Measure the activation state of specific G-proteins (e.g., Ras, Rho, Rac) using pull-down assays or G-protein-specific activity assays.

    • Interpretation: A decrease in G-protein activity could be an indirect consequence of GTP depletion and may explain the observed changes in downstream signaling.

  • Control with a Structurally Dissimilar IMPDH Inhibitor:

    • Methodology: Repeat the key experiment using Mycophenolic Acid (MPA), another well-characterized IMPDH inhibitor that is structurally different from Bredinin.

    • Experimental Protocol:

      • Determine the equipotent dose of MPA that results in a similar level of GTP depletion as the dose of this compound used in your experiments.

      • Treat cells with both compounds at these equipotent doses.

      • Assess the signaling pathway or gene expression changes of interest.

    • Interpretation: If the same off-target effect is observed with MPA, it is likely an indirect consequence of IMPDH inhibition. If the effect is unique to this compound, it is more likely a compound-specific off-target interaction.

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits Kinase X Kinase X This compound->Kinase X Inhibits? Other Purine\nMetabolism Enzymes Other Purine Metabolism Enzymes This compound->Other Purine\nMetabolism Enzymes Inhibits? GTP GTP IMPDH->GTP Blocks Synthesis DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis G-Protein Signaling G-Protein Signaling GTP->G-Protein Signaling Indirectly Affects Lymphocyte Proliferation Lymphocyte Proliferation DNA/RNA Synthesis->Lymphocyte Proliferation

Caption: On-target and potential off-target pathways of this compound.

Quantitative Data Summary

Due to the limited publicly available quantitative data specifically on the off-target effects of this compound in experimental settings, a comparative table is not feasible at this time. Researchers are encouraged to generate their own dose-response data in their specific experimental systems as outlined in the troubleshooting guides. For the parent drug, Mizoribine, clinical and preclinical data on efficacy and side effects are available in the scientific literature and can serve as a qualitative guide.

References

Technical Support Center: Bredinin Aglycone Catalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing artifacts during catalysis studies involving Bredinin aglycone and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Question 1: I am observing inconsistent inhibitory activity of my compound in the IMPDH assay. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent results in enzyme inhibition assays can arise from several factors related to the compound, the enzyme, or the assay conditions.

  • Compound-Related Issues:

    • Solubility: Poor solubility of the test compound can lead to precipitation in the assay buffer, resulting in an inaccurate concentration and variable inhibition.

    • Stability: Bredinin and its aglycone, like many organic molecules, can be susceptible to degradation depending on the pH, temperature, and light exposure of the solution.[1][2] Degradation can lead to a loss of active compound.

  • Assay-Related Issues:

    • Interference with Readout: The compound may interfere with the assay's detection method. For example, it might be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as a product in an absorbance-based assay.[3]

    • Reagent Quality: The quality of reagents, including the enzyme, substrate, and buffer components, is critical. Degraded reagents can lead to inconsistent results.

Troubleshooting Steps:

  • Verify Compound Solubility and Stability:

    • Visually inspect your compound stock and final assay solutions for any precipitation.

    • Prepare fresh dilutions of your compound for each experiment from a frozen stock to minimize degradation.[4]

    • Consider performing a pre-read of the assay plate after adding the compound but before initiating the enzymatic reaction to check for autofluorescence.[5]

  • Run Appropriate Controls:

    • Include a "no enzyme" control to check for non-enzymatic reaction or background signal.

    • Include a "no substrate" control to identify any activity not related to the substrate.

    • Use a known inhibitor of IMPDH, such as mycophenolic acid, as a positive control to ensure the assay is working correctly.

  • Optimize Assay Conditions:

    • Ensure the assay buffer is at the optimal pH and temperature for enzyme activity.

    • Titrate the enzyme and substrate concentrations to find the optimal balance for sensitivity and a stable signal.

Question 2: My HPLC analysis of this compound shows unexpected peaks. How can I identify and eliminate these artifacts?

Answer:

The appearance of "ghost peaks" or unexpected signals in HPLC is a common issue that can compromise the accuracy of your results.

  • Potential Sources of Artifact Peaks:

    • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that may appear as peaks, especially in gradient elution.

    • Sample Degradation: The compound may degrade during sample preparation or while waiting for injection in the autosampler.

    • System Contamination/Carryover: Residuals from previous injections can elute in subsequent runs, causing ghost peaks.

    • Interaction with Metal Components: Phosphorylated compounds, and to a lesser extent other nucleoside analogs, can interact with stainless steel components in the HPLC system, leading to peak tailing and recovery issues.

Troubleshooting Steps:

  • Systematically Identify the Source:

    • Run a blank gradient (injecting only mobile phase) to see if the ghost peaks are from the solvent or the system.

    • Prepare a fresh sample and inject it immediately to check for degradation.

    • Thoroughly flush the HPLC system, including the injector and column, with a strong solvent.

  • Optimize HPLC Method:

    • Use high-purity, freshly prepared mobile phases.

    • Consider using a fully inert flow path or a PEEK-lined column for analyzing phosphorylated derivatives to prevent interactions with metal surfaces.

    • Incorporate a guard column to protect the analytical column from contaminants.

Question 3: I am observing a high background signal in my fluorescence-based enzyme assay. What could be the cause and how can I reduce it?

Answer:

A high background signal can mask the true signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range.

  • Potential Causes:

    • Autofluorescence of the Test Compound: Many organic molecules fluoresce, which can interfere with the assay readout.

    • Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances.

    • Assay Plate Issues: The type of microplate used can affect the background signal.

Troubleshooting Steps:

  • Check for Compound Autofluorescence:

    • Measure the fluorescence of your compound in the assay buffer without the enzyme or substrate.

    • If the compound is fluorescent, you may need to switch to a different detection method (e.g., absorbance-based) or use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which can reduce interference from compound fluorescence.

  • Ensure Reagent Purity:

    • Use high-purity reagents and solvents.

    • Prepare fresh buffers for your experiments.

  • Select Appropriate Assay Plates:

    • For fluorescence assays, use black plates to minimize background fluorescence and light scattering.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bredinin (Mizoribine)?

Bredinin (Mizoribine) is an immunosuppressive drug that works by inhibiting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). Inside the cell, Bredinin is phosphorylated to form mizoribine-5'-monophosphate, which is the active inhibitor of IMPDH. This inhibition blocks the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. Lymphocytes are particularly dependent on this de novo pathway, so inhibiting IMPDH selectively suppresses their proliferation.

Q2: What are common sources of artifacts in enzyme kinetic assays?

Common sources of artifacts include compound precipitation, interference with the detection method (e.g., autofluorescence or light scattering), compound instability, and non-specific interactions with the enzyme or other assay components. It is also important to be aware of potential issues with the assay reagents themselves, such as contamination or degradation.

Q3: How can I ensure the stability of Bredinin and its aglycone in my experiments?

The stability of nucleoside analogs can be influenced by factors such as pH, temperature, and light exposure. To ensure stability:

  • Store stock solutions at -20°C or -80°C as recommended.

  • Prepare fresh working solutions for each experiment.

  • Avoid repeated freeze-thaw cycles.

  • Protect solutions from direct light, especially for extended periods.

Q4: What are the best practices for preparing stock solutions of nucleoside analogs?

  • Use a high-purity solvent in which the compound is readily soluble (e.g., DMSO or water).

  • Prepare a concentrated stock solution (e.g., 10 mM) and then make serial dilutions.

  • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • If using water as the solvent for the stock solution, it is recommended to filter and sterilize it before use.

Q5: How do I choose the right controls for my enzyme inhibition assay?

A well-designed experiment with proper controls is crucial for obtaining reliable data.

  • Negative Control (No Inhibitor): This provides the baseline for maximum enzyme activity.

  • Positive Control: A known inhibitor of the enzyme should be included to validate the assay's performance.

  • No Enzyme Control: This helps to identify any non-enzymatic reaction or background signal from the substrate or compound.

  • Vehicle Control: This contains the same concentration of the solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent on enzyme activity.

Data Summary Tables

Table 1: Common Assay Interferents and Mitigation Strategies

InterferentPotential CauseMitigation Strategy
Compound Autofluorescence Intrinsic property of the test compoundPerform a pre-read to quantify; switch to a non-fluorescent detection method; use TR-FRET.
Light Scattering Compound precipitationCentrifuge samples before analysis; improve compound solubility (e.g., add a co-solvent).
Colored Compounds Compound absorbs light at the assay wavelengthSelect a detection wavelength where the compound does not absorb; perform a background subtraction.
Reactive Compounds Covalent modification of the enzyme or other proteinsInclude reducing agents like DTT in the buffer (if compatible with the enzyme); perform counter-screens.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Solid Room TemperatureLong-termStore in a dry, dark place.
Stock Solution (-80°C) -80°CUp to 6 monthsUse within this period for optimal stability.
Stock Solution (-20°C) -20°CUp to 1 monthUse within this period for optimal stability.

Experimental Protocols

Protocol 1: General In Vitro IMPDH Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, pH 8.0).

    • Prepare a stock solution of IMPDH enzyme in assay buffer.

    • Prepare a stock solution of the substrate (e.g., inosine monophosphate, IMP) and the cofactor (e.g., NAD+) in assay buffer.

    • Prepare serial dilutions of the this compound or test compound in the assay buffer containing a constant percentage of the vehicle (e.g., DMSO).

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the IMPDH enzyme to each well and incubate for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+).

    • Monitor the reaction progress by measuring the increase in absorbance at 340 nm (due to the formation of NADH) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: General HPLC Analysis of Nucleoside Analogs

This protocol is a starting point for method development. The mobile phase composition and gradient will need to be optimized for the specific compounds being analyzed.

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration (e.g., 10-100 µM) in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM phosphate (B84403) buffer, pH 5.8.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from 0% B to 50% B over 20 minutes.

    • Detection: UV detection at 254 nm or 260 nm.

  • Analysis:

    • Run a standard of the pure this compound to determine its retention time.

    • Analyze experimental samples and compare the chromatograms to the standard to identify the compound of interest and any potential impurities or degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) pre_incubation Pre-incubate Enzyme with Compound reagents->pre_incubation compound Prepare Compound Dilution Series compound->pre_incubation reaction Initiate Reaction (Add Substrate) pre_incubation->reaction readout Measure Signal (e.g., Absorbance) reaction->readout velocity Calculate Initial Velocities readout->velocity ic50 Determine IC50 velocity->ic50

Caption: Workflow for an in vitro enzyme inhibition assay.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent Assay Results check_controls Are Controls (+/-, vehicle) Behaving as Expected? start->check_controls check_compound Check Compound (Solubility, Stability) check_controls->check_compound No remake_reagents Remake Reagents check_controls->remake_reagents Yes check_reagents Verify Reagent Quality & Prep check_compound->check_reagents No new_compound Prepare Fresh Compound Stock check_compound->new_compound Yes check_reagents->remake_reagents Yes optimize_assay Optimize Assay Conditions (pH, Temp) check_reagents->optimize_assay No

Caption: Troubleshooting logic for inconsistent assay results.

impdh_pathway IMP Inosine-5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMP Guanosine-5'-monophosphate (GMP) XMP->GMP G_nucleotides Guanine Nucleotides (GDP, GTP) GMP->G_nucleotides DNA_RNA DNA & RNA Synthesis G_nucleotides->DNA_RNA IMPDH->XMP NAD+ -> NADH Bredinin_P Mizoribine-5'-P Bredinin_P->IMPDH

Caption: Inhibition of the de novo purine (B94841) synthesis pathway by Bredinin.

References

Bredinin aglycone purity and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bredinin aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on the impact of its purity on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) nucleotide analog. Its parent compound, Bredinin (also known as Mizoribine), is an immunosuppressive drug. The primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] By inhibiting IMPDH, this compound depletes intracellular levels of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion leads to the suppression of T and B lymphocyte proliferation, which are highly dependent on the de novo purine synthesis pathway.

Q2: What are the potential consequences of using this compound of lower purity in my experiments?

The purity of any chemical reagent is crucial for the accuracy and reproducibility of experimental results. Impurities in this compound can lead to a variety of issues:

  • Altered Potency: Impurities may possess their own biological activity, either synergistic or antagonistic to this compound, leading to an overestimation or underestimation of its potency.

  • Off-Target Effects: Uncharacterized impurities can interact with other cellular targets, leading to unexpected and misleading experimental outcomes.

  • Toxicity: Impurities may be cytotoxic, affecting cell viability independently of the action of this compound and confounding the results of cell-based assays.

  • Reduced Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent results over time, hindering the progress of your research.

Q3: How does this compound affect the cell cycle?

By depleting the intracellular pool of GTP, this compound primarily affects DNA synthesis. This leads to a blockage of the cell cycle at the G1 to S phase transition. Studies on its parent compound, Mizoribine (B1677216), have shown a decreased number of cells in the S, G2, and M phases of the cell cycle following treatment.

Q4: Can this compound induce apoptosis?

Yes, studies on the parent compound, Mizoribine, have indicated that it can induce apoptosis in certain cell lines, such as human Jurkat T cells. This apoptotic pathway involves the activation of caspases and is associated with mitochondrial dysfunction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values for lymphocyte proliferation inhibition. Variable Purity of this compound: Different batches may have varying levels of purity, leading to inconsistent potency.1. Always use this compound with a purity of ≥98%.2. Request a Certificate of Analysis (CoA) from the supplier for each new batch to confirm purity.3. If possible, perform an in-house purity check using HPLC.
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cell sensitivity.1. Maintain consistent cell culture conditions for all experiments.2. Use cells within a defined passage number range.3. Ensure consistent seeding density.
Higher than expected cell death in control (vehicle-treated) groups. Cytotoxic Impurities: The lot of this compound may contain cytotoxic impurities.1. Test a new, high-purity lot of this compound.2. Analyze the current lot for potential impurities using techniques like HPLC-MS.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).2. Run a vehicle-only control to assess solvent toxicity.
This compound shows no effect on IMPDH activity. Incorrect Assay Conditions: Sub-optimal pH, temperature, or substrate concentrations can affect enzyme activity.1. Verify that the assay buffer pH is around 8.0.2. Ensure the assay is performed at the optimal temperature for the enzyme (e.g., 37°C).3. Use appropriate concentrations of IMP and NAD+ as substrates.
Degraded Compound: this compound may have degraded due to improper storage.1. Store this compound as a powder at -20°C.2. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following tables summarize the inhibitory effects of Mizoribine, the parent compound of this compound, on lymphocyte proliferation. While specific data for the aglycone is limited, these values provide a strong starting point for experimental design.

Table 1: 50% Inhibition Dose (ID50) of Mizoribine on Lymphocyte Proliferation

AssayCell TypeID50 (µg/mL)
Mitogen ResponseHuman Lymphocytes1.0 - 10
Mixed Lymphocyte Reaction (MLR)Human Lymphocytes1.0 - 10

Data extracted from a study on the immunosuppressive mode of action of mizoribine.[2]

Table 2: Dose-Dependent Inhibition of T-Cell Proliferation by Mizoribine

Concentration (µg/mL)Inhibition (%)
110
10~50
50100

Data is estimated from a study on human peripheral blood T cells stimulated with various mitogens.

Experimental Protocols

Lymphocyte Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on lymphocytes.

Materials:

  • This compound (≥98% purity)

  • Peripheral Blood Mononuclear Cells (PBMCs) or a suitable lymphocyte cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)

  • Cell proliferation reagent (e.g., [³H]-thymidine or a non-radioactive alternative like WST-1 or CellTiter 96® AQueous One Solution)

  • 96-well cell culture plates

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Seed lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Add 50 µL of varying concentrations of this compound to the wells. Include a vehicle-only control.

  • Add 50 µL of the mitogen (PHA) to stimulate proliferation. Include an unstimulated control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For the final 6-18 hours of incubation, add the proliferation reagent according to the manufacturer's instructions (e.g., 1 µCi of [³H]-thymidine per well).

  • Harvest the cells and measure proliferation. For [³H]-thymidine, this involves scintillation counting. For colorimetric assays, measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.

Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

This protocol provides a method to measure the enzymatic activity of IMPDH in the presence of this compound.

Materials:

  • This compound (≥98% purity)

  • Purified IMPDH enzyme or cell lysate containing IMPDH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

  • Substrates: Inosine monophosphate (IMP) and Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the IMPDH enzyme source.

  • Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrates (e.g., 200 µM IMP and 400 µM NAD⁺).

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the percentage of IMPDH inhibition relative to the no-inhibitor control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution plate Plate Cells and Add this compound stock->plate cells Culture and Prepare Lymphocytes cells->plate stimulate Add Mitogen (e.g., PHA) plate->stimulate incubate Incubate for 72 hours stimulate->incubate prolif Add Proliferation Reagent incubate->prolif measure Measure Proliferation prolif->measure calculate Calculate % Inhibition measure->calculate signaling_pathway cluster_purine De Novo Purine Synthesis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction IMP Inosine Monophosphate (IMP) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation T & B Cell Proliferation DNA_RNA->Proliferation G1_S G1/S Phase Arrest Bredinin This compound Bredinin->IMPDH Mito Mitochondrial Dysfunction Bredinin->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Handling and safety precautions for Bredinin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of Bredinin aglycone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as SM-108 or 5-Hydroxy-1H-imidazole-4-carboxamide) is a purine (B94841) nucleotide analog. Its primary mechanism of action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] IMPDH is a key enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2][3] By inhibiting this enzyme, this compound disrupts DNA and RNA synthesis, which preferentially affects the proliferation of lymphocytes.[2][4]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in research to:

  • Assay the efficiency of purine nucleotide analog catalysts.[5][6][7]

  • Study the effects of IMPDH inhibition on cellular processes.[1]

  • Investigate purine metabolism and its role in various diseases.[8]

  • Serve as a reference compound in the development of new immunosuppressive or anti-proliferative agents.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage information, please refer to the "Storage and Stability" table below.

Q4: In which solvents is this compound soluble?

A4: this compound has limited solubility in water and is more soluble in dimethyl sulfoxide (B87167) (DMSO). For specific solubility data, please consult the "Chemical and Physical Properties" table.

Safety and Handling Precautions

Hazard Identification and First Aid Measures

This compound is classified as an irritant.[9] The following hazard and precautionary statements apply:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment:

PPERecommendation
Eye/Face Protection Wear chemical safety goggles or glasses with side shields.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.
Respiratory Protection Use a dust mask or respirator if handling large quantities or if dust is generated. Work in a well-ventilated area or under a fume hood.

Handling and Disposal

  • Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Disposal: Dispose of waste product and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Quantitative Data Summary

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[5]
Molecular Weight 127.1 g/mol [5]
CAS Number 56973-26-3[5]
Appearance Solid[5]
Purity ≥98%[9][10]
Solubility in H₂O 1 mg/mL (7.87 mM) (Sonication is recommended)[5]
Solubility in DMSO 21.67 mg/mL (170.5 mM) (Sonication is recommended)[5]

Storage and Stability

FormStorage TemperatureStability PeriodSource
Powder -20°C3 years[5]
In Solvent -80°C1 year[5]
Stock Solution -80°C6 months[6]
Stock Solution -20°C1 month[6]

Experimental Protocols

Protocol: In Vitro IMPDH Inhibition Assay

This protocol is adapted from standard fluorometric or spectrophotometric assays for IMPDH activity and can be used to determine the inhibitory potential of this compound.

Materials:

  • This compound

  • Recombinant human IMPDH2 enzyme

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA)

  • Inosine monophosphate (IMP) solution

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

  • Detection reagent (e.g., a reagent that generates a fluorescent or colorimetric signal upon NADH production)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of IMP and NAD⁺ in the assay buffer.

    • Prepare the IMPDH enzyme solution to the desired concentration in cold assay buffer.

  • Assay Setup:

    • Add the assay buffer to all wells of the 96-well plate.

    • Add serial dilutions of the this compound stock solution to the experimental wells. Add an equivalent amount of DMSO to the control wells.

    • Add the IMPDH enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding a mixture of IMP and NAD⁺ to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) at regular intervals for a specified period (e.g., 30-60 minutes). The signal should be proportional to the amount of NADH produced.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the signal vs. time curve) for each well.

    • Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

Possible CauseTroubleshooting Step
Inactive Enzyme Ensure the enzyme was stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Incorrect Assay Buffer pH Verify the pH of the assay buffer. IMPDH activity is pH-sensitive.
Degraded Substrates Prepare fresh IMP and NAD⁺ solutions for each experiment.

Issue 2: High Variability in Results

Possible CauseTroubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use a master mix for reagents to minimize pipetting errors.
Inconsistent Incubation Times Use a multichannel pipette or automated dispenser to ensure consistent timing for reagent addition.
Compound Precipitation Visually inspect the wells for any precipitate. If observed, try using a lower concentration of this compound or a different solvent system.

Issue 3: Unexpected IC₅₀ Values

Possible CauseTroubleshooting Step
Incorrect Inhibitor Concentration Verify the concentration of the this compound stock solution.
Sub-optimal Substrate Concentration Ensure the IMP and NAD⁺ concentrations are appropriate for the assay. For competitive inhibitors, the apparent IC₅₀ is dependent on the substrate concentration.
Assay Conditions Not Optimized Optimize enzyme concentration, incubation times, and temperature to ensure the assay is running under optimal conditions.

Visualizations

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (GTP, dGTP) GMP->Guanine_Nucleotides DNA_RNA DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA Bredinin_Aglycone This compound IMPDH IMPDH Bredinin_Aglycone->IMPDH Inhibits

Caption: Inhibition of the de novo purine synthesis pathway by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrates, Inhibitor) plate_setup Set up 96-well Plate (Buffer, Inhibitor/Control) reagent_prep->plate_setup enzyme_prep Prepare Enzyme Solution enzyme_add Add Enzyme Solution enzyme_prep->enzyme_add plate_setup->enzyme_add pre_incubation Pre-incubate enzyme_add->pre_incubation reaction_start Initiate Reaction (Add Substrates) pre_incubation->reaction_start measurement Measure Signal (Kinetic Read) reaction_start->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Caption: General experimental workflow for an IMPDH inhibition assay.

References

Long-term storage conditions for Bredinin aglycone powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of Bredinin aglycone powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the powder is reported to be stable for up to 3 years.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions can be prepared in sterile water or DMSO. For optimal stability, it is recommended to store stock solutions in small aliquots to minimize freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If using water as the solvent, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[1]

Q3: What are the known solubilities of this compound?

A3: The solubility of this compound is as follows:

  • H₂O: 1 mg/mL (7.87 mM) - Sonication is recommended to aid dissolution.

  • DMSO: 21.67 mg/mL (170.5 mM) - Sonication is recommended to aid dissolution.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is the active metabolite of the immunosuppressive drug Bredinin (also known as Mizoribine).[2] Its primary mechanism of action is the potent and selective inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, thereby suppressing the proliferation of lymphocytes (both T and B cells).[4]

Q5: Is this compound known to be unstable under certain conditions?

A5: Yes, this compound is known to be susceptible to oxidation, which can lead to discoloration of the compound.[2] Its imidazole (B134444) ring structure may also be susceptible to degradation under strongly acidic or basic conditions. To improve stability and reduce hygroscopicity, it can be converted into stable crystalline salt forms, such as the sulphate salt.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder Discoloration (e.g., yellowing) Oxidation of the this compound powder.This indicates potential degradation. It is recommended to use a fresh, unopened vial of the compound for sensitive experiments. Ensure the compound is stored under the recommended conditions (-20°C) and tightly sealed to minimize exposure to air and moisture.
Difficulty Dissolving the Powder Insufficient mixing or reaching solubility limit.Use sonication to aid dissolution in either water or DMSO. Ensure you are not exceeding the solubility limits (1 mg/mL in water, 21.67 mg/mL in DMSO). For aqueous solutions, gentle warming may also help, but monitor for any signs of degradation.
Inconsistent or Lower-than-Expected Activity in Cell-Based Assays 1. Degradation of the compound in the stock solution or final medium. 2. Incorrect final concentration. 3. Cellular efflux of the compound.1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] Ensure the pH of your cell culture medium is within a stable range for the compound. 2. Verify all dilution calculations and ensure accurate pipetting. 3. Some cell lines may actively pump out the compound. Consider using efflux pump inhibitors if this is suspected, though this may have off-target effects.
Variability in Enzyme Inhibition (IMPDH) Assays 1. Instability of the compound in the assay buffer. 2. Interference with the detection method. 3. Incorrect enzyme or substrate concentration.1. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. 2. Run a control experiment without the enzyme to see if the compound itself affects the signal (e.g., absorbance or fluorescence). 3. Ensure the enzyme is active and used at an appropriate concentration. The substrate (IMP) concentration should be near its Km for competitive inhibition studies.

Experimental Protocols

Protocol: In Vitro Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

This protocol provides a general framework for assessing the inhibitory activity of this compound against IMPDH. The assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound

  • Recombinant human IMPDH (type 1 or 2)

  • IMPDH assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0)

  • Inosine monophosphate (IMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mM).

    • Prepare serial dilutions of the this compound stock solution in the IMPDH assay buffer to achieve the desired final concentrations.

    • Prepare stock solutions of IMP and NAD+ in the assay buffer. The final concentration of IMP should be close to its Km for the specific IMPDH isoform, and NAD+ should be in excess.

    • Dilute the recombinant IMPDH enzyme in the assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • IMPDH assay buffer

      • This compound dilution (or vehicle control, e.g., DMSO in buffer)

      • IMPDH enzyme solution

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to each well.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Inhibition Mechanism of Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Bredinin_Aglycone This compound IMPDH IMPDH Bredinin_Aglycone->IMPDH Inhibition Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Acquisition & Analysis A Prepare this compound Serial Dilutions D Add Buffer, Inhibitor, and Enzyme to Plate A->D B Prepare IMP and NAD+ Solutions F Initiate Reaction with IMP/NAD+ B->F C Dilute IMPDH Enzyme C->D E Pre-incubate at 37°C D->E E->F G Measure Absorbance at 340 nm (Kinetic Read) F->G H Calculate Initial Velocities G->H I Plot Data and Determine IC50 H->I Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Compound Check Compound Integrity (Discoloration? Fresh Stock?) Start->Check_Compound Visual/Handling Issues Check_Solubility Verify Solubility and Dissolution (Sonication? Correct Solvent?) Start->Check_Solubility Dissolution Problems Check_Assay Review Assay Parameters (Buffer pH? Controls? Reagent Stability?) Start->Check_Assay Activity/Inhibition Issues Degradation_Issue Potential Degradation (Use Fresh Compound) Check_Compound->Degradation_Issue Solubility_Issue Potential Solubility Issue (Adjust Protocol) Check_Solubility->Solubility_Issue Assay_Issue Potential Assay Problem (Optimize Conditions) Check_Assay->Assay_Issue

References

Avoiding precipitation of Bredinin aglycone in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bredinin aglycone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine (B94841) nucleotide analogue.[1] Understanding its physicochemical properties is crucial for preventing precipitation in your experiments.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[2]
Molecular Weight 127.10 g/mol [2]
pKa 1.573[2]
Solubility in Water 1 mg/mL (7.87 mM)[1]
Solubility in DMSO 21.67 mg/mL (170.5 mM)[1]

Q2: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound can occur for several reasons:

  • Exceeding Aqueous Solubility: The concentration of this compound in your final culture medium may be higher than its aqueous solubility limit.

  • pH Effects: With a pKa of 1.573, this compound is predominantly in its less soluble, neutral form at the physiological pH of most cell culture media (typically 7.2-7.4).

  • Improper Dissolution Technique: Adding a concentrated DMSO stock solution too quickly into the aqueous medium can cause localized high concentrations, leading to precipitation.

  • Interactions with Media Components: Components in the media, such as salts and proteins, may interact with this compound, reducing its solubility.

  • Temperature Fluctuations: Changes in temperature, such as moving from a warm incubator to a cooler environment, can decrease the solubility of the compound.

  • Evaporation: Evaporation of the medium during long-term experiments can increase the concentration of this compound, leading to precipitation.

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical to prevent precipitation.

  • High-Concentration Stock in DMSO: For a high-concentration stock solution, dissolve this compound in 100% DMSO. A concentration of 10 mM is a common starting point. Ensure the compound is fully dissolved. Sonication is recommended to aid dissolution.[1]

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, aliquot the stock solution into smaller, single-use volumes.

  • Aqueous Stock Solutions: If preparing a stock solution in water, do not exceed its solubility limit of 1 mg/mL. It is recommended to filter sterilize aqueous solutions through a 0.22 μm filter after dilution to the working concentration.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your media.

Issue 1: Precipitation Occurs Immediately Upon Addition to Media
Potential Cause Recommended Solution
Final concentration is too high. Lower the final working concentration of this compound in your media.
Improper dilution method. Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.
Stock solution is too concentrated. Prepare an intermediate, less concentrated stock solution in DMSO or your cell culture medium before the final dilution.
Issue 2: Precipitation Occurs After a Period of Incubation
Potential Cause Recommended Solution
Compound instability in the aqueous environment. For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours.
Interaction with media components over time. If possible, try a different basal media formulation. Serum-free media might be an option if compatible with your cell line.
Media evaporation leading to increased concentration. Ensure proper humidification in your incubator to minimize evaporation. For multi-well plates, consider using plate sealers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 1.271 mg.

  • Dissolving: Add the powder to a sterile microcentrifuge tube and add the appropriate volume of 100% DMSO.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Pre-warm Media: Pre-warm your cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to your final volume of pre-warmed media. Add it dropwise while gently swirling the flask or plate.

  • Final Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing.

  • Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.

Visualizing the Workflow

Experimental Workflow for Preparing this compound Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate store Aliquot and Store at -80°C sonicate->store final_dilution Add Stock Dropwise to Medium with Gentle Swirling store->final_dilution prewarm Pre-warm Cell Culture Medium to 37°C prewarm->final_dilution intermediate Prepare Intermediate Dilution (Optional) inspect Visually Inspect for Precipitation final_dilution->inspect Ready for Experiment Ready for Experiment inspect->Ready for Experiment Troubleshoot Troubleshoot inspect->Troubleshoot G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes, immediately cause2 Improper Dilution? start->cause2 Yes, immediately cause3 Compound Instability? start->cause3 Yes, after incubation cause4 Media Evaporation? start->cause4 Yes, after incubation No Precipitation No Precipitation start->No Precipitation No solution1 Lower Concentration cause1->solution1 solution2 Pre-warm Media & Add Dropwise cause2->solution2 solution3 Replenish Media Regularly cause3->solution3 solution4 Ensure Proper Humidification cause4->solution4

References

Validation & Comparative

Bredinin vs. Bredinin Aglycone: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the immunosuppressive drug Bredinin (also known as Mizoribine) and its aglycone metabolite. The information presented herein is compiled from experimental data to assist researchers in understanding the structure-activity relationship and pharmacological profiles of these two compounds.

Executive Summary

Bredinin is an imidazole (B134444) nucleoside antibiotic with well-documented immunosuppressive properties. Its mechanism of action involves the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine (B94841) biosynthesis pathway. This inhibition leads to the depletion of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes. Bredinin aglycone is the non-sugar moiety of Bredinin. Experimental evidence suggests that this compound exhibits comparable biological activity to Bredinin, which is attributed to its intracellular conversion back to the parent nucleoside.

Data Presentation: Cytotoxicity and Immunosuppressive Potency

The following tables summarize the available quantitative data on the cytotoxic and immunosuppressive effects of Bredinin and this compound.

CompoundCell LineAssay TypeIC50 / MICReference
Bredinin L5178Y (Mouse Lymphoma)CytotoxicityMIC: 10⁻⁵ M[1]
This compound L5178Y (Mouse Lymphoma)CytotoxicityMIC: 10⁻⁵ M[1]
Bredinin (Mizoribine) Human LymphocytesMitogen ResponseID50: 1.0 - 10 µg/mL[2]
Bredinin (Mizoribine) Human LymphocytesMixed Lymphocyte Reaction (MLR)ID50: 1.0 - 10 µg/mL[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; ID50: Half-maximal Inhibitory Dose.

Experimental Protocols

Lymphocyte Proliferation Assay (General Protocol)

This protocol provides a general methodology for assessing the antiproliferative effects of compounds like Bredinin on lymphocytes, based on common laboratory practices.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • The blood is diluted with an equal volume of phosphate-buffered saline (PBS).

  • The diluted blood is carefully layered onto a Ficoll-Paque density gradient.

  • Centrifugation is performed to separate the PBMCs, which form a distinct layer.

  • The PBMC layer is collected, washed with PBS, and resuspended in complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

2. Cell Culture and Stimulation:

  • PBMCs are seeded into 96-well microplates at a specific density.

  • A mitogen (e.g., phytohemagglutinin (PHA)) or allogeneic stimulator cells (for MLR) are added to the wells to induce lymphocyte proliferation.

  • The test compounds (Bredinin or this compound) are added at various concentrations. Control wells with no compound are also included.

  • The plates are incubated in a humidified atmosphere with 5% CO₂ at 37°C for a period of 3 to 5 days.

3. Measurement of Proliferation:

  • Proliferation is typically assessed by measuring the incorporation of a labeled nucleoside, such as ³H-thymidine, into the DNA of dividing cells.

  • ³H-thymidine is added to the cultures for the final 18-24 hours of incubation.

  • The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The results are expressed as counts per minute (CPM) or as a percentage of the proliferation observed in the untreated control wells. The IC50 value is calculated as the concentration of the compound that inhibits proliferation by 50%.

Mandatory Visualizations

Signaling Pathway of Bredinin's Immunosuppressive Action

The following diagram illustrates the mechanism by which Bredinin inhibits lymphocyte proliferation.

Bredinin_Mechanism cluster_cell Lymphocyte Bredinin_ext Bredinin Bredinin_int Bredinin Bredinin_ext->Bredinin_int Cellular uptake Bredinin_P Bredinin-5'-phosphate (Active form) Bredinin_int->Bredinin_P Phosphorylation by Adenosine Kinase IMPDH IMPDH Inosine Monophosphate Dehydrogenase Bredinin_P->IMPDH Inhibition IMP IMP XMP XMP IMP->XMP Catalyzed by IMPDH GMP GMP XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Caption: Mechanism of Bredinin's immunosuppressive action.

Proposed Bioactivation of this compound

This diagram illustrates the proposed intracellular conversion of this compound to Bredinin, leading to its biological activity.

Aglycone_Activation cluster_workflow Intracellular Conversion cluster_reactants Aglycone This compound Bredinin Bredinin Aglycone->Bredinin Conversion Biological_Effect Biological Effect (IMPDH Inhibition) Bredinin->Biological_Effect PRPP PRPP PRPP->Bredinin APRT APRT Adenine Phosphoribosyltransferase

Caption: Proposed bioactivation pathway of this compound.

Conclusion

The available data indicates that this compound possesses a cytotoxic and likely immunosuppressive activity comparable to that of Bredinin itself. This is thought to be due to the intracellular conversion of the aglycone to the active nucleoside, Bredinin. The primary mechanism of action for Bredinin is the inhibition of IMPDH, which is crucial for the de novo synthesis of guanine nucleotides, thereby arresting lymphocyte proliferation. Further direct comparative studies, particularly those providing IC50 values for immunosuppressive activity in various lymphocyte subsets, would be beneficial for a more comprehensive understanding of the structure-activity relationship.

References

Bredinin vs. its Aglycone: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of the immunosuppressant Bredinin and its aglycone, supported by experimental evidence, reveals nuanced differences in their mechanisms of action despite comparable potency in murine lymphoma cells. This guide provides researchers, scientists, and drug development professionals with a concise comparison of their cytotoxic effects, detailed experimental methodologies, and an illustration of the key metabolic pathways involved.

Quantitative Cytotoxicity Data

Experimental data from studies on murine leukemia cells (L5178Y) indicate that Bredinin and its aglycone exhibit strong and comparable cytotoxic effects. The minimum inhibitory concentration for both compounds has been reported to be 10⁻⁵ M in this cell line.[1][2] However, it is noteworthy that human cells have been observed to be 20- to 60-fold more resistant to both Bredinin and its aglycone compared to murine cells.[3]

CompoundCell LinePotency MetricValue (M)Reference
BredininL5178YMinimum Inhibitory Concentration10⁻⁵[1][2]
Bredinin AglyconeL5178YMinimum Inhibitory Concentration10⁻⁵

Mechanism of Action and Differential Metabolism

The primary mechanism underlying the cytotoxicity of both Bredinin and its aglycone is the depletion of intracellular guanine (B1146940) nucleotides, leading to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest in the S phase. Bredinin, an imidazole (B134444) nucleoside, is phosphorylated intracellularly to its active form, which then inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate (GMP) synthetase.

A critical distinction in their mode of action lies in their cellular activation pathway. The cytotoxicity of Bredinin's aglycone is dependent on the enzyme adenine (B156593) phosphoribosyltransferase (APRT) to convert it into a cytotoxic nucleotide analog. In contrast, Bredinin's cytotoxic activity is not reliant on APRT. This difference is highlighted by the observation that APRT-deficient human cells are resistant to the aglycone but not to Bredinin.

The growth inhibitory effects of both compounds can be reversed by the addition of guanylic acid, guanosine, or guanine. Interestingly, the cytotoxic effect of the aglycone, but not Bredinin, can be specifically prevented by adenine.

G cluster_bredinin Bredinin Pathway cluster_aglycone Aglycone Pathway cluster_shared Shared Cytotoxic Mechanism Bredinin Bredinin Bredinin_P Bredinin-5'-phosphate Bredinin->Bredinin_P Phosphorylation IMPDH IMPDH Bredinin_P->IMPDH inhibits GMP_Synthetase GMP Synthetase Bredinin_P->GMP_Synthetase inhibits Aglycone This compound Aglycone_N Cytotoxic Nucleotide Aglycone->Aglycone_N Aglycone_N->IMPDH inhibits Aglycone_N->GMP_Synthetase inhibits APRT APRT APRT->Aglycone_N Guanine_Nucleotides Guanine Nucleotides IMPDH->Guanine_Nucleotides synthesis GMP_Synthetase->Guanine_Nucleotides synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Cell_Growth_Inhibition Cell Growth Inhibition DNA_RNA_Synthesis->Cell_Growth_Inhibition leads to

Figure 1. Proposed metabolic and cytotoxic pathways of Bredinin and its aglycone.

Experimental Protocols

The following is a generalized protocol for a colorimetric cell viability assay, such as the MTT assay, which is commonly used to determine the cytotoxicity of compounds like Bredinin and its aglycone.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Bredinin and its aglycone on a selected cell line.

Materials:

  • Cell line of interest (e.g., L5178Y, HeLa, etc.)

  • Complete cell culture medium

  • Bredinin and this compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Bredinin and its aglycone in complete cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add a specific volume of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding in 96-well plate B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Bredinin / Aglycone (serial dilutions) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT solution D->E F Incubation (2-4 hours) E->F G Solubilization of Formazan Crystals F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 determination) H->I

Figure 2. Generalized experimental workflow for determining cytotoxicity.

References

A Comparative Guide to the Efficacy of Bredinin Aglycone and Other Purine Analogues in Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Bredinin (Mizoribine), the prodrug of Bredinin aglycone, against other key purine (B94841) analogues used in immunosuppressive therapy, namely Mycophenolic Acid (MPA) and Azathioprine (B366305)/6-Mercaptopurine (B1684380). The information is compiled from published experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Executive Summary

Bredinin, through its active form this compound, and other purine analogues like Mycophenolic Acid and Azathioprine exert their immunosuppressive effects by inhibiting the de novo pathway of purine synthesis. This pathway is critical for the proliferation of lymphocytes, making it a prime target for preventing transplant rejection and treating autoimmune diseases. Experimental data demonstrates that while all these compounds effectively suppress lymphocyte proliferation, their in vitro potency varies significantly. Mycophenolic Acid generally exhibits the highest potency, requiring substantially lower concentrations to achieve 50% inhibition of T-cell proliferation compared to Bredinin. The immunosuppressive potency of Bredinin has been found to be comparable to that of azathioprine in vivo.[1]

Mechanism of Action: Inhibition of Purine Synthesis

Bredinin and Mycophenolic Acid are potent, non-competitive, reversible inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. By blocking IMPDH, these drugs deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis. As lymphocytes are highly dependent on the de novo pathway for purine synthesis, its inhibition leads to a cytostatic effect on T and B lymphocytes, thereby suppressing both cellular and humoral immune responses.

Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP is then metabolized to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.

Below is a diagram illustrating the key steps in the de novo purine synthesis pathway and the points of inhibition by this compound (via Mizoribine) and Mycophenolic Acid.

Purine_Synthesis_Inhibition cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibitors Inhibitors Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP IMPDH sAMP sAMP IMP->sAMP GMP GMP XMP->GMP GTP GTP GMP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis AMP AMP sAMP->AMP ATP ATP AMP->ATP ATP->DNA/RNA Synthesis Mizoribine-5'-monophosphate\n(Active form of Bredinin) Mizoribine-5'-monophosphate (Active form of Bredinin) Mizoribine-5'-monophosphate\n(Active form of Bredinin)->IMP Inhibits IMPDH Mycophenolic Acid (MPA) Mycophenolic Acid (MPA) Mycophenolic Acid (MPA)->IMP Inhibits IMPDH

Figure 1. Inhibition of the De Novo Purine Synthesis Pathway.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Bredinin (Mizoribine) and other purine analogues in suppressing lymphocyte proliferation. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values for Inhibition of Mitogen-Stimulated T-Cell Proliferation

CompoundMitogenIC50 (nmol/L)Reference
Bredinin (Mizoribine) Phytohemagglutinin (PHA)~10,000[2][3]
Mycophenolic Acid (MPA) Phytohemagglutinin (PHA)~100[2][3]

Data extracted from a study comparing various immunosuppressive drugs. The IC50 for Bredinin was approximately 100-fold higher than for MPA in this assay.[2][3]

Table 2: IC50 Values for Inhibition of Alloreactive T-Cell Responses (Mixed Lymphocyte Reaction)

CompoundIC50 (nmol/L)Reference
Bredinin (Mizoribine) ~100,000[2][3]
Mycophenolic Acid (MPA) ~100[2][3]

In this assay measuring the proliferation of T-cells in response to allogeneic stimulation, Bredinin's IC50 was approximately 1000-fold higher than that of MPA.[2][3]

Table 3: IC50 Values for Inhibition of Peripheral Blood Mononuclear Cell (PBMC) Blastogenesis

CompoundIC50 (nM)Reference
Azathioprine 230.4 ± 231.3[4]
6-Mercaptopurine 149.5 ± 124.9[4]

This study compared the in vitro potency of azathioprine and its active metabolite, 6-mercaptopurine. The potencies were not significantly different.[4]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and publications.

Lymphocyte Proliferation Assay (Mitogen-Stimulated)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).

1. Cell Isolation and Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with a suitable culture medium (e.g., RPMI 1640) and resuspend to a final concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Plate the PBMCs in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.

  • Prepare serial dilutions of the test compounds (Bredinin, MPA, etc.) in the culture medium.

  • Add the test compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (no drug).

  • Add a mitogen (e.g., PHA at 1 µg/mL) to all wells except for the negative control wells.

3. Incubation and Proliferation Measurement:

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the mean counts per minute (CPM) for each triplicate.

  • Express the results as a percentage of the proliferation of the positive control (mitogen-stimulated cells without any drug).

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for a typical lymphocyte proliferation assay.

Lymphocyte_Proliferation_Assay cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Isolate PBMCs Isolate PBMCs Plate Cells Plate Cells Isolate PBMCs->Plate Cells Add Drugs to Wells Add Drugs to Wells Plate Cells->Add Drugs to Wells Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Add Drugs to Wells Add Mitogen Add Mitogen Add Drugs to Wells->Add Mitogen Incubate 72h Incubate 72h Add Mitogen->Incubate 72h Add [3H]-thymidine Add [3H]-thymidine Incubate 72h->Add [3H]-thymidine Incubate 18h Incubate 18h Add [3H]-thymidine->Incubate 18h Harvest Cells Harvest Cells Incubate 18h->Harvest Cells Measure Radioactivity Measure Radioactivity Harvest Cells->Measure Radioactivity Calculate Mean CPM Calculate Mean CPM Measure Radioactivity->Calculate Mean CPM Calculate % Inhibition Calculate % Inhibition Calculate Mean CPM->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2. Experimental Workflow for a Lymphocyte Proliferation Assay.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of a compound to inhibit the proliferation of T-cells in response to stimulation by allogeneic cells (cells from a genetically different donor).

1. Cell Preparation:

  • Isolate PBMCs from two different healthy donors (responder and stimulator).

  • Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Wash and resuspend both responder and stimulator cells in culture medium.

2. Assay Setup:

  • Plate the responder PBMCs (1 x 10^5 cells/well) and stimulator PBMCs (1 x 10^5 cells/well) together in a 96-well plate.

  • Add serial dilutions of the test compounds in triplicate.

3. Incubation and Proliferation Measurement:

  • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Add [3H]-thymidine for the final 18 hours of incubation.

  • Harvest the cells and measure radioactivity as described for the mitogen-stimulated proliferation assay.

4. Data Analysis:

  • Analyze the data as described for the mitogen-stimulated proliferation assay to determine the IC50 values.

Conclusion

The available in vitro data indicates that Mycophenolic Acid is a more potent inhibitor of lymphocyte proliferation than Bredinin (Mizoribine). This is reflected in the significantly lower IC50 values of MPA in both mitogen-stimulated and alloreactive T-cell proliferation assays.[2][3] While direct in vitro comparative data for this compound against 6-mercaptopurine is limited, in vivo studies suggest that Bredinin has an immunosuppressive potency comparable to that of azathioprine.[1] The choice of a purine analogue for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, potential off-target effects, and the specific cellular context being investigated. The experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the nuanced activities of these important immunosuppressive agents.

References

Validating the Immunosuppressive Effects of Bredinin Aglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive effects of Bredinin aglycone against established alternatives, namely Bredinin (Mizoribine) and Mycophenolic Acid (MPA). The information presented is supported by available experimental data to aid in the evaluation of this compound as a potential immunomodulatory agent.

Executive Summary

This compound, also known as FF-10501-01 or SM-108, is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This mechanism is shared with the well-established immunosuppressants Mycophenolic Acid (MPA) and Mizoribine (B1677216) (the parent compound of this compound)[1][2][3]. By inhibiting IMPDH, these compounds preferentially deplete guanine nucleotides in T and B lymphocytes, which are highly dependent on the de novo pathway for their proliferation. This targeted action leads to a potent cytostatic effect on these key immune cells, underpinning their immunosuppressive activity[2][4].

Comparative Performance Data

The following tables summarize the available in vitro data for this compound, Mycophenolic Acid, and Mizoribine. It is important to note that the data for this compound was generated using AML cells, which may not be directly comparable to the lymphocyte data for MPA and Mizoribine.

CompoundAssayCell TypeIC50
This compound (FF-10501-01) Cell ProliferationAML Cells14.6 µM
Mycophenolic Acid (MPA) T-Cell Proliferation (PHA-stimulated)Human PBL~100 nmol/L
Mizoribine (Bredinin) T-Cell Proliferation (PHA-stimulated)Human PBL~10,000 nmol/L
Mycophenolic Acid (MPA) Mixed Lymphocyte Reaction (MLR)Human PBL10-100 nmol/L
Mizoribine (Bredinin) Mixed Lymphocyte Reaction (MLR)Human PBL1,000-10,000 nmol/L

PBL: Peripheral Blood Lymphocytes; PHA: Phytohemagglutinin; MLR: Mixed Lymphocyte Reaction. Note: IC50 values for MPA and Mizoribine are approximated from graphical and tabular data presented in the cited literature.

Mechanism of Action: IMPDH Inhibition

This compound, MPA, and Mizoribine all exert their immunosuppressive effects by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP). This selective inhibition leads to the depletion of intracellular guanine nucleotide pools, which are essential for DNA and RNA synthesis, and consequently arrests the proliferation of T and B lymphocytes at the G1/S phase of the cell cycle.

cluster_pathway De Novo Guanosine Nucleotide Synthesis Pathway cluster_inhibitors IMPDH Inhibitors cluster_outcome Cellular Outcome IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Bredinin_Aglycone This compound GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation_Inhibition Inhibition of T & B Lymphocyte Proliferation Bredinin_Aglycone->IMP MPA Mycophenolic Acid MPA->IMP Mizoribine Mizoribine Mizoribine->IMP

Caption: Mechanism of action of this compound and comparator drugs.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the independent validation and comparison of these immunosuppressive agents.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent proliferation. These are the stimulator cells.

  • Co-culture: Co-culture the responder PBMCs (from the second donor) with the prepared stimulator cells at a 1:1 ratio in 96-well round-bottom plates.

  • Compound Treatment: Add various concentrations of the test compounds (this compound, MPA, Mizoribine) to the co-cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment: On day 5, pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.

  • Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value.

start Start isolate_responder Isolate Responder PBMCs (Donor A) start->isolate_responder isolate_stimulator Isolate Stimulator PBMCs (Donor B) start->isolate_stimulator coculture Co-culture Responder & Stimulator Cells isolate_responder->coculture treat_stimulator Treat Stimulator Cells (Mitomycin C or Irradiation) isolate_stimulator->treat_stimulator treat_stimulator->coculture add_compounds Add Test Compounds coculture->add_compounds incubate Incubate (5 days) add_compounds->incubate pulse Pulse with [3H]-thymidine incubate->pulse harvest Harvest Cells pulse->harvest measure Measure Radioactivity harvest->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Cell Viability (CCK-8) Assay

Objective: To determine the cytotoxic effects of a compound on lymphocytes.

Protocol:

  • Cell Seeding: Seed PBMCs in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

IMPDH Activity Assay

Objective: To measure the direct inhibitory effect of a compound on IMPDH enzyme activity.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human IMPDH2, IMP, and NAD+.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture.

  • Kinetic Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for IMPDH inhibition for each compound.

Conclusion

This compound, through its mechanism as an IMPDH inhibitor, holds promise as an immunosuppressive agent. Its demonstrated anti-proliferative activity in cancer cells suggests it may have a similar cytostatic effect on lymphocytes. However, the lack of direct comparative studies with established immunosuppressants like MPA and Mizoribine on immune cells represents a significant data gap. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses to fully elucidate the immunosuppressive potential of this compound. Further research is warranted to establish its efficacy and safety profile for potential therapeutic applications in immunology.

References

A Comparative Analysis of Bredinin and Mycophenolic Acid: Mechanism, Potency, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pivotal immunosuppressive agents: Bredinin (also known as Mizoribine) and Mycophenolic Acid (MPA). Both drugs are cornerstone therapies in preventing organ transplant rejection and treating autoimmune diseases. Their efficacy stems from a shared mechanism of action: the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This guide will delve into their comparative potency, backed by experimental data, and provide detailed protocols for key immunological assays.

At a Glance: Key Differences and Similarities

FeatureBredinin (Mizoribine)Mycophenolic Acid (MPA)
Prodrug/Active Form Bredinin is a nucleoside prodrug, phosphorylated intracellularly to Mizoribine 5'-monophosphate (the active form).Mycophenolate mofetil and mycophenolate sodium are prodrugs, hydrolyzed to the active form, mycophenolic acid.
Mechanism of Action Selective, non-competitive inhibitor of IMPDH.[1][2][3]Selective, non-competitive, and reversible inhibitor of IMPDH.[4][5]
Primary Target Cells T- and B-lymphocytes.T- and B-lymphocytes.
Metabolism Metabolized to Mizoribine 5'-monophosphate by adenosine (B11128) kinase.Mycophenolate mofetil is hydrolyzed to MPA. MPA is then primarily metabolized to the inactive mycophenolic acid glucuronide (MPAG).

Quantitative Comparison of Immunosuppressive Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of Bredinin and Mycophenolic Acid from in vitro studies. These values highlight the relative potency of each compound in inhibiting lymphocyte proliferation and IMPDH activity.

AssayCell Type / Enzyme SourceBredinin (Mizoribine) IC50Mycophenolic Acid (MPA) IC50
Mitogen-Stimulated T-Cell Proliferation Human Peripheral Blood Mononuclear Cells (PBMCs)1.0 µg/mL0.01 µg/mL
IMPDH Inhibition Recombinant Human IMPDH Type II~10 µM~0.02 µM

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action: Targeting Purine Synthesis

Both Bredinin and Mycophenolic Acid exert their immunosuppressive effects by disrupting the de novo pathway of guanine nucleotide synthesis. This pathway is crucial for the proliferation of T- and B-lymphocytes, which are more dependent on it than other cell types that can utilize salvage pathways. The key enzyme in this pathway is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor of guanosine (B1672433) monophosphate (GMP).

By inhibiting IMPDH, both drugs lead to a depletion of the intracellular guanine nucleotide pool. This, in turn, inhibits DNA and RNA synthesis, ultimately leading to a cell cycle arrest and the suppression of lymphocyte proliferation and antibody production.

De_Novo_Purine_Synthesis_Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (dGTP, GTP) GMP->Guanine_Nucleotides DNA_RNA DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Bredinin Bredinin (Mizoribine) Bredinin->IMPDH MPA Mycophenolic Acid (MPA) MPA->IMPDH IMPDH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer Add_Components Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prep_Buffer->Add_Components Prep_Inhibitor Prepare Serial Dilutions of Test Compounds Prep_Inhibitor->Add_Components Prep_Enzyme Prepare IMPDH2 Enzyme Solution Prep_Enzyme->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Add_Substrates Add IMP and NAD+ to Initiate Reaction Pre_Incubate->Add_Substrates Measure_Absorbance Measure NADH formation (Absorbance at 340 nm) Add_Substrates->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Calculate_Inhibition Calculate Percent Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 MLR_Assay_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_prolif Proliferation Measurement cluster_analysis Data Analysis Isolate_Responder Isolate Responder PBMCs (Donor A) Plate_Cells Plate Responder and Stimulator Cells Isolate_Responder->Plate_Cells Isolate_Stimulator Isolate Stimulator PBMCs (Donor B) Inactivate_Stimulator Inactivate Stimulator Cells (Mitomycin C or Irradiation) Isolate_Stimulator->Inactivate_Stimulator Inactivate_Stimulator->Plate_Cells Add_Compounds Add Test Compounds Plate_Cells->Add_Compounds Incubate Incubate for 5 Days Add_Compounds->Incubate Pulse_Thymidine Pulse with [3H]-Thymidine Incubate->Pulse_Thymidine Harvest_Cells Harvest Cells Pulse_Thymidine->Harvest_Cells Measure_Proliferation Measure Radioactivity Harvest_Cells->Measure_Proliferation Calculate_Inhibition Calculate Percent Inhibition Measure_Proliferation->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

References

Bredinin vs. Bredinin Aglycone: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro biological activities of the immunosuppressive agent Bredinin (also known as Mizoribine) and its aglycone, 5-Hydroxy-1H-imidazole-4-carboxamide. While Bredinin is a clinically utilized immunosuppressant, its aglycone has been investigated primarily in a research context. This document synthesizes available experimental data to elucidate the distinct and overlapping effects of these two molecules.

Executive Summary

Bredinin, an imidazole (B134444) nucleoside, exerts its immunosuppressive effects in vivo by inhibiting the de novo synthesis of purine (B94841) nucleotides, which is crucial for the proliferation of lymphocytes. Experimental evidence strongly suggests that Bredinin's aglycone, while demonstrating cytotoxic effects in vitro, likely functions as a prodrug that is converted to Bredinin in a biological setting. When administered orally to animal models, the aglycone leads to the detection of Bredinin in serum and urine, indicating a metabolic conversion that precedes its systemic effects. In vitro studies on cancer cell lines show that both Bredinin and its aglycone have comparable cytotoxic concentrations and share a common mechanism of action that can be reversed by the addition of guanine (B1146940) or its derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity and Reversal

CompoundCell LineMinimum Inhibitory Concentration (MIC)Reversal Agent(s)Reference
BredininL5178Y10⁻⁵ MGuanylic acid, Guanosine (B1672433), Guanine[1]
Bredinin AglyconeL5178Y10⁻⁵ MGuanylic acid, Guanosine, Guanine, Adenine[1]

Table 2: In Vivo Immunosuppressive Efficacy of Bredinin (Mizoribine)

Animal ModelConditionDosageEffectReference
RatsCrescentic-type anti-GBM nephritis5 - 7.5 mg/kg/day (p.o.)Significant reduction in crescent formation and fibrinoid deposition
RatsNephrotic type anti-GBM nephritis5 - 7.5 mg/kg/day (p.o.)Significant inhibition of urinary protein excretion and glomerular lesions
BeaglesKidney allograftNot specifiedProlonged allograft survival[2]
Guinea PigsDelayed hypersensitivityNot specifiedInhibitory action on reaction to tubercle bacilli[2]
RabbitsHemagglutinin productionNot specifiedInhibition following booster SRBC injection[2]

Signaling and Metabolic Pathways

Bredinin's Mechanism of Action

Bredinin is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo pathway of guanine nucleotide synthesis. By blocking this enzyme, Bredinin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion selectively inhibits the proliferation of T and B lymphocytes, as these cells are highly dependent on the de novo purine synthesis pathway.

G cluster_cell Lymphocyte Bredinin Bredinin (Mizoribine) Bredinin_P Bredinin-5'-monophosphate Bredinin->Bredinin_P Phosphorylation IMPDH IMPDH Bredinin_P->IMPDH Inhibits IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation G cluster_system In Vivo System Aglycone_Oral This compound (Oral Administration) GI_Tract Gastrointestinal Tract Aglycone_Oral->GI_Tract Absorption Conversion Metabolic Conversion GI_Tract->Conversion Bredinin_Systemic Bredinin (Systemic Circulation) Conversion->Bredinin_Systemic Immunosuppression Immunosuppressive Effects Bredinin_Systemic->Immunosuppression

References

Unveiling the Selectivity of Bredinin Aglycone: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a drug candidate is paramount. This guide provides a comprehensive comparison of Bredinin aglycone's enzymatic activity, focusing on its primary target, inosine-5'-monophosphate dehydrogenase (IMPDH), and exploring available data on its cross-reactivity with other enzymes.

This compound, also known as FF-10501, is a purine (B94841) analogue that has demonstrated potent inhibitory activity against IMPDH, a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This pathway is essential for the proliferation of lymphocytes and other rapidly dividing cells, making IMPDH an attractive target for immunosuppressive and anti-cancer therapies. This guide delves into the specifics of this compound's interaction with its target enzymes and compares its performance with other well-known IMPDH inhibitors.

Primary Target: Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

This compound itself is a prodrug that requires intracellular phosphorylation to its active form, Bredinin monophosphate (BMP), also referred to as FF-10501RMP. This active metabolite is responsible for the inhibition of IMPDH. There are two isoforms of human IMPDH: IMPDH1 and IMPDH2. While both isoforms are structurally similar, with 84% sequence identity, they exhibit different expression patterns and are not entirely redundant in their biological roles. IMPDH2 is often upregulated in proliferating cells, including cancer cells, making it a key target for anti-proliferative drugs.

Preclinical studies have shown that the active form of this compound, FF-10501RMP, inhibits both IMPDH1 and IMPDH2 with equivalent potencies.[1] This contrasts with some other IMPDH inhibitors that show a degree of selectivity for one isoform over the other.

Comparative Analysis of IMPDH Inhibition

To provide a clear perspective on the potency of this compound's active form, the following table summarizes the inhibitory activities of FF-10501RMP and other notable IMPDH inhibitors against both IMPDH isoforms.

CompoundTarget EnzymeInhibition Value (IC50/Ki)Notes
FF-10501RMP (Active form of this compound) IMPDH1 / IMPDH2Potencies are equivalent for both isoforms (Specific values not publicly available)A selective IMPDH inhibitor.[1]
Mycophenolic Acid (MPA)IMPDHEC50: 0.24 µMA potent, uncompetitive inhibitor.[2]
Mizoribine-5'-monophosphateIMPDHKi: 10 nMThe active form of Mizoribine (Bredinin).

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. EC50 (half-maximal effective concentration) reflects the concentration required to elicit a half-maximal response in a cell-based assay.

Cross-Reactivity with Other Enzymes: An Insight into Selectivity

A critical aspect of drug development is assessing the potential for off-target effects, which can lead to unforeseen side effects. This is often evaluated by screening the compound against a broad panel of enzymes from different families, such as kinases, proteases, and phosphatases.

Despite a thorough review of publicly available preclinical data, no studies detailing broad-panel enzymatic screening for this compound (FF-10501) or its active monophosphate form have been identified. The available literature consistently refers to it as a "selective" IMPDH inhibitor, suggesting that significant off-target activities were not observed during its initial characterization. However, without access to comprehensive screening data, a definitive statement on its cross-reactivity with other enzyme classes cannot be made.

This lack of publicly available cross-reactivity data is an important consideration for researchers. While the focus has been on its potent on-target activity, further studies would be beneficial to fully delineate its selectivity profile.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by depleting the intracellular pool of guanine nucleotides. The diagram below illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by the active form of this compound.

IMPDH_Pathway cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Bredinin_Aglycone This compound (FF-10501) BMP Bredinin Monophosphate (Active Form) Bredinin_Aglycone->BMP Intracellular Phosphorylation BMP->Inhibition IMPDH IMPDH

Caption: Mechanism of action of this compound.

Experimental Protocols

A clear understanding of the methodologies used to assess enzyme activity is crucial for interpreting and replicating research findings. Below is a generalized protocol for a typical IMPDH enzyme activity assay.

IMPDH Enzymatic Activity Assay Protocol

This protocol is based on the spectrophotometric measurement of NADH production, a product of the IMPDH-catalyzed reaction.

Materials:

  • Recombinant human IMPDH1 or IMPDH2 enzyme

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate 1: Inosine Monophosphate (IMP)

  • Substrate 2: Nicotinamide Adenine Dinucleotide (NAD+)

  • Test compound (this compound's active form or other inhibitors)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of the microplate, add the reaction buffer.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add the IMPDH enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of IMP and NAD+ to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 15-30 minutes using a spectrophotometer. The rate of NADH production is proportional to the enzyme activity.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Reaction Buffer - IMPDH Enzyme - Substrates (IMP, NAD+) - Test Compound B Dispense Buffer and Test Compound into Plate A->B C Add IMPDH Enzyme (except no-enzyme control) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with IMP and NAD+ D->E F Monitor NADH Production (Absorbance at 340 nm) E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

Caption: Workflow for an IMPDH enzyme activity assay.

Conclusion

This compound, through its active monophosphate form, is a potent inhibitor of both IMPDH1 and IMPDH2 with equivalent potencies. This positions it as a non-isoform-selective IMPDH inhibitor. While its on-target activity is well-documented in preclinical models, a significant gap exists in the public domain regarding its cross-reactivity with other enzyme classes. For drug development professionals, this highlights the need for comprehensive selectivity profiling to fully characterize the therapeutic potential and safety profile of this compound. The provided experimental protocol offers a foundational method for researchers to conduct their own comparative studies.

References

Unraveling the Immunosuppressive Action of Bredinin Aglycone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bredinin aglycone's mechanism of action against other key immunosuppressive agents. We delve into the experimental data and protocols that underpin our current understanding, offering a clear and objective analysis to inform future research and development.

At the heart of its immunosuppressive capabilities, Bredinin (also known as Mizoribine) exerts its effects through the potent inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme is a critical gatekeeper in the de novo synthesis of guanine (B1146940) nucleotides, essential building blocks for DNA and RNA. By selectively starving rapidly proliferating cells, such as T and B lymphocytes, of these vital components, Bredinin effectively curtails the immune response.

However, it is crucial to distinguish between Bredinin (the nucleoside) and its aglycone. Experimental evidence strongly indicates that Bredinin requires intracellular phosphorylation to its active form, Mizoribine (B1677216) 5'-monophosphate (MZP), to inhibit IMPDH.[1][2] The aglycone form, 5-Hydroxy-1H-imidazole-4-carboxamide, which lacks the ribose sugar, is not considered the active immunosuppressive moiety.[3][4] This guide will focus on the activity of Bredinin (Mizoribine) as the relevant compound for comparison.

Comparative Efficacy: Bredinin vs. Mycophenolic Acid and Azathioprine

To contextualize the potency of Bredinin, we compare it with two other widely used immunosuppressants that also target purine (B94841) synthesis: Mycophenolic Acid (MPA) and Azathioprine.

CompoundActive MetabolitePrimary TargetIC50 for IMPDH InhibitionKey Cellular Effects
Bredinin (Mizoribine) Mizoribine 5'-monophosphate (MZP)IMPDH~10⁻⁸ M[1]Inhibition of T and B lymphocyte proliferation.
Mycophenolate Mofetil Mycophenolic Acid (MPA)IMPDH~10⁻⁸ MInhibition of T and B lymphocyte proliferation.
Azathioprine 6-mercaptopurine (6-MP) and its metabolitesMultiple enzymes in purine synthesisIndirect inhibitorInhibition of T and B lymphocyte proliferation.

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source and substrate concentration.

Signaling Pathway of Immunosuppression by Bredinin

The mechanism of action of Bredinin can be visualized as a targeted disruption of the purine biosynthesis pathway, leading to the depletion of guanine nucleotides and subsequent arrest of lymphocyte proliferation.

G cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Inhibitory Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Bredinin Bredinin (Mizoribine) AdenosineKinase Adenosine Kinase Bredinin->AdenosineKinase MZP Mizoribine 5'-P (Active) IMPDH IMPDH MZP->IMPDH Inhibition AdenosineKinase->MZP Phosphorylation G cluster_workflow Comparative Evaluation Workflow Start Select Compounds (Bredinin, MPA, Azathioprine) IMPDH_Assay In Vitro IMPDH Inhibition Assay Start->IMPDH_Assay LPA Lymphocyte Proliferation Assay Start->LPA Calc_IC50 Calculate IC50 Values IMPDH_Assay->Calc_IC50 Compare Compare Efficacy and Potency Calc_IC50->Compare Dose_Response Determine Dose-Response Curves LPA->Dose_Response Dose_Response->Compare Conclusion Draw Conclusions on Mechanism and Relative Potency Compare->Conclusion

References

Structure-Activity Relationship of Bredinin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bredinin (also known as Mizoribine) and its analogues, focusing on their structure-activity relationships (SAR). Bredinin is an imidazole (B134444) nucleoside antibiotic with established immunosuppressive and antiviral properties.[1] Its clinical utility has driven research into the synthesis and evaluation of various analogues to improve efficacy and explore new therapeutic applications.

Mechanism of Action

Bredinin exerts its immunosuppressive effects by inhibiting inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[2] Within the cell, Bredinin is phosphorylated by adenosine (B11128) kinase to its active form, Bredinin-5'-monophosphate. This active metabolite then inhibits IMPDH, leading to a depletion of the guanosine (B1672433) triphosphate (GTP) pool. As lymphocytes are highly dependent on the de novo pathway for purine (B94841) synthesis, this depletion selectively inhibits their proliferation, thereby suppressing the immune response.[2]

Bredinin's Impact on Purine Synthesis

Bredinin_Pathway cluster_pathway De Novo Purine Synthesis cluster_drug Drug Action cluster_outcome Cellular Outcome PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA Lymphocyte_Proliferation Lymphocyte Proliferation GTP->Lymphocyte_Proliferation Depletion Leads to Inhibition Bredinin Bredinin Bredinin_P Bredinin-5'-Monophosphate (Active Form) Bredinin->Bredinin_P Adenosine Kinase IMPDH IMPDH Bredinin_P->IMPDH Inhibition Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression Inhibition leads to

Caption: Mechanism of action of Bredinin.

Comparative Biological Activity

Quantitative data directly comparing the immunosuppressive or IMPDH inhibitory activity of a systematic series of Bredinin analogues is limited in the public domain. However, comparative data for Bredinin against other well-known immunosuppressants is available, providing a benchmark for its potency.

Table 1: Immunosuppressive Activity of Bredinin vs. Other Agents
CompoundAssayTarget CellsStimulusIC50Reference
Bredinin (Mizoribine) T-cell ProliferationHuman T-cellsA23187 / PHA~10 µM[3]
Mixed Lymphocyte Reaction (MLR)Human T-cellsAllogeneic cells~1-10 µg/mL[3]
Mycophenolic Acid (MPA)T-cell ProliferationHuman T-cellsA23187 / PHA~100 nM
FK 506 (Tacrolimus)T-cell ProliferationHuman T-cellsA23187 / PHA< 1 nM
Rapamycin (Sirolimus)T-cell ProliferationHuman T-cellsA23187 / PHA< 1 nM
Cyclosporine AT-cell ProliferationHuman T-cellsA23187 / PHA~100 nM

Note: IC50 values are approximate and can vary based on experimental conditions.

Table 2: Synthesized Bredinin Analogues and Reported Activity
AnalogueStructural ModificationReported Biological ActivityReference
Carbocyclic BredininRibose sugar ring replaced with a cyclopentane (B165970) ring.Low antiviral activity against some RNA viruses. Immunosuppressive activity not quantitatively reported.
5'-Phosphate BredininAddition of a phosphate (B84403) group at the 5' position of the ribose.Synthesized as a key biologically important analogue. Specific activity data not provided.
5'-Deoxy BredininRemoval of the hydroxyl group at the 5' position of the ribose.Synthesized to explore the role of the 5'-hydroxyl group. Specific activity data not provided.

The synthesis of these analogues has been challenging due to the zwitterionic nature of Bredinin's imidazole ring. The lack of quantitative data for these analogues prevents a detailed structure-activity relationship analysis. However, the exploration of carbocyclic and 5'-modified structures suggests that the ribose moiety is a key area for modification to potentially alter the activity and properties of Bredinin.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the immunosuppressive and IMPDH inhibitory activity of compounds like Bredinin and its analogues.

Mixed Lymphocyte Reaction (MLR) Assay

This assay measures the proliferative response of T-cells from one donor (responder) to allogeneic cells from another donor (stimulator). Inhibition of this proliferation is indicative of immunosuppressive activity.

MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_assay Proliferation Assay pbmc1 Isolate PBMCs (Donor 1 - Responder) culture Co-culture Responder and Stimulator Cells (5-7 days) pbmc1->culture pbmc2 Isolate PBMCs (Donor 2 - Stimulator) treat_pbmc2 Treat Stimulator Cells (e.g., Mitomycin C) pbmc2->treat_pbmc2 treat_pbmc2->culture pulse Pulse with [3H]-Thymidine (Final 18-24 hours) culture->pulse add_drug Add Bredinin Analogue (Varying Concentrations) add_drug->culture harvest Harvest Cells and Measure [3H]-Thymidine Incorporation pulse->harvest calculate Calculate IC50 harvest->calculate

Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: PBMCs from one donor (stimulator) are treated with an antiproliferative agent like Mitomycin C or irradiation to prevent their own proliferation.

  • Co-culture: Responder PBMCs are co-cultured with the treated stimulator PBMCs in a 96-well plate.

  • Drug Treatment: The Bredinin analogues are added to the co-cultures at various concentrations. A vehicle control is also included.

  • Proliferation Measurement: After 5-7 days of incubation, the cells are pulsed with a radioactive tracer, such as [³H]-thymidine, for the final 18-24 hours. Proliferating cells incorporate the tracer into their DNA.

  • Data Analysis: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The concentration of the analogue that inhibits the proliferative response by 50% (IC50) is then calculated.

IMPDH Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the IMPDH enzyme.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), potassium chloride, a reducing agent (e.g., DTT), the substrate inosine monophosphate (IMP), and the cofactor NAD⁺.

  • Inhibitor Addition: The Bredinin analogue is added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant human IMPDH enzyme.

  • Activity Measurement: The conversion of NAD⁺ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations.

Conclusion and Future Directions

Future research should focus on:

  • Systematic Analogue Synthesis: The synthesis of a series of Bredinin analogues with targeted modifications at the imidazole and ribose moieties.

  • Quantitative Biological Evaluation: Consistent testing of these analogues in both cell-based immunosuppressive assays (e.g., MLR) and biochemical IMPDH inhibition assays to generate robust IC50 data.

  • Pharmacokinetic Profiling: Evaluation of promising analogues for their metabolic stability, bioavailability, and other pharmacokinetic properties.

By generating this crucial data, a clearer understanding of the structure-activity relationship of Bredinin analogues can be established, paving the way for the rational design of novel and more potent immunosuppressive agents.

References

Head-to-Head Comparison: Bredinin Aglycone vs. Mizoribine in Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Bredinin aglycone and its parent compound, mizoribine (B1677216), supported by experimental data.

This guide provides a detailed comparative analysis of this compound and its nucleoside analog, mizoribine, two compounds recognized for their immunosuppressive properties. Mizoribine, also known by its trade name Bredinin, has established clinical use in preventing rejection in renal transplantation and treating autoimmune diseases.[1][2][3] Its aglycone, this compound (also known as FF-10501 or SM-108), has been investigated for its own biological activities, including potential antineoplastic effects.[4][5] This comparison delves into their mechanisms of action, chemical structures, and available experimental data on their efficacy and cytotoxicity to provide a comprehensive resource for the research and drug development community.

Executive Summary

Both mizoribine and this compound exert their effects through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][6] This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of lymphocytes.[1][7] While both compounds share a common target, their cellular uptake and activation mechanisms differ, leading to variations in their biological activity and cytotoxicity profiles.

A key differentiator lies in their cellular activation. Mizoribine, as a nucleoside, is phosphorylated to its active form. In contrast, the cytotoxic effect of this compound is dependent on the enzyme adenine (B156593) phosphoribosyltransferase (APRT).[8] This distinction in their metabolic pathways can influence their efficacy and safety in different cellular contexts.

Chemical Structures

The structural difference between the two compounds is the presence of a ribose sugar moiety in mizoribine, which is absent in this compound.

Mizoribine:

  • IUPAC Name: 5-hydroxy-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide

  • Molecular Formula: C₉H₁₃N₃O₆

  • Molecular Weight: 259.22 g/mol

This compound:

  • IUPAC Name: 5-hydroxy-1H-imidazole-4-carboxamide

  • Molecular Formula: C₄H₅N₃O₂

  • Molecular Weight: 127.10 g/mol

Performance Data: A Comparative Overview

The following tables summarize the available quantitative data on the biological activities of this compound and mizoribine. It is important to note that direct head-to-head studies under identical experimental conditions are limited. The data presented here is compiled from various studies and should be interpreted with consideration of the different cell lines and assay conditions used.

Parameter This compound (FF-10501-01) Mizoribine Reference
Target Inosine-5'-monophosphate dehydrogenase (IMPDH)Inosine-5'-monophosphate dehydrogenase (IMPDH)[1][4]
Mechanism of Action Inhibition of IMPDH, leading to GTP depletionInhibition of IMPDH, leading to GTP depletion[1][8]
Cellular Activation Dependent on adenine phosphoribosyltransferase (APRT)Phosphorylation to active monophosphate form[8]

Table 1: Mechanism of Action and Cellular Activation

Assay This compound (FF-10501-01) IC₅₀/ID₅₀ Mizoribine ID₅₀ Cell Line/System Reference
Immunosuppressive Activity Not explicitly found1.0 - 10 µg/mL (3.86 - 38.6 µM)Human lymphocytes (Mitogen response and Mixed Lymphocyte Reaction)[1][4]
Antiproliferative Activity ~14.6 µMNot directly comparableAcute Myeloid Leukemia (AML) peripheral blood cells[5]
Induction of Apoptosis ~30 µMNot directly comparableAcute Myeloid Leukemia (AML) cell lines[9]

Table 2: Immunosuppressive and Antiproliferative Activity

Cell Type Relative Resistance (vs. Murine Cells) Key Metabolic Enzyme Reference
Human Cells 20- to 60-fold more resistant to both compounds-[8]
APRT-deficient Human Cells Resistant to this compound, sensitive to mizoribineAdenine phosphoribosyltransferase (APRT)[8]
HPRT-deficient Human Cells At least 100-fold more sensitive to both compoundsHypoxanthine phosphoribosyltransferase (HPRT)[8]

Table 3: Cytotoxicity and Cellular Resistance Profile

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Action of this compound and Mizoribine cluster_0 De Novo Purine Synthesis cluster_1 Drug Action IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Mizoribine Mizoribine Mizoribine_P Mizoribine-5'-phosphate (Active form) Mizoribine->Mizoribine_P Phosphorylation Bredinin_Aglycone This compound Bredinin_Aglycone_Active Activated Aglycone Bredinin_Aglycone->Bredinin_Aglycone_Active Mizoribine_P->IMPDH Inhibition Bredinin_Aglycone_Active->IMPDH Inhibition APRT APRT APRT->Bredinin_Aglycone_Active Activation

Figure 1: Mechanism of Action of this compound and Mizoribine.

G Experimental Workflow: IMPDH Inhibition Assay start Start reagents Prepare reaction mixture: - IMPDH enzyme - IMP (substrate) - NAD+ (cofactor) - Buffer start->reagents add_inhibitor Add varying concentrations of This compound or Mizoribine reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure Measure NADH production (absorbance at 340 nm) incubate->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Figure 2: Experimental Workflow: IMPDH Inhibition Assay.

G Experimental Workflow: Lymphocyte Proliferation Assay start Start isolate_cells Isolate human peripheral blood mononuclear cells (PBMCs) start->isolate_cells culture_cells Culture PBMCs with a mitogen (e.g., PHA) to stimulate proliferation isolate_cells->culture_cells add_compounds Add varying concentrations of This compound or Mizoribine culture_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_tracer Add [3H]-thymidine or colorimetric reagent (e.g., MTT) incubate->add_tracer measure Measure radioactivity or colorimetric signal add_tracer->measure calculate Calculate ID50/IC50 values measure->calculate end End calculate->end

Figure 3: Experimental Workflow: Lymphocyte Proliferation Assay.

Detailed Experimental Protocols

IMPDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and mizoribine against IMPDH enzyme activity.

Materials:

  • Recombinant human IMPDH2 enzyme

  • Inosine monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Test compounds: this compound and mizoribine dissolved in a suitable solvent (e.g., DMSO or water)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction buffer containing potassium phosphate, and DTT.

  • Prepare serial dilutions of this compound and mizoribine in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, IMP, NAD⁺, and the test compounds at various concentrations.

  • Initiate the reaction by adding the IMPDH enzyme to each well.

  • Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time at 37°C.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • The percent inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Lymphocyte Proliferation Assay

Objective: To assess the immunosuppressive activity of this compound and mizoribine by measuring their effect on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin (PHA) or other suitable mitogen

  • Test compounds: this compound and mizoribine

  • [³H]-thymidine or a non-radioactive proliferation assay reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Scintillation counter or microplate reader

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the PBMCs in complete RPMI-1640 medium.

  • Seed the PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Add serial dilutions of this compound and mizoribine to the wells.

  • Add the mitogen (e.g., PHA) to all wells except for the negative control.

  • Incubate the plate for 72 hours in a CO₂ incubator.

  • For the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Alternatively, for a colorimetric assay, add the MTT reagent for the last 4 hours of incubation, followed by the addition of a solubilizing agent. Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control (mitogen only).

  • Determine the 50% inhibitory dose (ID₅₀) from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound and mizoribine on a selected cell line.

Materials:

  • A suitable human cell line (e.g., Jurkat for T-lymphocytes, or a cancer cell line like MOLM-13)

  • Complete cell culture medium

  • Test compounds: this compound and mizoribine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Add serial dilutions of this compound and mizoribine to the wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

This comparative guide provides a foundational understanding of the similarities and differences between this compound and mizoribine. Both compounds are potent inhibitors of IMPDH, a key enzyme in lymphocyte proliferation. However, their distinct cellular activation pathways, particularly the APRT-dependence of this compound, represent a critical difference that may have implications for their therapeutic applications and potential for selective targeting. The provided experimental data, while not from direct head-to-head studies in all cases, offers valuable insights into their relative potencies. Further research with standardized assays is warranted to fully elucidate the comparative efficacy and safety profiles of these two related but distinct immunosuppressive agents. The detailed protocols and diagrams included in this guide are intended to facilitate such future investigations.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Bredinin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of Bredinin aglycone, a purine (B94841) nucleotide analog, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2] Due to its potential cytotoxic properties and its classification as an irritant that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, stringent disposal protocols are essential.[3] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free glovesPrevents skin contact and cross-contamination.[4]
Gown Disposable, impermeable, long-sleeved gownProtects against splashes and contamination of personal clothing.[5]
Eye Protection Chemical safety goggles or a full-face shieldPrevents accidental splashes to the eyes.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form to prevent inhalation.

II. Waste Segregation and Containerization

Proper segregation of waste contaminated with this compound is the first step in the disposal process. All materials that have come into contact with the compound must be treated as cytotoxic waste.

Waste TypeContainer SpecificationLabeling Requirement
Solid Waste (e.g., contaminated gloves, gowns, bench paper, vials)Leak-proof, puncture-resistant container with a secure lid. The container should be lined with a designated cytotoxic waste bag.Clearly labeled with the universal cytotoxic/biohazard symbol and the words "Cytotoxic Waste".
Sharps Waste (e.g., needles, syringes, contaminated glassware)Puncture-proof sharps container specifically designated for cytotoxic sharps.Red container marked with the cytotoxic symbol and "Cytotoxic Sharps".
Liquid Waste (e.g., unused solutions, contaminated media)Sealable, leak-proof, and shatter-resistant container.Clearly labeled as "Cytotoxic Liquid Waste" with the chemical name (this compound) and concentration.

III. Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the safe disposal of this compound waste. Adherence to this process is mandatory to ensure the safety of all laboratory personnel and the environment.

This compound Disposal Workflow A Step 1: Don Appropriate PPE B Step 2: Segregate Waste at Point of Generation A->B C Step 3: Place Solid Waste in Labeled Cytotoxic Container B->C D Step 4: Dispose of Sharps in Designated Cytotoxic Sharps Container B->D E Step 5: Collect Liquid Waste in a Sealed, Labeled Container B->E F Step 6: Securely Close All Waste Containers C->F D->F E->F G Step 7: Decontaminate Work Surfaces F->G H Step 8: Doff PPE and Dispose of as Cytotoxic Waste G->H I Step 9: Transport Sealed Containers to a Designated Hazardous Waste Accumulation Area H->I J Step 10: Arrange for Final Disposal via Incineration or Chemical Neutralization by a Licensed Contractor I->J

This compound Disposal Workflow

IV. Final Disposal Method

The recommended and most common method for the final disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound. In cases where incineration is not available, chemical neutralization by a licensed and certified hazardous waste disposal contractor is an alternative. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

V. Spill Management

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, decontamination solutions, and appropriate waste containers should be readily accessible in the laboratory. All materials used in the cleanup must be disposed of as cytotoxic waste.

By adhering to these stringent protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Personal protective equipment for handling Bredinin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Bredinin aglycone, a purine (B94841) nucleotide analog used in assays for purine nucleotide analog catalysts.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling similar solid chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesShould be worn at all times in the laboratory. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a common choice for handling solid chemicals. Inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothes from contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder form to avoid inhalation of dust particles.[3][4] A NIOSH-approved N95 or higher-rated respirator may be appropriate depending on the quantity and handling procedure.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number (56973-26-3) on the label match the order.

  • Wear appropriate PPE during inspection.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid exposure to direct sunlight and moisture.

  • General guidance for similar compounds suggests storage in a freezer.[3]

Weighing and Aliquoting:

  • Perform all weighing and aliquoting procedures in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area thoroughly after use.

Disposal Plan

All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weighing paper, and empty containers should be placed in a designated, sealed chemical waste bag or container.
Unused Product Unwanted or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash.
Spill Cleanup Material Any materials used to clean up a spill of this compound should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

A typical experimental workflow for handling this compound.

Disclaimer: The information provided is based on general laboratory safety principles for handling solid chemical compounds. As no specific Safety Data Sheet for this compound was publicly available, users should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. This compound is for research purposes only and not for human or veterinary use.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bredinin aglycone
Reactant of Route 2
Bredinin aglycone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.